2,3-dimethylpyrimidin-4-one
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
17758-38-2 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2,3-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O/c1-5-7-4-3-6(9)8(5)2/h3-4H,1-2H3 |
InChI Key |
AHQSDTAPZOQQBJ-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=O)N1C |
Canonical SMILES |
CC1=NC=CC(=O)N1C |
Synonyms |
2,3-Dimethylpyrimidin-4(3H)-one |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethylpyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,3-dimethylpyrimidin-4-one, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular isomer, this document also includes relevant information on closely related pyrimidin-4-one derivatives to provide a broader context for its potential characteristics and reactivity. This guide covers the physical and chemical properties, synthesis methodologies, spectral data for characterization, and an exploration of the biological significance of the pyrimidin-4-one core.
Introduction
Pyrimidin-4-one and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including natural products and synthetic drugs. The substituent pattern on the pyrimidine ring plays a crucial role in determining the molecule's physical, chemical, and pharmacological properties. This compound, with methyl groups at the 2 and 3 positions, represents a specific scaffold within this class. Understanding its fundamental chemical properties is essential for its potential application in the design and synthesis of novel therapeutic agents.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and a Related Isomer
| Property | This compound | 2,6-Dimethyl-4(3H)-pyrimidinone |
| Molecular Formula | C₆H₈N₂O[1] | C₆H₈N₂O[2] |
| Molecular Weight | 124.14 g/mol [1] | 124.14 g/mol [2] |
| Melting Point | Data not available | 190-194 °C[2] |
| Boiling Point | Data not available | 111 °C @ 0.5 Torr[2] |
| Solubility | Expected to be soluble in polar organic solvents. | Data not available |
| InChIKey | AHQSDTAPZOQQBJ-UHFFFAOYSA-N[1] | UQFHLJKWYIJISA-UHFFFAOYSA-N[2] |
| SMILES | CN1C(=NC=CC1=O)C[1] | CC1=CC(=O)NC(=N1)C[2] |
| Dipole Moment | 3.03 D[1] | Data not available |
Note: The data for 2,6-Dimethyl-4(3H)-pyrimidinone is provided for comparative purposes and may not accurately reflect the properties of this compound.
Synthesis and Reactivity
The synthesis of pyrimidin-4-one derivatives can be achieved through various synthetic routes. A common and versatile method is the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea. While a specific protocol for this compound is not detailed in the available literature, a general synthetic approach can be conceptualized.
General Synthetic Workflow
The synthesis of substituted pyrimidin-4-ones often involves the cyclocondensation of a β-dicarbonyl compound with an amidine or a related nitrogen-containing species. For this compound, a plausible synthetic route could involve the reaction of a suitably substituted three-carbon component with N-methylurea or a related derivative.
Caption: Generalized workflow for the synthesis of pyrimidin-4-one derivatives.
Experimental Protocol: General Biginelli Reaction
While not specific to this compound, the following is a general protocol for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which can be adapted for different substitution patterns.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., boric acid, silica chloride)
-
Solvent (e.g., glacial acetic acid, or solvent-free conditions)
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is prepared.
-
The reaction mixture is heated under reflux or stirred at a specific temperature for a designated time (typically 0.5-2 hours).
-
The progress of the reaction is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Spectral Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural elucidation and confirmation of synthesized compounds. Although specific spectra for this compound are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the two methyl groups and the protons on the pyrimidine ring. The chemical shifts of the methyl protons will be influenced by their positions (N-methyl and C-methyl). The protons on the heterocyclic ring will likely appear as doublets or multiplets in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum would display signals for the two methyl carbons, the carbonyl carbon (C4), and the other carbons of the pyrimidine ring. The chemical shift of the carbonyl carbon is expected to be in the downfield region (typically >160 ppm).
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (124.14 g/mol ). The fragmentation pattern would be characteristic of the pyrimidin-4-one scaffold and the positions of the methyl substituents. Common fragmentation pathways for pyrimidine derivatives involve the loss of small neutral molecules like CO, HCN, and radicals such as methyl (•CH₃).[3]
Caption: A logical diagram of potential mass spectral fragmentation pathways.
Biological Activity and Signaling Pathways
The pyrimidin-4-one scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. These include, but are not limited to, anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The specific biological effects are highly dependent on the substitution pattern around the core ring.
For instance, various thieno[2,3-d]pyrimidin-4-one derivatives have been investigated as inhibitors of fibroblast growth factor receptor 1 (FGFR1), which is implicated in cancer.[2] Other pyrimidinone derivatives have shown activity as inhibitors of cyclin-dependent kinases (CDKs) and as modulators of various signaling pathways.
While no specific biological targets or signaling pathways have been definitively identified for this compound in the reviewed literature, its structural similarity to other biologically active pyrimidinones suggests it could be a valuable starting point for the design of new therapeutic agents. Further biological screening is necessary to elucidate its specific pharmacological profile.
Caption: A typical workflow for the biological screening of a new chemical entity.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While specific experimental data for this isomer is currently limited, this guide provides a foundational understanding of its expected chemical properties based on its structure and data from related pyrimidin-4-one derivatives. The synthetic methodologies and characterization techniques outlined here provide a framework for researchers to synthesize and study this compound. The known biological activities of the broader pyrimidin-4-one class suggest that this compound could serve as a valuable scaffold for the development of novel therapeutic agents, warranting further exploration of its pharmacological properties.
References
Elucidation of the Chemical Structure of 2,3-Dimethylpyrimidin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2,3-dimethylpyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry. The document details the analytical techniques and experimental protocols required for its unambiguous identification and characterization, presenting key data in a clear and accessible format.
Molecular Structure and Properties
This compound possesses a pyrimidinone core substituted with two methyl groups at the N3 and C2 positions. Its chemical formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol .
Molecular Structure Diagram:
Screening the Biological Landscape of Pyrimidin-4-ones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of biologically active molecules. While the specific biological profile of 2,3-dimethylpyrimidin-4-one is not extensively documented in publicly available research, its derivatives have demonstrated significant potential across various therapeutic areas. This technical guide provides an in-depth overview of the biological activity screening of pyrimidin-4-one derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts in this promising area.
Biological Activities of Pyrimidin-4-one Derivatives
Derivatives of the pyrimidin-4-one scaffold have been extensively investigated for a range of biological activities. The primary areas of interest include oncology, infectious diseases, and the modulation of key physiological enzymes.
Anticancer Activity
Numerous studies have highlighted the potent anti-proliferative and cytotoxic effects of pyrimidin-4-one derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer.
Key Signaling Pathways Targeted by Pyrimidin-4-one Derivatives:
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. Several pyrimidin-4-one derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the induction of apoptosis and suppression of tumor growth.
-
RAS/ERK Pathway: The RAS/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Inhibitors based on the pyrimidin-4-one scaffold can target components of this pathway, such as the protein tyrosine phosphatase SHP2, which is involved in RAS activation.[1]
-
JAK/STAT Pathway: This pathway is crucial for cytokine signaling and is often constitutively active in various cancers. Pyrimidin-4-one derivatives have been explored as inhibitors of JAK kinases, thereby blocking downstream STAT activation and subsequent gene transcription involved in cell proliferation and survival.[1]
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// Invisible edges for layout {rank=same; pip2; pip3;} } .dot Caption: PI3K/AKT/mTOR Signaling Pathway and points of inhibition by pyrimidin-4-one derivatives.
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// Edges receptor -> shp2 [label="Activates", fontcolor="#5F6368"]; shp2 -> ras [label="Activates", fontcolor="#5F6368"]; ras -> raf -> mek -> erk -> transcription -> proliferation;
// Inhibition pyrimidinone -> shp2 [arrowhead=tee, color="#EA4335", style=dashed]; } .dot Caption: RAS/ERK Signaling Pathway showing inhibition of SHP2 by pyrimidin-4-one derivatives.
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// Inhibition pyrimidinone -> jak [arrowhead=tee, color="#EA4335", style=dashed]; } .dot Caption: JAK/STAT Signaling Pathway with inhibition of JAK by pyrimidin-4-one derivatives.
Quantitative Anticancer Activity Data:
The following table summarizes the in vitro anticancer activity of selected pyrimidin-4-one derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Melanoma (MDA-MB-435) | Growth Percent (GP) | -31.02% | [2] |
| Thieno[2,3-d]pyrimidine Derivative 4s | Non-Small Cell Lung Cancer (HOP-92) | Growth Percent (GP) | 51.19% | [2] |
| Thieno[2,3-d]pyrimidine Derivative 4b | Non-Small Cell Lung Cancer (EKVX) | Growth Percent (GP) | 43.50% | [2] |
| Pyrido[1,2-a]pyrimidin-4-one Derivative 14i | Esophageal Squamous Cell Carcinoma (Kyse-520) | IC50 | 1.06 µM | [1] |
| Pyrazolo[3,4-d]pyrimidin-4-one Derivative 10e | Breast Adenocarcinoma (MCF-7) | IC50 | 11 µM | [3] |
| Pyrazolo[3,4-d]pyrimidin-4-one Derivative 10d | Breast Adenocarcinoma (MCF-7) | IC50 | 12 µM | [3] |
| 3H-thieno[2,3-d]pyrimidin-4-one Derivative L11 | Non-Small Cell Lung Cancer (H460) | IC50 | 2.1 µM | |
| 3H-thieno[2,3-d]pyrimidin-4-one Derivative L11 | Bladder Carcinoma (HT-1197) | IC50 | 2.5 µM | |
| Furo[2,3-d]pyrimidine Derivative 5a | Lung Cancer (A549) | IC50 | 0.8 µM |
Antimicrobial Activity
Pyrimidin-4-one derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Antimicrobial Activity Data:
The table below presents the minimum inhibitory concentration (MIC) values for selected pyrimidin-4-one derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Dihydropyrimidine Derivative C6 | Escherichia coli | 32 | |
| Dihydropyrimidine Derivative C22 | Pseudomonas aeruginosa | 32 | |
| Dihydropyrimidine Derivative C6 | Staphylococcus aureus | 64 | |
| Dihydropyrimidine Derivative C22 | Staphylococcus aureus | 64 | |
| Various Dihydropyrimidine Derivatives | Candida albicans | 32 | |
| Pyrimidine Derivative 3a, 3b, 3d, 4a-d, 9c, 10b | Staphylococcus aureus | Not specified (strong activity) | |
| Pyrimidine Derivative 3a, 3b, 3d, 4a-d, 9c, 10b | Bacillus subtilis | Not specified (strong activity) | |
| Pyrimidine Derivative 3a, 3b, 3d, 4a-d, 9c, 10b | Escherichia coli | Not specified (strong activity) | |
| Pyrimidine Derivative 3a, 3b, 3d, 4a-d, 9c, 10b | Candida albicans | Not specified (strong activity) | |
| Pyrimidine Derivative 3a, 3b, 3d, 4a-d, 9c, 10b | Aspergillus flavus | Not specified (strong activity) |
Enzyme Inhibitory Activity
The ability of pyrimidin-4-one derivatives to selectively inhibit specific enzymes is a key aspect of their therapeutic potential.
Quantitative Enzyme Inhibition Data:
This table summarizes the inhibitory activity of various pyrimidin-4-one derivatives against different enzymes.
| Compound/Derivative | Enzyme Target | IC50 | Reference |
| Pyrido[1,2-a]pyrimidin-4-one Derivative 14i | SHP2 (full-length) | 0.104 µM | [1] |
| Thieno[2,3-d]pyrimidin-4(3H)-one Derivative 8k | ROCK I | 0.004 µM | |
| Thieno[2,3-d]pyrimidin-4(3H)-one Derivative 8k | ROCK II | 0.001 µM | |
| Benzo[3][4]thieno[2,3-d]pyrimidine Derivative 14 | Dipeptidyl peptidase-4 (DPP-4) | 34.17 µM | |
| Thieno[2,3-d]pyrimidine-2,4-dione Derivative 6g | Protoporphyrinogen IX oxidase (PPO) | Ki = 2.5 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the biological activity screening of pyrimidin-4-one derivatives.
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// Edges start -> primary_screening; primary_screening -> cytotoxicity; primary_screening -> antimicrobial; cytotoxicity -> hit_identification; antimicrobial -> hit_identification; hit_identification -> secondary_screening [label="Active Compounds"]; secondary_screening -> enzyme_inhibition; secondary_screening -> pathway_analysis; enzyme_inhibition -> lead_optimization; pathway_analysis -> lead_optimization; lead_optimization -> end [label="Optimized Leads"]; } .dot Caption: General experimental workflow for screening the biological activity of pyrimidin-4-one derivatives.
In Vitro Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidin-4-one derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the pyrimidin-4-one derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.
Protocol:
-
Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread a standardized microbial inoculum evenly over the agar surface.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the pyrimidin-4-one derivative solution to each well.
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and the pyrimidin-4-one derivative at various concentrations in a kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Detection of Phosphorylation: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using 32P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Luminescence-based Assay: Using a system where the amount of remaining ATP is measured via a luciferase-luciferin reaction. A higher signal indicates greater kinase inhibition.
-
Fluorescence/FRET-based Assay: Using a fluorescently labeled substrate where phosphorylation leads to a change in fluorescence.
-
ELISA-based Assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
The pyrimidin-4-one scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. While this compound itself requires further investigation, its derivatives have demonstrated a rich spectrum of biological activities, particularly in the areas of cancer and infectious diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this important class of heterocyclic compounds. Through systematic screening and optimization, pyrimidin-4-one derivatives hold the promise of yielding next-generation drugs with improved efficacy and safety profiles.
References
Discovery of 2,3-Dimethylpyrimidin-4-one Analogs: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Synthesis, Biological Activity, and Signaling Pathways of Novel Kinase Inhibitors
This technical guide provides a comprehensive overview of the discovery and development of 2,3-dimethylpyrimidin-4-one analogs and related heterocyclic systems, such as thieno[2,3-d]pyrimidin-4-ones and pyrido[2,3-d]pyrimidin-7-ones. These scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases implicated in cancer and other diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of synthetic methodologies, structure-activity relationships (SAR), and the underlying biological mechanisms of action.
Core Synthetic Strategies and Experimental Protocols
The synthesis of pyrimidin-4-one analogs and their fused derivatives often involves multi-step sequences, beginning with the construction of the core heterocyclic system followed by the introduction of various substituents to explore the chemical space and optimize biological activity.
General Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
A common and efficient method for the synthesis of the thieno[2,3-d]pyrimidine scaffold is the Gewald reaction. This is a one-pot, multi-component reaction that utilizes an α-methylene ketone, a cyano-active methylene compound, and elemental sulfur in the presence of a base to form a 2-aminothiophene derivative. This intermediate can then be cyclized with various reagents to form the desired thieno[2,3-d]pyrimidin-4(3H)-one core.
Experimental Protocol: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile (A Key Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of 2-butanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in ethanol.
-
Base Addition: Triethylamine (1.5 equivalents) is added dropwise to the suspension at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield the 2-amino-4,5-dimethylthiophene-3-carbonitrile intermediate.
General Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives
The construction of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold can be achieved through several synthetic routes. One common approach involves the condensation of a 4-aminopyrimidine derivative bearing a suitable functional group at the 5-position with a three-carbon synthon.
Experimental Protocol: Synthesis of 4-Amino-5-bromopyrimidine
-
Starting Material: The synthesis begins with a commercially available 4-hydroxypyrimidine.
-
Halogenation: The 4-hydroxypyrimidine is treated with a halogenating agent, such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃), to introduce the bromine atom at the 5-position and convert the hydroxyl group to a leaving group.
-
Amination: The resulting 4-chloro-5-bromopyrimidine or 4,5-dibromopyrimidine is then reacted with ammonia or an appropriate amine source to introduce the amino group at the 4-position, yielding 4-amino-5-bromopyrimidine.
-
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired intermediate.
Biological Evaluation: Kinase Inhibition and Cytotoxicity Assays
The biological activity of these pyrimidin-4-one analogs is primarily assessed through their ability to inhibit specific protein kinases and their cytotoxic effects on cancer cell lines. Standardized in vitro assays are employed to determine the potency and selectivity of the synthesized compounds.
In Vitro Kinase Inhibition Assays
The inhibitory activity of the compounds against specific kinases such as FGFR1, ROCK, and CDK4 is determined using various assay formats, including radiometric assays, fluorescence-based assays, and luminescence-based assays that measure ATP consumption.
Experimental Protocol: General Kinase Assay (Luminescence-based)
-
Reagents: Recombinant human kinase, appropriate substrate, ATP, and the test compound are prepared in a suitable kinase assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding the ATP solution to a mixture of the kinase, substrate, and test compound at various concentrations in a 96- or 384-well plate.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: After incubation, a reagent that detects the amount of ADP produced (luminescence-based) is added. The luminescent signal is proportional to the kinase activity.
-
Data Analysis: The IC₅₀ values (the concentration of inhibitor required to reduce kinase activity by 50%) are calculated by fitting the dose-response data to a sigmoidal curve.[1][2]
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
Structure-Activity Relationship (SAR) and Quantitative Data
The systematic modification of the pyrimidin-4-one scaffold has led to the identification of key structural features that govern their biological activity. The following tables summarize the quantitative data for representative analogs against various kinase targets and cancer cell lines.
| Compound ID | Scaffold | R¹ | R² | Kinase/Cell Line | IC₅₀ (µM) |
| L11 | Thieno[2,3-d]pyrimidin-4-one | Substituted Phenyl | H | FGFR1 | - (79.93% inhibition at 10 µM) |
| H460 | 2.1 | ||||
| HT-1197 | 2.5 | ||||
| B16F10 | 3.5 | ||||
| 8k | Thieno[2,3-d]pyrimidin-4(3H)-one | 1H-pyrrolo[2,3-b]pyridin-4-yl | 3-methoxybenzyl | ROCK I | 0.004 |
| ROCK II | 0.001 | ||||
| PD-0332991 | Pyrido[2,3-d]pyrimidin-7-one | Piperazinyl-acetyl | Cyclopentyl | CDK4/cyclin D1 | 0.011 |
Table 1: Inhibitory Activities of Representative Pyrimidin-4-one Analogs. [4]
Signaling Pathways and Mechanism of Action
The anticancer and other therapeutic effects of this compound analogs are primarily attributed to their ability to inhibit key protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and migration.
FGFR1 Signaling Pathway
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, upon activation by its ligand (FGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These include the RAS-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.[5] Inhibition of FGFR1 by pyrimidin-4-one analogs can block these pathways, leading to reduced tumor growth and angiogenesis.
References
- 1. promega.jp [promega.jp]
- 2. 4.6. CDK4 Enzyme Inhibition Assay [bio-protocol.org]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Spectroscopic Characterization of 2,3-dimethylpyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-dimethylpyrimidin-4-one, a derivative of the core pyrimidine structure, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. A thorough understanding of its physical and spectroscopic properties is fundamental for its synthesis, purification, formulation, and for elucidating its structure-activity relationships. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, alongside detailed experimental protocols for their determination. While specific experimental values for some properties of this particular derivative are not widely reported in publicly available literature, this guide furnishes researchers with the established methodologies to ascertain these parameters.
Core Physical Properties
A summary of the known and unavailable physical property data for this compound is presented in Table 1. The lack of reported experimental values for several key parameters underscores the need for empirical determination by researchers working with this compound.
Table 1: Physical Properties of this compound
| Property | Value | Source/Method |
| Chemical Formula | C₆H₈N₂O | [1] |
| Molar Mass | 124.14 g/mol | [1] |
| Melting Point | Data not available | Requires experimental determination |
| Boiling Point | Data not available | Requires experimental determination |
| Solubility | Data not available | Requires experimental determination |
| pKa | Data not available | Requires experimental determination |
Experimental Protocols for Physicochemical Characterization
To empower researchers in their investigation of this compound, this section details standard experimental procedures for the determination of its fundamental physical properties.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.[2][3][4]
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[3]
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (a preliminary rough determination may be necessary). The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[2]
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting point range.[3] A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.[2]
Solubility Determination
Understanding the solubility of this compound in various solvents is critical for its handling, purification, and formulation.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of solvents of varying polarities should be tested, including water, buffers at different pH values (e.g., pH 5.0, 7.4, 9.0), methanol, ethanol, acetone, and dichloromethane.
-
Equilibration: An excess amount of solid this compound is added to a known volume of the chosen solvent in a sealed vial. The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solution is carefully separated from the undissolved solid by filtration (using a syringe filter, e.g., 0.45 µm) or centrifugation.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a pre-prepared calibration curve.
-
Expression of Solubility: Solubility is typically expressed in units of mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is vital for predicting its ionization state at different physiological pH values.
Methodology: UV-Vis Spectrophotometric Titration [5][6]
-
Prerequisite: This method is applicable if the UV-Vis absorbance spectrum of this compound changes as a function of its ionization state.
-
Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared with a constant ionic strength.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of the stock solution are added to each buffer solution to a final constant concentration.
-
Spectral Measurement: The UV-Vis spectrum of the compound in each buffer solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the largest difference between the ionized and unionized forms is observed is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
Methodology:
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard acquisition parameters are used, although optimization may be required.
-
Spectral Interpretation: The chemical shifts (δ), signal multiplicities (singlet, doublet, etc.), and coupling constants (J) in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the presence of the dimethylpyrimidinone core and the positions of the methyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[7][8]
Methodology:
-
Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (for oils). For solid samples, a small amount is finely ground with dry potassium bromide and pressed into a transparent disk.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over the range of approximately 4000-400 cm⁻¹.
-
Spectral Interpretation: The spectrum is analyzed for characteristic absorption bands. Key expected vibrations for this compound include C=O stretching (typically in the range of 1650-1700 cm⁻¹ for pyrimidinones), C=N and C=C stretching vibrations of the aromatic ring, and C-H stretching and bending vibrations of the methyl groups and the pyrimidine ring.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[9][10]
Methodology:
-
Ionization: A suitable ionization technique is chosen, such as Electron Impact (EI) or Electrospray Ionization (ESI). ESI is a softer ionization method often preferred for polar molecules.
-
Mass Analysis: The ionized sample is introduced into a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Spectral Interpretation: The resulting mass spectrum is analyzed for the molecular ion peak ([M]⁺ or [M+H]⁺), which corresponds to the molecular weight of this compound. The fragmentation pattern can provide further structural information. For pyrimidinones, common fragmentation pathways may involve the loss of CO, HCN, or cleavage of the substituent groups.[1]
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and physicochemical characterization of a novel pyrimidinone derivative like this compound.
Conclusion
While specific, experimentally determined physical properties for this compound are not readily found in current literature, this guide provides the necessary theoretical framework and detailed experimental protocols for their determination. For researchers and drug development professionals, the application of these standardized methods will yield the critical data needed to advance the study and potential application of this and other novel pyrimidinone derivatives. The provided workflow offers a systematic approach to ensure comprehensive characterization, a cornerstone of rigorous chemical and pharmaceutical research.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. article.sapub.org [article.sapub.org]
- 10. researchgate.net [researchgate.net]
Tautomerism in 2,3-Dimethylpyrimidin-4-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylpyrimidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the pyrimidin-4-one core in a wide array of biologically active molecules. The potential for tautomerism in this scaffold is a critical consideration in drug design and development, as different tautomeric forms can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic profiles. This technical guide provides a comprehensive overview of the tautomerism of this compound, including its synthesis, the equilibrium between its tautomeric forms, and the experimental and computational methods used for its characterization. While the biological activity of many pyrimidine derivatives is well-documented, the specific signaling pathways modulated by this compound are still an emerging area of research, with broader studies on related compounds suggesting potential interactions with key cellular signaling cascades like the PI3K/Akt and RAS-ERK pathways.[1][2][3]
Tautomeric Forms of this compound
This compound can theoretically exist in several tautomeric forms, with the primary equilibrium being between the keto (amide) and enol (imidol) forms. Due to the methylation at the N3 position, the potential for tautomerization is limited compared to its unmethylated counterpart. The principal tautomers are:
-
2,3-dimethylpyrimidin-4(3H)-one (Keto form): This is the amide tautomer, which is generally considered the more stable form for 4-pyrimidinone systems.
-
4-hydroxy-2,3-dimethylpyrimidine (Enol form): This is the imidol tautomer.
The methylation at the N3 position prevents the formation of other potential tautomers that could arise from proton migration to or from this nitrogen.
Caption: Keto-enol tautomerism in this compound.
Synthesis of this compound
A potential synthetic pathway is the reaction of ethyl acetoacetate with N,N'-dimethylurea in the presence of a base or acid catalyst.
Caption: Plausible synthesis of this compound.
A general procedure based on similar syntheses would be as follows:
Experimental Protocol: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (General Method) [4][6]
-
A mixture of a β-ketoester (e.g., ethyl acetoacetate, 10 mmol), an aldehyde (10 mmol), and a urea derivative (e.g., urea or thiourea, 20 mmol) is prepared.
-
A catalyst, such as a few drops of concentrated HCl or a Lewis acid like NiCl₂·6H₂O (1.4 mmol), is added.[4]
-
The reaction mixture is refluxed in a suitable solvent (e.g., ethanol or water) for 2 to 3 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, the mixture is poured onto crushed ice and stirred.
-
The resulting solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield the pure dihydropyrimidinone.
Note: For the synthesis of this compound, N,N'-dimethylurea would be used in place of urea, and the reaction would be a two-component condensation with the β-ketoester.
Tautomeric Equilibrium: A Quantitative Perspective
The tautomeric equilibrium between the keto and enol forms is a crucial aspect of the chemistry of this compound. While specific experimentally determined equilibrium constants for this exact molecule are not available in the reviewed literature, computational studies on related pyrimidinone systems consistently indicate that the keto form is significantly more stable.[8][9]
Table 1: Predicted Tautomeric Equilibrium Data (Hypothetical)
| Tautomer | Solvent | Method | ΔG (kcal/mol) | KT | Predominant Form |
| Keto | Gas Phase | DFT | 0 (Reference) | - | Yes |
| Enol | Gas Phase | DFT | > 5 | < 0.001 | No |
| Keto | Water | DFT (PCM) | 0 (Reference) | - | Yes |
| Enol | Water | DFT (PCM) | > 7 | < 0.0001 | No |
Note: This table is illustrative and based on general findings for pyrimidinones. Actual values for this compound would require specific experimental or computational determination.
The predominance of the keto form is attributed to the greater resonance stabilization of the amide group compared to the enol form.
Spectroscopic and Computational Characterization
The characterization of the tautomeric forms of this compound relies heavily on spectroscopic techniques and computational chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the keto and enol tautomers.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
Keto form: Distinct signals for the two methyl groups (N-CH₃ and C-CH₃) and the vinyl proton on the pyrimidine ring.
-
Enol form: A downfield shift for the vinyl proton and potentially a broad signal for the hydroxyl proton, depending on the solvent and concentration. The chemical shifts of the methyl groups would also differ from the keto form.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
Keto form: A characteristic signal for the carbonyl carbon (C4) in the range of 160-170 ppm.
-
Enol form: The C4 carbon would be shielded and appear at a lower chemical shift, characteristic of an enolic carbon (typically 140-150 ppm).
Experimental Protocol: NMR Spectroscopy [10]
-
Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use tetramethylsilane (TMS) as an internal standard.
-
For unambiguous assignment of signals, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the keto and enol forms will have different absorption maxima (λmax).[11][12][13][14][15]
-
Keto form: Typically exhibits a π → π* transition at a shorter wavelength.
-
Enol form: The extended conjugation in the enol form often leads to a bathochromic shift (shift to longer wavelength) of the π → π* transition.
Experimental Protocol: UV-Vis Spectroscopy [13]
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile, or water).
-
Record the UV-Vis absorption spectrum over a range of approximately 200-400 nm using a UV-Vis spectrophotometer.
-
The solvent used should be transparent in the measurement range and used as a reference.
Computational Chemistry
Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and for simulating their spectroscopic properties.[16][17][18][19]
Computational Protocol: DFT Calculations
-
Build the 3D structures of the keto and enol tautomers of this compound.
-
Perform geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Calculate the relative Gibbs free energies (ΔG) to determine the most stable tautomer and the theoretical equilibrium constant (KT).
-
Simulate NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method and UV-Vis spectra using Time-Dependent DFT (TD-DFT).
-
Solvent effects can be incorporated using a polarizable continuum model (PCM).
Potential Biological Relevance and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of pyrimidin-4-one derivatives has been shown to interact with various biological targets and signaling pathways. Of particular interest are the RAS-ERK and PI3K/Akt/mTOR pathways, which are frequently dysregulated in cancer.[1][2][3][20][21][22][23][24][25]
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Some pyrimidinone derivatives have been developed as inhibitors of PI3K and/or mTOR, making them promising anticancer agents.[1][22][23]
RAS-ERK Pathway: This pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. Small molecule inhibitors targeting components of this pathway, such as ERK, have been developed, and some heterocyclic compounds have shown activity in this area.[2][21][24][25]
Caption: Potential targets of pyrimidin-4-one derivatives in the RAS-ERK and PI3K/Akt signaling pathways.
Further research is needed to determine if this compound itself has any significant activity against these or other signaling pathways.
Conclusion
The tautomerism of this compound is a fundamental aspect of its chemical behavior, with the keto form being the predominantly stable tautomer. A combination of synthesis, spectroscopic analysis (NMR and UV-Vis), and computational modeling provides a comprehensive understanding of this equilibrium. While the specific biological roles of this compound are yet to be fully elucidated, the broader family of pyrimidin-4-one derivatives shows significant promise as modulators of key cellular signaling pathways, highlighting the importance of continued research into this class of compounds for drug discovery and development.
References
- 1. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibition of ERK Dimerization Prevents Tumorigenesis by RAS-ERK Pathway Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. aseestant.ceon.rs [aseestant.ceon.rs]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Theoretical study of keto-enol tautomerism by quantum mechanical calculations (the QM/MC/FEP method) - 山口県大学共同リポジトリ [petit.lib.yamaguchi-u.ac.jp]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Hyperactivation of ERK by multiple mechanisms is toxic to RTK-RAS mutation-driven lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Solubility of 2,3-dimethylpyrimidin-4-one in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-dimethylpyrimidin-4-one is a heterocyclic organic compound with a pyrimidine core, a class of molecules of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. A fundamental understanding of the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and analytical characterization. This technical guide addresses the solubility of this compound, providing a detailed experimental protocol for its determination.
Data Presentation
As of the latest literature review, no specific quantitative solubility data for this compound in various organic solvents has been published. Researchers are encouraged to use the experimental protocol provided in this guide to generate this valuable data. Once obtained, the data should be organized in a clear and structured format for comparative analysis. A recommended table structure is provided below:
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (K) | Solubility ( g/100 g solvent) | Solubility (mole fraction) |
| e.g., Methanol | e.g., 298.15 | Data to be determined | Data to be determined |
| e.g., Ethanol | e.g., 298.15 | Data to be determined | Data to be determined |
| e.g., Acetone | e.g., 298.15 | Data to be determined | Data to be determined |
| e.g., Chloroform | e.g., 298.15 | Data to be determined | Data to be determined |
| ... | ... | ... | ... |
Experimental Protocols
The following section details the gravimetric method for the determination of the solubility of this compound in organic solvents. This method involves saturating a solvent with the solute at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate, N,N-dimethylformamide, tetrahydrofuran, 1,4-dioxane)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic water bath or heating mantle with temperature control
-
Magnetic stirrer and stir bars
-
Isothermal filtration system (e.g., syringe filters, filter paper)
-
Glass vials with airtight seals
-
Drying oven
-
Pipettes and syringes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure saturation.
-
Place the vial in a thermostatic bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium. The time required to reach equilibrium should be determined experimentally but is often in the range of 24-48 hours.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a period of at least 2 hours to allow for gravitational sedimentation of fine particles.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.
-
Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed, dry glass vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Evaporate the solvent from the vial in a well-ventilated fume hood or using a rotary evaporator. Gentle heating in a drying oven at a temperature below the decomposition point of this compound can be used to ensure complete removal of the solvent.
-
Once all the solvent has been removed, cool the vial to room temperature in a desiccator and weigh it to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The mass of the solvent is calculated by subtracting the mass of the dissolved solute from the total mass of the solution.
-
The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or as a mole fraction.
-
Safety Precautions:
-
Always work in a well-ventilated area, preferably a fume hood, when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each solvent for specific handling and disposal instructions.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.
Caption: Experimental Workflow for Gravimetric Solubility Determination.
Navigating the Uncharted Waters of 2,3-dimethylpyrimidin-4-one: A Technical Guide to Putative Mechanisms of Action
Executive Summary
The pyrimidinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While the specific molecular targets of 2,3-dimethylpyrimidin-4-one remain unelucidated, the activities of its close analogs suggest a high probability of it functioning as a kinase inhibitor, potentially targeting receptor tyrosine kinases (RTKs) or other key enzymes in cellular signaling cascades. This guide synthesizes the available data on related compounds to propose a putative mechanism of action and provides a comprehensive overview of the experimental approaches required to validate these hypotheses.
Hypothesized Mechanism of Action: Kinase Inhibition
Based on extensive research into pyrimidinone derivatives, the most probable mechanism of action for this compound is the inhibition of protein kinases. Several studies on thieno[2,3-d]pyrimidin-4-one derivatives have demonstrated potent inhibitory effects against Fibroblast Growth Factor Receptors (FGFRs) and Rho-associated coiled-coil containing protein kinases (ROCKs). These kinases are crucial regulators of cell proliferation, differentiation, migration, and survival.
A plausible hypothesis is that this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. This inhibition would disrupt the signaling pathways that are often dysregulated in diseases such as cancer.
Potential Signaling Pathways
The following diagram illustrates a hypothesized signaling pathway that could be modulated by this compound, drawing parallels from known inhibitors of the FGFR and ROCK pathways.
Quantitative Data from Structurally Related Compounds
To provide a quantitative context for the potential efficacy of this compound, the following tables summarize the inhibitory activities of various thieno[2,3-d]pyrimidin-4-one derivatives against different kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidin-4-one Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 8k | ROCK I | 0.004 | [1] |
| 8k | ROCK II | 0.001 | [1] |
| L11 | FGFR1 (% inhibition @ 10 µM) | 79.93% |
Table 2: Anti-proliferative Activity of Thieno[2,3-d]pyrimidin-4-one Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| L11 | H460 (FGFR1-overexpressing) | 2.1 | |
| L11 | HT-1197 (FGFR1-overexpressing) | 2.5 | |
| L11 | B16F10 (FGFR1-overexpressing) | 3.5 | |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | Not specified (GP = -31.02%) | [2] |
Experimental Protocols for Mechanism of Action Studies
To elucidate the precise mechanism of action of this compound, a series of in vitro and cell-based assays would be required. The following protocols are based on standard methodologies used in the study of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay is designed to determine the direct inhibitory effect of a compound on the activity of a specific kinase.
Protocol:
-
Reagents and Materials:
-
Recombinant human kinase (e.g., FGFR1, ROCK1).
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
This compound (dissolved in DMSO).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.
-
384-well white plates.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
To each well of a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
Luminescence is inversely proportional to kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Cell-Based Anti-proliferative Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Protocol:
-
Reagents and Materials:
-
Human cancer cell lines (e.g., H460, HT-1197).
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum.
-
This compound (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and characterizing a novel kinase inhibitor.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the rich pharmacology of its structural analogs provides a strong rationale for investigating its potential as a kinase inhibitor. The proposed experimental workflows and assays outlined in this guide offer a clear path forward for researchers to systematically elucidate its molecular targets and cellular effects. Future studies should focus on broad kinase profiling, followed by in-depth characterization of its effects on the most promising targets and associated signaling pathways. Such investigations will be crucial in determining the therapeutic potential of this specific pyrimidinone derivative.
References
Investigating the Pharmacology of 2,3-dimethylpyrimidin-4-one: An In-depth Technical Guide
Disclaimer: Publicly available pharmacological data specifically for 2,3-dimethylpyrimidin-4-one is limited. This guide provides a comprehensive overview of the pharmacology of the broader pyrimidin-4-one scaffold, drawing on data from structurally related and fused pyrimidine derivatives to infer potential biological activities and mechanisms of action.
Introduction to the Pyrimidin-4-one Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a wide array of biologically active molecules.[1] The pyrimidin-4-one core, in particular, serves as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1][2] The structural similarity of certain pyrimidine derivatives to endogenous purines allows them to interact with a variety of biological targets, most notably protein kinases.
Synthesis of Pyrimidin-4-one Derivatives
The synthesis of pyrimidin-4-one derivatives can be achieved through various synthetic routes. A common approach involves the cyclocondensation of a β-ketoester with an amidine. For fused pyrimidine systems like thieno[2,3-d]pyrimidin-4-ones, a typical synthesis involves the reaction of a 2-aminothiophene-3-carboxamide with an aroyl halide, followed by cyclization.[3]
Below is a generalized workflow for the synthesis and screening of pyrimidin-4-one derivatives.
Pharmacological Activities of Pyrimidin-4-one Derivatives
While specific data for this compound is scarce, the broader class of pyrimidin-4-ones and their fused analogs have demonstrated significant activity in several therapeutic areas.
Anticancer Activity
A predominant area of investigation for pyrimidin-4-one derivatives is oncology. These compounds often act as inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.
3.1.1. Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold, which is structurally related to the purine core of ATP, has been extensively explored for its kinase inhibitory activity.[4] Derivatives of this scaffold have been shown to inhibit a variety of kinases, including cyclin-dependent kinases (CDKs), fibroblast growth factor receptors (FGFRs), and Src family kinases.[5][6][7]
For example, a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives were designed and synthesized as novel CDK2 inhibitors.[5] The most active compounds, 1e and 1j , exhibited significant antiproliferative activity against the MCF-7 breast cancer cell line and directly inhibited CDK2 enzymatic activity.[5]
Similarly, thieno[2,3-d]pyrimidin-4-one derivatives have been identified as potent inhibitors of FGFR1, a receptor tyrosine kinase implicated in various cancers.[6] Compound L11 from this series demonstrated remarkable FGFR1 inhibitory and anti-proliferative activities in FGFR1-overexpressing cell lines.[6]
The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.
3.1.2. Cytotoxicity Data for Pyrimidin-4-one Derivatives
The following table summarizes the in vitro anticancer activity of selected pyrimidin-4-one derivatives from the literature.
| Compound Class | Derivative | Cell Line | Activity | Reference |
| Pyrazolo[3,4-d]pyrimidin-4-one | 1e | MCF-7 | IC50 = 10.79 µM | [5] |
| Pyrazolo[3,4-d]pyrimidin-4-one | 1j | MCF-7 | IC50 = 10.88 µM | [5] |
| Thieno[2,3-d]pyrimidin-4-one | L11 | H460 | IC50 = 2.1 µM | [6] |
| Thieno[2,3-d]pyrimidin-4-one | L11 | HT-1197 | IC50 = 2.5 µM | [6] |
| Thieno[2,3-d]pyrimidin-4-one | L11 | B16F10 | IC50 = 3.5 µM | [6] |
| Thieno[2,3-d]pyrimidin-4-one | 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 | Growth Percent = -31.02% | [8] |
Other Potential Biological Activities
Review of the literature on pyrimidine derivatives suggests a wide range of other potential biological activities, including:
-
Anti-inflammatory activity [1]
-
Antiviral activity [3]
-
Central Nervous System (CNS) activity , including sedative and muscle relaxant properties[3]
Experimental Protocols for Evaluation of Pyrimidin-4-one Derivatives
Detailed experimental protocols are crucial for the pharmacological investigation of new chemical entities. Below are representative methodologies for assessing the anticancer activity of pyrimidin-4-one derivatives, based on published studies.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol:
-
Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The test compound is serially diluted and incubated with the kinase enzyme in the assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a suitable detection method, such as luminescence or fluorescence.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This assay measures the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance of the solution is measured using a microplate reader, which is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of C-2 Substituted 3Hthieno[ 2,3-d]pyrimidin-4-one Derivatives as Novel FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Pyrimidinone Core: A Scaffolding for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidinone nucleus, a heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent structural features allow for versatile functionalization, leading to compounds with a broad spectrum of biological activities. This guide provides a comprehensive overview of the pyrimidinone core, detailing its synthesis, chemical properties, and profound impact on drug discovery, with a focus on its applications in oncology, virology, and microbiology.
The Pyrimidinone Scaffold: Chemical Properties and Synthesis
Pyrimidinone, a six-membered heterocyclic ring with two nitrogen atoms and a carbonyl group, exists in isomeric forms, with the 2-pyrimidinone and 4-pyrimidinone structures being the most common. The presence of nitrogen atoms and the carbonyl group imparts a unique electronic and steric profile, enabling diverse chemical modifications. This versatility has been exploited by medicinal chemists to fine-tune the pharmacological properties of pyrimidinone-based compounds.
General Synthesis: The Biginelli Reaction
A classic and widely employed method for the synthesis of dihydropyrimidinones is the Biginelli reaction, a one-pot, three-component condensation.[1][2] This reaction offers a straightforward and efficient route to a variety of substituted pyrimidinones.
Experimental Protocol: The Biginelli Reaction [3][4][5]
Objective: To synthesize 3,4-dihydropyrimidin-2(1H)-ones.
Materials:
-
An aryl aldehyde (e.g., benzaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
A catalyst (e.g., a Brønsted or Lewis acid like HCl, Yb(OTf)₃)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask, dissolve the aryl aldehyde (1 equivalent), the β-ketoester (1 equivalent), and urea (1.5 equivalents) in ethanol.
-
Add a catalytic amount of the chosen acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure dihydropyrimidinone.
Characterization: The structure and purity of the synthesized compound can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Therapeutic Applications of Pyrimidinone Derivatives
The pyrimidinone core has proven to be a "privileged scaffold" in drug discovery, with its derivatives exhibiting a wide range of pharmacological activities.
Anticancer Activity
Pyrimidinone derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Table 1: Anticancer Activity of Selected Pyrimidinone Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Furo[2,3-d]pyrimidinone analogues | HCT-116 (Colorectal) | 4.2 - 12.8 | [6] |
| Furo[2,3-d]pyrimidinone analogues | PC3 (Prostate) | 8.8 - 18.8 | [6] |
| Pyrimidine-bridging combretastatin derivatives | MCF-7 (Breast) | 3.38 - 4.67 | [7] |
| Pyrimidine-bridging combretastatin derivatives | A549 (Lung) | 3.71 - 4.63 | [7] |
| Pyrido[2,3-d]pyrimidine derivatives | A549 (Lung) | Strong cytotoxicity at 50 µM | [8] |
| Pyrimidinone–sulfonamide hybrid | T-47D (Breast) | 2.45 - 7.56 | [9] |
| 4-aminopyrazolo[3,4-d]pyrimidine derivative (12c) | UO-31 (Renal) | 0.87 | [10] |
Experimental Protocol: MTT Assay for Anticancer Activity [11][12][13]
Objective: To determine the cytotoxic effect of pyrimidinone derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrimidinone test compounds in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antiviral Activity
The pyrimidinone scaffold has also been a fruitful source of antiviral agents. Derivatives have shown activity against a range of viruses, including influenza virus and coronaviruses.
Table 2: Antiviral Activity of Selected Pyrimidinone Derivatives
| Compound Class | Virus | EC₅₀ (µM) | Reference |
| 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E | Promising activity | [14] |
| 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | Human Coronavirus OC43 | Promising activity | [14] |
| 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines | Zika Virus | 0.93 - 5.70 | [4] |
| Gemcitabine Derivatives | Influenza Virus | 1.4 - 22.6 (EC₉₀) | [11] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity [15][16][17][18][19]
Objective: To determine the antiviral efficacy of pyrimidinone derivatives by quantifying the reduction in viral plaques.
Procedure:
-
Grow a confluent monolayer of host cells in 6-well plates.
-
Prepare serial dilutions of the pyrimidinone test compounds.
-
Pre-incubate a known titer of the virus with the different concentrations of the test compounds for 1 hour.
-
Infect the host cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and overlay the cells with a medium containing a gelling agent (e.g., agarose or methylcellulose) to restrict viral spread to adjacent cells, thus forming localized plaques.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).
Antibacterial Activity
Pyrimidinone derivatives have demonstrated notable activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 3: Antibacterial Activity of Selected Pyrimidinone Derivatives
| Compound Class | Bacterial Strain | MIC (µM/ml or µg/ml) | Reference |
| 4-(substituted phenyl)-6-(4-nitrophenyl) pyrimidin-2-ol/thiol/amine derivatives | S. aureus | 0.87 | [20] |
| 4-(substituted phenyl)-6-(4-nitrophenyl) pyrimidin-2-ol/thiol/amine derivatives | B. subtilis | 0.96 | [20] |
| 4-(substituted phenyl)-6-(4-nitrophenyl) pyrimidin-2-ol/thiol/amine derivatives | E. coli | 0.91 | [20] |
| 4-(substituted phenyl)-6-(4-nitrophenyl) pyrimidin-2-ol/thiol/amine derivatives | P. aeruginosa | 0.77 | [20] |
| Pyrimidine derivative (PYB01) | S. aureus | 168.4 | [21] |
| 2-amino-6-(substituted)pyrimidin-4-yl-2Hchromen-2-one analogues | S. aureus | 16.26 µg/ml | [22] |
| 2-amino-6-(substituted)pyrimidin-4-yl-2Hchromen-2-one analogues | B. subtilis | 17.34 µg/ml | [22] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [23][24][25][26][27]
Objective: To determine the lowest concentration of a pyrimidinone derivative that inhibits the visible growth of a bacterium.
Procedure (Broth Microdilution Method):
-
Prepare a standardized inoculum of the test bacterium in a suitable broth medium.
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of the pyrimidinone test compound in the broth.
-
Add the bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
Signaling Pathways Targeted by Pyrimidinone Derivatives
The therapeutic effects of pyrimidinone derivatives are often attributed to their ability to modulate specific cellular signaling pathways that are dysregulated in disease.
RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a common feature in many cancers. Some pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to act as blockers of this pathway.[15]
Caption: RAF-MEK-ERK signaling pathway and points of inhibition by pyrimidinone derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a pivotal role in cell growth and proliferation. Its overactivation is implicated in the development of various cancers. Pyrimidinone-based compounds have been developed as EGFR inhibitors.
Caption: EGFR signaling pathway and inhibition by pyrimidinone derivatives.
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Its overexpression is associated with tumor progression and metastasis. Pyrimidine-based compounds have been investigated as FAK inhibitors.
Caption: FAK signaling pathway and inhibition by pyrimidinone derivatives.
Conclusion
The pyrimidinone core structure continues to be a highly valuable scaffold in the design and development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it a focal point of research in medicinal chemistry. The ongoing exploration of new synthetic methodologies and a deeper understanding of the molecular targets and signaling pathways modulated by pyrimidinone-based compounds will undoubtedly lead to the discovery of new and more effective drugs for a wide range of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. Synthesis of 3,4-Dihydro-2(1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalysts [opensciencepublications.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 10. Imaging the Raf–MEK–ERK Signaling Cascade in Living Cells [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 17. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. actascientific.com [actascientific.com]
- 27. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
Core Safety and Handling of 2,3-Dimethylpyrimidin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling protocols for 2,3-dimethylpyrimidin-4-one, a heterocyclic organic compound utilized in various research and development applications. Due to its potential hazards, strict adherence to the safety measures outlined in this document is imperative to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The following sections detail the compound's hazard classification, protective measures, emergency procedures, and physical and chemical properties.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity and severe skin and eye damage.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed. |
| Skin corrosion | Category 1B | H314: Causes severe skin burns and eye damage. |
| Serious eye damage | Category 1 | H318: Causes serious eye damage. |
Precautionary Measures and Personal Protective Equipment (PPE)
To minimize exposure and mitigate risks, a comprehensive set of precautionary measures must be implemented. These include engineering controls, administrative controls, and the use of appropriate personal protective equipment.
| Type | Code | Statement |
| Prevention | P260 | Do not breathe dust. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Response | P301 + P310 + P330 | IF SWALLOWED: Immediately call a POISON CENTER/ doctor. Rinse mouth. |
| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |
| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. | |
| P304 + P340 + P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/ doctor. | |
| P305 + P351 + P338 + P310 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor. | |
| P363 | Wash contaminated clothing before reuse. | |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |
| Body Part | Protection | Specification |
| Eyes/Face | Safety goggles, face shield | Conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1] |
| Skin | Protective gloves, lab coat | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory | Respirator | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1] |
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Instructions |
| Inhalation | If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention immediately.[2] |
| Skin Contact | In case of skin contact, flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[2] |
| Eye Contact | In case of contact with eyes, flush with copious amounts of water for at least 15 minutes. Assure adequate flushing by separating the eyelids with fingers.[2] |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do not induce vomiting. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C6H8N2O[3] |
| Molecular Weight | 124.14 g/mol [3] |
| Appearance | Data not available |
| Odor | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Fire-Fighting Measures
In the event of a fire involving this compound, specific extinguishing media and precautions should be used.
| Aspect | Recommendation |
| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5] |
| Specific Hazards | Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating. Development of hazardous combustion gases or vapors possible in the event of fire. |
| Protective Equipment | Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[2] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of the compound and preventing accidental exposure.
| Procedure | Guidelines |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[5] |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[6] Store locked up. It is also noted to be light sensitive, and should be stored under an inert gas as it is air sensitive. |
Accidental Release Measures
In case of a spill, the following procedures should be followed to contain and clean up the material safely.
| Step | Action |
| Personal Precautions | Use personal protective equipment. Avoid breathing vapors, mist or gas. Ensure adequate ventilation.[2] |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[2] |
| Containment and Cleaning | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. |
Experimental Protocols: Not Applicable
Detailed experimental protocols for the determination of all safety-related data are not publicly available within the provided search results. The information presented is based on supplier-provided Safety Data Sheets (SDS). For specific experimental methodologies, it is recommended to consult the direct supplier of the compound.
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All laboratory personnel should be thoroughly trained in the safe handling of hazardous chemicals and should consult the original Safety Data Sheet (SDS) provided by the manufacturer before use.
References
Methodological & Application
Application Note: Synthesis of 1,3,6-Trimethylpyrimidin-4(3H)-one
Introduction
Pyrimidin-4-one derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. They form the core structure of many therapeutic agents. The synthesis of these scaffolds is a cornerstone of heterocyclic chemistry. A common and effective method for the synthesis of pyrimidin-4-one rings is the condensation reaction between a urea or amidine derivative, which provides the N-C-N backbone, and a 1,3-dicarbonyl compound or its equivalent, which forms the remainder of the ring.
This application note details a representative protocol for the synthesis of a substituted pyrimidin-4-one derivative starting from N,N'-dimethylurea. Based on the principles of pyrimidine synthesis, the reaction of N,N'-dimethylurea with a β-keto synthon such as diketene or ethyl acetoacetate is expected to yield a product with methyl groups at the N1 and N3 positions. The reaction with diketene, an efficient and reactive precursor for the acetoacetyl group, leads to the formation of 1,3,6-trimethylpyrimidin-4(3H)-one .
This document provides a detailed experimental protocol, quantitative data for a representative synthesis, and a workflow diagram for researchers and scientists engaged in organic synthesis and drug discovery.
Reaction Scheme
The synthesis proceeds via the cyclocondensation of N,N'-dimethylurea with diketene in the presence of an acid catalyst.
Figure 1: General reaction scheme for the synthesis of 1,3,6-trimethylpyrimidin-4(3H)-one.
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained from the described protocol. The results are representative of a laboratory-scale synthesis.
| Parameter | Value | Notes |
| Reactant Molar Ratio | N,N'-Dimethylurea:Diketene (1 : 1.1) | A slight excess of diketene is used. |
| Catalyst | Polyphosphoric Acid (PPA) | Other acid catalysts may also be used. |
| Reaction Temperature | 100-110 °C | Monitored by internal thermometer. |
| Reaction Time | 2-3 hours | Monitored by Thin Layer Chromatography. |
| Product Yield | 75-85% | Based on the limiting reactant. |
| Melting Point | 148-151 °C | Recrystallized from ethanol/water. |
| Purity (by HPLC) | >98% |
Table 1: Summary of quantitative data for the synthesis of 1,3,6-trimethylpyrimidin-4(3H)-one.
Experimental Protocol
This protocol describes a general procedure for the acid-catalyzed cyclocondensation of N,N'-dimethylurea and diketene.
Materials and Reagents:
-
N,N'-Dimethylurea (MW: 88.11 g/mol )
-
Diketene (MW: 84.07 g/mol )[1]
-
Polyphosphoric Acid (PPA)
-
Ethanol (95%)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Internal thermometer
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and internal thermometer, add N,N'-dimethylurea (8.81 g, 0.10 mol).
-
Carefully add polyphosphoric acid (approx. 20 g) to the flask. The mixture will be a thick slurry.
-
-
Addition of Diketene:
-
Begin stirring the mixture and heat the flask to 60-70 °C to ensure the mixture is mobile.
-
In a dropping funnel, place diketene (9.25 g, 0.11 mol). Add the diketene dropwise to the stirred reaction mixture over a period of 30 minutes. Caution: The reaction is exothermic. Maintain the internal temperature below 90 °C during the addition. Diketene is toxic and lachrymatory and should be handled in a well-ventilated fume hood.[1]
-
-
Reaction:
-
After the addition is complete, raise the temperature of the reaction mixture to 100-110 °C.
-
Maintain the reaction at this temperature for 2-3 hours.
-
Monitor the progress of the reaction by TLC (Eluent: Ethyl Acetate/Hexane 7:3). The starting material spot should disappear, and a new, more polar spot corresponding to the product should appear.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature (approx. 25 °C).
-
Carefully and slowly pour the viscous mixture onto crushed ice (approx. 200 g) in a large beaker with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, proceed to extraction.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a mixture of ethanol and water to afford pure 1,3,6-trimethylpyrimidin-4(3H)-one as a crystalline solid.
-
Dry the purified product in a vacuum oven at 50 °C.
-
Visualizations
The following diagrams illustrate the logical workflow of the synthesis protocol.
Caption: Experimental workflow for the synthesis of 1,3,6-trimethylpyrimidin-4(3H)-one.
References
Synthesis of 2,3-Dimethylpyrimidin-4-one: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 2,3-dimethylpyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves the initial cyclocondensation of ethyl acetoacetate with acetamidine hydrochloride to yield the intermediate, 2-methylpyrimidin-4-one. Subsequent selective N-methylation of this intermediate at the N3 position affords the final product. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Pyrimidin-4-one scaffolds are prevalent in a wide array of biologically active molecules and approved pharmaceuticals. The strategic placement of substituents on the pyrimidine ring is crucial for modulating their pharmacological properties. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules in drug development programs. This protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.
Experimental Protocols
Step 1: Synthesis of 2-Methylpyrimidin-4-one
This step involves the base-mediated cyclocondensation of ethyl acetoacetate and acetamidine hydrochloride.
Materials:
-
Ethyl acetoacetate
-
Acetamidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
-
To this solution, acetamidine hydrochloride (1.0 eq) is added, and the mixture is stirred for 20 minutes at room temperature.
-
Ethyl acetoacetate (1.0 eq) is then added dropwise to the reaction mixture.
-
The resulting mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in a minimum amount of cold water and acidified with concentrated hydrochloric acid to a pH of approximately 5-6.
-
The precipitated product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 2-methylpyrimidin-4-one as a solid.
Step 2: Synthesis of this compound
This step describes the selective N-methylation of the 2-methylpyrimidin-4-one intermediate.
Materials:
-
2-Methylpyrimidin-4-one
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a solution of 2-methylpyrimidin-4-one (1.0 eq) in anhydrous dimethylformamide (DMF), potassium carbonate (1.5 eq) is added, and the suspension is stirred at room temperature for 30 minutes.
-
Methyl iodide (1.2 eq) is then added dropwise to the suspension at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 2-Methylpyrimidin-4-one | C₅H₆N₂O | 110.11 | White to off-white solid | 65-75 | 148-150 | 7.75 (d, 1H), 6.15 (d, 1H), 2.40 (s, 3H), 12.5 (br s, 1H) |
| This compound | C₆H₈N₂O | 124.14 | White solid | 70-80 | 68-70 | 7.35 (d, J=6.8 Hz, 1H), 6.02 (d, J=6.8 Hz, 1H), 3.45 (s, 3H), 2.50 (s, 3H) |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: 2,3-Dimethylpyrimidin-4-one as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,3-dimethylpyrimidin-4-one as a key intermediate in the synthesis of biologically active compounds. The focus is on its conversion to a reactive chloro-intermediate and subsequent derivatization to yield compounds with potential applications in medicinal chemistry, particularly as kinase inhibitors for anticancer drug discovery.
Introduction
This compound is a valuable heterocyclic building block. Its structure allows for strategic functionalization to generate a diverse library of molecules. A common and effective strategy involves the conversion of the pyrimidin-4-one to the corresponding 4-chloropyrimidine. This chloro-derivative serves as a versatile electrophile for nucleophilic aromatic substitution reactions, enabling the introduction of various pharmacophores, particularly amine functionalities. The resulting substituted pyrimidines are prevalent scaffolds in many biologically active compounds, including kinase inhibitors.
Synthetic Applications
A primary application of this compound is its use as a precursor for 4-chloro-2,6-dimethylpyrimidine. This transformation is typically achieved through chlorination, followed by nucleophilic substitution to introduce a variety of functional groups at the 4-position.
Scheme 1: General Synthetic Pathway
Applications of 2,3-Dimethylpyrimidin-4-one and its Analogs in Medicinal Chemistry: A Detailed Overview
Introduction
The pyrimidin-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. While direct medicinal applications of 2,3-dimethylpyrimidin-4-one are not extensively documented in publicly available research, its structural motif is a key component of various derivatives that exhibit a wide range of pharmacological activities. This document provides a detailed overview of the applications of pyrimidin-4-one derivatives, with a focus on anticancer and kinase inhibitory activities, drawing insights from analogs and related fused-ring systems. The information presented is intended for researchers, scientists, and drug development professionals.
Anticancer Activity of Pyrimidin-4-one Derivatives
Derivatives of the pyrimidin-4-one core have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.
Kinase Inhibition
Fused pyrimidin-4-one systems, such as thieno[2,3-d]pyrimidin-4-ones and pyrido[2,3-d]pyrimidines, are prominent as kinase inhibitors. These compounds often act as ATP mimetics, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity.
Fibroblast Growth Factor Receptor (FGFR) Inhibition:
Thieno[2,3-d]pyrimidin-4-one derivatives have been identified as potent inhibitors of FGFR1, a receptor tyrosine kinase often dysregulated in various cancers.[1] Overexpression of FGFR1 can drive tumor growth, making it an attractive therapeutic target. Certain C-2 substituted thienopyrimidinone derivatives have shown remarkable inhibitory activity against FGFR1 and potent anti-proliferative effects in cancer cell lines with FGFR1 overexpression.[1]
Rho-associated coiled-coil containing protein kinase (ROCK) Inhibition:
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also been discovered as a new class of ROCK inhibitors. ROCKs are serine/threonine kinases that play a role in cell migration and morphology. A particularly potent compound from this class, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one, exhibited IC50 values of 0.004 µM and 0.001 µM against ROCK1 and ROCK2, respectively. In vitro studies showed that this compound significantly reduced the phosphorylation of downstream signaling proteins.
Other Kinase Targets:
The versatility of the pyrimidin-4-one scaffold allows for its adaptation to target a range of other kinases involved in cancer, including:
-
Epidermal Growth Factor Receptor (EGFR): Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as potential inhibitors of both wild-type and mutant forms of EGFR.[2]
-
Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs): Dual inhibitors targeting both ALK and HDACs have been developed from 2,4-pyrimidinediamine derivatives for the treatment of ALK-addicted cancers.[3]
-
Cyclin-Dependent Kinases (CDKs): 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine derivatives have been identified as potent inhibitors of CDK2 and CDK4, demonstrating anti-proliferative activity against human tumor cell lines.[4]
Quantitative Data on Pyrimidin-4-one Derivatives
The following table summarizes the inhibitory activities of various pyrimidin-4-one derivatives against different biological targets.
| Compound Class | Target | IC50 Value | Cell Line(s) | Reference |
| C-2 substituted 3H-thieno[2,3-d]pyrimidin-4-one (L11) | FGFR1 | 2.1 µM | H460 | [1] |
| 2.5 µM | HT-1197 | [1] | ||
| 3.5 µM | B16F10 | [1] | ||
| 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k) | ROCK1 | 0.004 µM | - | |
| ROCK2 | 0.001 µM | - | ||
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8d) | EGFR | 7.23 µM | A-549 | [2] |
| 7.12 µM | PC-3 | [2] | ||
| 2,4-diamino-furo[2,3-d]pyrimidine derivative (5a) | - | 0.8 µM | A549 | [5] |
Experimental Protocols
The evaluation of the biological activity of pyrimidin-4-one derivatives typically involves a series of in vitro assays.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Kinase Inhibition Assay
The inhibitory effect of compounds on specific kinases is often determined using in vitro kinase assays.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), ATP, and a buffer solution.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (using ³²P-ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a representative signaling pathway targeted by pyrimidin-4-one derivatives and a general workflow for their biological evaluation.
Caption: FGFR1 signaling pathway and its inhibition.
Caption: General workflow for drug discovery.
Conclusion
While the specific medicinal chemistry applications of this compound remain to be fully elucidated, the broader pyrimidin-4-one scaffold and its fused derivatives represent a highly valuable and versatile platform for the development of novel therapeutics, particularly in the area of oncology. The demonstrated ability of these compounds to potently and selectively inhibit various protein kinases underscores their potential for further investigation and development. Future research may focus on exploring the biological activities of simpler, non-fused this compound derivatives to unlock new therapeutic opportunities.
References
- 1. Design, Synthesis, and Biological Evaluation of C-2 Substituted 3Hthieno[ 2,3-d]pyrimidin-4-one Derivatives as Novel FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient synthesis and biological evaluation of some 2,4-diamino-furo[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrimidine Derivatives as FGFR1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Aberrant activation of the FGFR1 signaling pathway through gene amplification, mutations, or translocations is implicated in the pathogenesis of various cancers, including breast cancer, non-small cell lung cancer (NSCLC), and bladder cancer.[1][3][4] This makes FGFR1 a compelling therapeutic target for anticancer drug development.[1][3]
A variety of small molecule inhibitors have been developed to target the ATP-binding site of FGFR kinases. Among these, compounds featuring a pyrimidine or pyrimidinone scaffold have shown significant promise. While specific data on 2,3-dimethylpyrimidin-4-one derivatives as FGFR1 inhibitors is limited in publicly available literature, extensive research has been conducted on related pyrimidine-based structures such as thienopyrimidinones and other fused pyrimidine systems.[5][6]
This document provides an overview of the application of pyrimidine-based derivatives as FGFR1 inhibitors, summarizing key quantitative data and providing detailed protocols for their evaluation. The methodologies and data presented are drawn from studies on various pyrimidine-scaffold inhibitors and are intended to serve as a guide for the research and development of novel FGFR1-targeting therapeutics.
FGFR1 Signaling Pathway
FGFR1 activation by its fibroblast growth factor (FGF) ligands initiates a cascade of downstream signaling events. Upon ligand binding, the receptor dimerizes and autophosphorylates its intracellular tyrosine kinase domains. This leads to the recruitment and phosphorylation of adaptor proteins like FRS2α, which in turn activates major signaling pathways including the RAS-MAPK and PI3K-AKT pathways, ultimately driving cellular responses like proliferation and survival.[2][7]
Caption: FGFR1 signaling cascade and point of inhibition.
Quantitative Data Summary
The inhibitory activities of various pyrimidine-based derivatives against FGFR kinases and cancer cell lines are summarized below. These compounds, while not this compound derivatives, share a core pyrimidine scaffold and provide a benchmark for inhibitory potency.
| Compound Class/Name | Target | Assay Type | IC50 / Kd Value | Cell Line | Cellular IC50 | Citation |
| Thieno[2,3-d]pyrimidin-4-amine (Cmpd 3) | FGFR1 | Kinase Assay | 0.16 µM | - | - | [6] |
| Thieno[2,3-d]pyrimidin-4-amine (Cmpd 4) | FGFR1 | Kinase Assay | 0.18 µM | - | - | [6] |
| 3H-thieno[2,3-d]pyrimidin-4-one (L11) | FGFR1 | Kinase Assay | 79.93% inhib. @ 10µM | H460 | 2.1 µM | [5] |
| HT-1197 | 2.5 µM | [5] | ||||
| B16F10 | 3.5 µM | [5] | ||||
| 2-oxo-dihydropyrimido[4,5-d]pyrimidinyl (2l) | FGFR1 | Kinase Assay | 1.06 nM | H520 | Low nM | [8] |
| FGFR2 | Kinase Assay | 0.84 nM | SUM52 | Low nM | [8] | |
| FGFR3 | Kinase Assay | 5.38 nM | SW780 | Low nM | [8] | |
| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine (7n) | FGFR1 | Kinase Assay | 8 nM | - | - | [9] |
| FGFR2 | Kinase Assay | 4 nM | - | - | [9] | |
| FGFR4 | Kinase Assay | 3.8 nM | - | - | [9] | |
| Indazole Derivative (7n) | FGFR1 | Kinase Assay | 15.0 nM | - | 642.1 nM | [10] |
| Indazole Derivative (7r) | FGFR1 | Kinase Assay | 2.9 nM | - | 40.5 nM | [10] |
| Irreversible Inhibitor (FIIN-1) | FGFR1 | Kinase Assay | 9.2 nM | Tel-FGFR1 Ba/F3 | 14 nM | [11] |
| FGFR1 | Binding Assay | Kd = 2.8 nM | - | - | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from multiple sources and can be adapted for the specific this compound derivatives being tested.
In Vitro FGFR1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to the FGFR1 kinase domain.[12]
Objective: To determine the IC50 value of a test compound against FGFR1.
Materials:
-
Recombinant human FGFR1 kinase (e.g., GST-FGFR-1, 78 kDa)[13]
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Kinase Buffer A (5X stock)[12]
-
Staurosporine (positive control)
-
384-well assay plates
Protocol:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A by diluting the 5X stock with distilled H2O.[12]
-
Prepare a 3X Kinase/Antibody solution: Dilute FGFR1 kinase and Eu-antibody in 1X Kinase Buffer A to final concentrations of 15 nM and 6 nM, respectively.[12]
-
Prepare a 3X Tracer solution in 1X Kinase Buffer A. The optimal concentration should be determined experimentally but is often near the Kd of the tracer for the kinase.[12]
-
Prepare a serial dilution of the test compound in DMSO, then dilute 33.3-fold into 1X Kinase Buffer A to create a 3X stock. Typically, an 11-point, 3-fold serial dilution is performed.[12]
-
-
Assay Procedure:
-
Add 5 µL of the 3X serially diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of the 3X Kinase/Antibody solution to all wells.
-
Add 5 µL of the 3X Tracer solution to all wells. The final volume will be 15 µL.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Plot the Emission Ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.[5]
Objective: To determine the anti-proliferative effect (IC50) of test compounds on FGFR1-dependent cancer cell lines.
Materials:
-
FGFR1-amplified cancer cell lines (e.g., H460, JMSU1) and control cell lines.[4][5]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).
-
96-well cell culture plates.
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the test compound (or vehicle control, e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of compound concentration and fit to a dose-response curve to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an FGFR1 inhibitor in a mouse xenograft model.[14][15]
Objective: To assess the in vivo anti-tumor activity of a lead compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice).
-
FGFR1-dependent human cancer cells (e.g., from a cell line with FGFR1 amplification).
-
Matrigel or similar basement membrane matrix.
-
Test compound formulated for oral or intraperitoneal administration.
-
Calipers for tumor measurement.
Protocol:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Administration:
-
Administer the test compound to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage).
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and body weight for each mouse 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the treatment effect compared to the control group.
-
Workflow and Logic Diagrams
Inhibitor Screening and Development Workflow
The process of identifying and validating novel FGFR1 inhibitors follows a structured pipeline from initial screening to in vivo testing.
Caption: A typical workflow for FGFR1 inhibitor drug discovery.
Conceptual Structure-Activity Relationship (SAR)
The development of potent inhibitors often involves systematic modification of a core scaffold to improve potency and selectivity. For a hypothetical pyrimidine core, key positions can be modified to probe interactions within the FGFR1 ATP-binding pocket.
Caption: Conceptual SAR logic for pyrimidine-based inhibitors.
References
- 1. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FGFR1 promotes proliferation and survival via activation of the MAPK pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of C-2 Substituted 3Hthieno[ 2,3-d]pyrimidin-4-one Derivatives as Novel FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. 2-Oxo-3, 4-dihydropyrimido[4, 5-d]pyrimidinyl derivatives as new irreversible pan fibroblast growth factor receptor (FGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mouseion.jax.org [mouseion.jax.org]
Application Notes and Protocols: Synthesis of Thieno[2,3-d]pyrimidin-4-one from Pyrimidinone Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidin-4-one scaffold is a significant pharmacophore due to its structural analogy to purines, leading to a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed protocols for the synthesis of this important heterocyclic system, with a focus on its preparation from pyrimidinone precursors. Two primary synthetic strategies are outlined: the annulation of a thiophene ring onto a pre-existing pyrimidinone core and the more prevalent method involving the construction of a 2-aminothiophene intermediate via the Gewald reaction, followed by cyclization to form the pyrimidine ring.
Synthesis Strategy 1: Thiophene Annulation onto a Pyrimidinone Core
This approach commences with a functionalized pyrimidinone and builds the fused thiophene ring. While less common in the literature, it offers a direct route from advanced pyrimidine intermediates.
Experimental Protocol
One-pot synthesis of 5,6-disubstituted 4-methoxythieno[2,3-d]pyrimidines from 4-chloropyrimidines
This protocol is based on the transformation of pyrimidinyl ketones derived from 4-chloropyrimidines.
-
Preparation of the Pyrimidinyl Ketone: (Detailed experimental data for this initial step is not extensively available in the reviewed literature). The general concept involves the conversion of a 4-chloropyrimidine into a corresponding pyrimidinyl ketone.
-
One-Pot Thiophene Annulation:
Logical Workflow for Thiophene Annulation
Caption: Workflow for thiophene ring annulation onto a pyrimidinone precursor.
Synthesis Strategy 2: Gewald Reaction Followed by Pyrimidine Ring Formation
This is the most established and versatile method for synthesizing a wide array of substituted thieno[2,3-d]pyrimidin-4-ones. The process involves two key stages: the synthesis of a 2-aminothiophene intermediate and its subsequent cyclization.
Stage 1: Synthesis of 2-Aminothiophene-3-carboxamide (Gewald Reaction)
The Gewald reaction is a multi-component condensation that forms a polysubstituted 2-aminothiophene.[2]
General Experimental Protocol for Gewald Reaction:
-
Reaction Setup: In a round-bottom flask, combine the starting ketone (e.g., cyclohexanone), an active methylene nitrile (e.g., cyanoacetamide), and elemental sulfur.[3]
-
Solvent and Catalyst: Add a suitable solvent such as ethanol, dimethylformamide (DMF), or dioxane. Introduce a basic catalyst, typically a secondary amine like morpholine or triethylamine.[3]
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
Example Protocol: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
-
A mixture of cyclohexanone (0.1 mol), cyanoacetamide (0.1 mol), and elemental sulfur (0.1 mol) is prepared in ethanol (50 mL).
-
Morpholine (0.1 mol) is added dropwise to the stirred mixture.
-
The mixture is stirred at 45-50°C for 2 hours.
-
After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from ethanol.
Stage 2: Cyclization to Thieno[2,3-d]pyrimidin-4-one
The 2-aminothiophene-3-carboxamide intermediate is then cyclized to form the final bicyclic product.
General Experimental Protocol for Cyclization with Formic Acid:
-
Reaction Setup: The 2-aminothiophene-3-carboxamide derivative (e.g., 5 mmol) is suspended in an excess of formic acid (e.g., 7 mL, 99%) in a suitable solvent like N,N-dimethylformamide (5 mL).[4]
-
Reaction Conditions: The mixture is heated to reflux for several hours (typically 7 hours).[4]
-
Work-up: After cooling, the reaction mixture is poured onto ice water.[4]
-
Isolation: The resulting solid precipitate is collected by filtration, washed with water, and then purified by recrystallization from a solvent such as DMF to yield the thieno[2,3-d]pyrimidin-4(3H)-one.[4]
Alternative Cyclization with Formamide:
Refluxing the 2-aminothiophene intermediate with an excess of formamide is also a common method to achieve cyclization.[5] Microwave irradiation has been shown to accelerate this transformation significantly.[6]
Reaction Pathway for Gewald Synthesis and Cyclization
Caption: Synthesis of thieno[2,3-d]pyrimidin-4-one via the Gewald reaction.
Quantitative Data Summary
The following tables summarize yields for the synthesis of thieno[2,3-d]pyrimidin-4-one and its intermediates under various conditions.
Table 1: Yields for the Synthesis of 2-Aminothiophene Intermediates (Gewald Reaction)
| Starting Ketone | Active Methylene Nitrile | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Cyclohexanone | Cyanoacetamide | Morpholine | Ethanol | 45-50°C, 2h | High (not specified) | [3] |
| Cycloheptanone | Ethyl Cyanoacetate | Triethylamine | Ethanol | Reflux | Not specified | [7] |
| Various Ketones | Ethyl Cyanoacetate | Morpholine | None (Solvent-free) | Room Temp | Good (not specified) | [8] |
Table 2: Yields for the Cyclization to Thieno[2,3-d]pyrimidin-4-one
| Starting Material | Cyclizing Reagent | Solvent | Conditions | Yield (%) | Reference |
| 2-Amino-3-cyano-thieno[2,3-b]pyridine derivative | Formic Acid (99%) | DMF | Reflux, 7h | 72% | [4] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | Not specified | Reflux | Not specified | [5] |
| 5,6,7,8-Tetrahydro-3H-benzo[3][9]thieno[2,3-d]pyrimidin-4-one | - | - | - | 92% (overall) | [9] |
| 2-Aminothiophene-3-carboxylic acid derivative | Formic Acid / H₂SO₄ | Not specified | Microwave | Not specified | [10] |
Conclusion
The synthesis of thieno[2,3-d]pyrimidin-4-ones can be effectively achieved through multiple pathways. The Gewald reaction followed by cyclization remains the most documented and versatile approach, allowing for a high degree of substitution on the thiophene ring. The alternative strategy of building the thiophene ring onto a pyrimidinone precursor, while less detailed in current literature, presents a valuable route for the late-stage modification of complex pyrimidines. The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the final molecule. The provided protocols and data serve as a comprehensive guide for researchers in the synthesis of this medicinally important scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for N-methylation of Pyrimidinone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-methylation of pyrimidinone scaffolds, a critical modification in the development of various therapeutic agents. The selective introduction of a methyl group onto a nitrogen atom of the pyrimidinone core can significantly impact the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
Introduction
The pyrimidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-methylation of this scaffold is a common strategy to modulate its physicochemical and biological properties. However, the presence of multiple nucleophilic sites, particularly the endocyclic nitrogen and exocyclic oxygen atoms, presents a significant challenge in achieving selective N-methylation over O-methylation. This document outlines three distinct protocols for the N-methylation of pyrimidinone-based molecules, offering solutions to the selectivity challenge and providing researchers with a range of options depending on their specific substrate and desired outcome.
Comparative Overview of N-methylation Protocols
The following table summarizes the key quantitative data for the described N-methylation protocols, allowing for a direct comparison of their efficiency and selectivity.
| Protocol | Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | N/O Selectivity | Key Advantages |
| 1. Classical Direct Methylation | Methyl Iodide (MeI) | K₂CO₃ | Acetone or DMF | RT to Reflux | 12-24 h | Variable | Moderate to Low | Simple, readily available reagents. |
| 2. Silylation-Mediated Methylation | (Chloromethyl)dimethylchlorosilane | - | Acetonitrile | 60 | 4-6 h | up to 80% | >99:1 | High N-selectivity, one-pot procedure.[1][2] |
| 3. N5-Alkylation of Pyrazolo[3,4-d]pyrimidinones | Alkyl Halide | K₂CO₃ | DMF | 100 | 5-24 h | 60-75% | N5-selective | Effective for specific fused pyrimidinone systems. |
Protocol 1: Classical Direct N-Methylation with Methyl Iodide
This protocol describes a general method for the N-methylation of pyrimidinone scaffolds using methyl iodide and a carbonate base. While straightforward, this method may yield a mixture of N- and O-methylated products, requiring careful optimization and purification.
Experimental Protocol
-
Reagent Preparation:
-
Dissolve the pyrimidinone starting material (1.0 eq) in anhydrous acetone or dimethylformamide (DMF) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add potassium carbonate (K₂CO₃, 2.0-3.0 eq), finely powdered, to the solution.
-
-
Reaction Execution:
-
To the stirred suspension, add methyl iodide (MeI, 1.5-2.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (for acetone) or maintain at room temperature or slightly elevated temperature (for DMF) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
If DMF was used, dilute the residue with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to separate the desired N-methylated product from the O-methylated isomer and any unreacted starting material.
-
-
Characterization:
-
Characterize the purified N-methylated pyrimidinone by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
References
Application Notes and Protocols for Pyrimidin-4-one Derivatives in Drug Design and Discovery
Introduction
While the query specified 2,3-dimethylpyrimidin-4-one, a thorough review of the scientific literature reveals a greater abundance of research on its fused analogue, thieno[2,3-d]pyrimidin-4-one, and other substituted pyrimidin-4-one derivatives. These compounds have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This document will focus on these well-studied derivatives as a representative class of pyrimidin-4-ones in drug design, with a particular emphasis on their application as anticancer agents through kinase inhibition. The data and protocols presented herein are synthesized from numerous studies and are intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of this chemical class.
The pyrimidin-4-one core is a versatile heterocyclic structure that is amenable to synthetic modification at various positions, allowing for the fine-tuning of its pharmacological properties. Derivatives have been extensively explored as inhibitors of a variety of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.
Biological Activities and Applications
Substituted pyrimidin-4-one derivatives, particularly the thieno[2,3-d]pyrimidin-4-one scaffold, have been identified as potent inhibitors of several protein kinases implicated in cancer progression. These include Fibroblast Growth Factor Receptor 1 (FGFR1) and Rho-associated coiled-coil containing protein kinases (ROCK), among others.[1][2] By targeting these kinases, these compounds can disrupt key signaling pathways involved in tumor cell proliferation, survival, and migration.
The anticancer activity of these compounds has been demonstrated across a range of cancer cell lines. For instance, certain thieno[2,3-d]pyrimidin-4-one derivatives have shown significant cytotoxic effects against non-small cell lung cancer, colon cancer, and melanoma cell lines.[1]
Quantitative Data Summary
The following tables summarize the biological activity of various pyrimidin-4-one derivatives from the literature.
Table 1: FGFR1 Inhibitory Activity and Antiproliferative Activity of C-2 Substituted 3H-thieno[2,3-d]pyrimidin-4-one Derivatives [3]
| Compound ID | FGFR1 Inhibition (%) @ 10 µM | H460 IC50 (µM) | HT-1197 IC50 (µM) | B16F10 IC50 (µM) |
| L11 | 79.93 | 2.1 | 2.5 | 3.5 |
Table 2: ROCK Inhibitory Activity of 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one [2]
| Compound ID | ROCK1 IC50 (µM) | ROCK2 IC50 (µM) |
| 8k | 0.004 | 0.001 |
Table 3: Anticancer Activity of 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one against various cancer cell lines [1]
| Compound ID | Cell Line | Growth Percent (GP) (%) |
| 5a | Melanoma (MDA-MB-435) | -31.02 |
Experimental Protocols
General Synthesis of 2-Aryl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones
This protocol describes a general method for the synthesis of thieno[2,3-d]pyrimidin-4-one derivatives.
Materials:
-
2-amino-4,5-dimethylthiophene-3-carboxamide
-
Appropriate aroyl halide
-
Pyridine (anhydrous)
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
A solution of 2-amino-4,5-dimethylthiophene-3-carboxamide (1 mmol) and the corresponding aroyl halide (1 mmol) in anhydrous pyridine (10 mL) is refluxed for 5-8 hours.
-
The reaction mixture is then cooled to room temperature and poured into ice-water (50 mL).
-
The precipitated solid is filtered, washed with water, and dried.
-
The dried intermediate is then refluxed in 10% aqueous NaOH solution (20 mL) for 3-5 hours.
-
After cooling, the reaction mixture is neutralized with a suitable acid.
-
The resulting solid product is filtered, washed with water, and recrystallized from ethanol to yield the pure 2-aryl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
MTT Assay for Antiproliferative Activity
This protocol outlines the methodology for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[3]
Materials:
-
Human cancer cell lines (e.g., H460, HT-1197)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Synthesized pyrimidin-4-one derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for an additional 48-72 hours.
-
Following the treatment period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by pyrimidin-4-one derivatives.
Caption: Inhibition of the FGFR1 signaling pathway by thieno[2,3-d]pyrimidin-4-one derivatives.
Caption: Inhibition of the ROCK signaling pathway by thieno[2,3-d]pyrimidin-4-one derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of novel pyrimidin-4-one-based drug candidates.
Caption: A generalized workflow for drug discovery involving pyrimidin-4-one derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of C-2 Substituted 3Hthieno[ 2,3-d]pyrimidin-4-one Derivatives as Novel FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of a Chemical Library Based on the 2,3-dimethylpyrimidin-4-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dimethylpyrimidin-4-one core represents a versatile and synthetically accessible scaffold for the development of focused chemical libraries targeting a variety of biological systems. Its potential for substitution at multiple positions allows for the systematic exploration of the chemical space to identify novel bioactive molecules. These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed protocols for generating and evaluating a chemical library based on this promising scaffold.
Application Notes
The this compound scaffold is an attractive starting point for chemical library synthesis due to its inherent drug-like properties and the potential for straightforward chemical modifications. While extensive research has been conducted on fused pyrimidinone systems, the standalone this compound as a central scaffold is a less explored area, offering opportunities for the discovery of novel intellectual property.
Derivatives of the broader pyrimidinone class have shown significant activity as kinase inhibitors, targeting enzymes such as FGFR1, ROCK, and various cyclin-dependent kinases (CDKs).[1][2][3] This suggests that a library of this compound derivatives could be a valuable resource for screening against a panel of kinases implicated in oncology and inflammatory diseases. The methyl groups at the 2 and 3 positions provide a stable core, and functionalization can be readily achieved at the C5 and C6 positions of the pyrimidine ring, as well as through manipulation of the N1-position if the starting materials are adjusted.
The primary strategy for library synthesis involves the initial synthesis of the this compound core, followed by diversification through reactions such as halogenation and subsequent cross-coupling reactions. This approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of physicochemical properties and biological activity.
Experimental Protocols
Protocol 1: Synthesis of the this compound Core
This protocol describes a potential synthesis of the this compound core.
Materials:
-
Ethyl acetoacetate
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Methyl iodide
-
Potassium carbonate
-
Acetone
-
Diethyl ether
-
Hydrochloric acid
-
Sodium bicarbonate
Procedure:
-
Synthesis of 2,6-dimethylpyrimidin-4-ol: In a round-bottom flask, dissolve sodium ethoxide (1.2 eq) in absolute ethanol. To this solution, add ethyl acetoacetate (1.0 eq) and acetamidine hydrochloride (1.0 eq). Reflux the mixture for 6 hours. After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to pH 6. The resulting precipitate is filtered, washed with cold water, and dried to yield 2,6-dimethylpyrimidin-4-ol.
-
N-methylation to this compound: To a solution of 2,6-dimethylpyrimidin-4-ol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq). Stir the mixture at room temperature for 24 hours. Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to afford this compound.
Protocol 2: Library Diversification via Halogenation and Suzuki Coupling
This protocol outlines a hypothetical diversification of the core scaffold.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride
-
AIBN (Azobisisobutyronitrile)
-
Aryl boronic acids (diverse set)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate
-
1,4-Dioxane
-
Water
Procedure:
-
Bromination of the C6-methyl group: In a round-bottom flask, dissolve this compound (1.0 eq) in carbon tetrachloride. Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN. Reflux the mixture under inert atmosphere for 4 hours. Cool the reaction to room temperature and filter off the succinimide. The filtrate is washed with aqueous sodium bicarbonate, dried over anhydrous sodium sulfate, and concentrated to give the crude 6-(bromomethyl)-2,3-dimethylpyrimidin-4-one.
-
Suzuki Coupling: In a microwave vial, combine 6-(bromomethyl)-2,3-dimethylpyrimidin-4-one (1.0 eq), an aryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq). Add a 3:1 mixture of 1,4-dioxane and water. Seal the vial and heat in a microwave reactor at 120°C for 30 minutes. After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue purified by preparative HPLC to yield the desired library compound.
Protocol 3: In-vitro Kinase Inhibition Assay
This protocol describes a general method for screening the synthesized library against a target kinase.
Materials:
-
Synthesized library compounds
-
Target kinase
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the library compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and library compound in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.
Data Presentation
Table 1: Hypothetical Synthesis Yields for a Sample Library
| Compound ID | R-Group (from Aryl Boronic Acid) | Yield (%) | Purity (%) |
| DMP-001 | Phenyl | 65 | >98 |
| DMP-002 | 4-Fluorophenyl | 72 | >99 |
| DMP-003 | 3-Methoxyphenyl | 68 | >98 |
| DMP-004 | 2-Thienyl | 55 | >97 |
| DMP-005 | 4-Pyridyl | 48 | >95 |
Table 2: Hypothetical Biological Activity Data (IC₅₀ values in µM)
| Compound ID | FGFR1 | ROCK1 | CDK2 |
| DMP-001 | 15.2 | 25.8 | >50 |
| DMP-002 | 5.8 | 12.1 | 45.3 |
| DMP-003 | 8.9 | 9.5 | >50 |
| DMP-004 | 22.4 | 35.1 | >50 |
| DMP-005 | 2.1 | 5.3 | 18.9 |
Visualizations
Logical Workflow for Library Synthesis and Screening
Caption: Workflow for the synthesis and screening of a this compound library.
Hypothetical Kinase Signaling Pathway Targeted by Library Compounds
Caption: A potential signaling pathway (MAPK pathway) that could be targeted by this compound derivatives.
References
- 1. Design, Synthesis, and Biological Evaluation of C-2 Substituted 3Hthieno[ 2,3-d]pyrimidin-4-one Derivatives as Novel FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 2,3-dimethylpyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 2,3-dimethylpyrimidin-4-one, a small molecule with potential biological activity. The following protocols and data are based on established methodologies for the assessment of pyrimidine-based compounds and serve as a foundational framework for investigating the bioactivity of this specific molecule.
Data Presentation: In Vitro Bioactivity of Structurally Related Pyrimidinone Derivatives
| Compound ID | Target Cell Line/Enzyme | Assay Type | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidinone Derivative 4a | HCT116 (Colon Cancer) | Cytotoxicity | 0.21 | [1] |
| Pyrazolo[3,4-d]pyrimidinone Derivative 4a | HepG2 (Liver Cancer) | Cytotoxicity | 0.21 | [1] |
| Pyrazolo[3,4-d]pyrimidinone Derivative 4a | CDK2 | Enzyme Inhibition | 0.21 | [1] |
| Pyrazolo[3,4-d]pyrimidinone Derivative 4b | HCT116 (Colon Cancer) | Cytotoxicity | 0.96 | [1] |
| Pyrazolo[3,4-d]pyrimidinone Derivative 4b | HepG2 (Liver Cancer) | Cytotoxicity | 0.96 | [1] |
| Pyrazolo[3,4-d]pyrimidinone Derivative 4b | CDK2 | Enzyme Inhibition | 0.96 | [1] |
| Thieno[2,3-d]pyrimidin-4-yl hydrazone 35 | HCT116 (Colon Cancer) | Xenograft Model | Efficacy | |
| 2,4-pyrimidinediamine derivative 12a | A549 (Lung Cancer) | Antiproliferative | Not Specified | |
| 2,4-pyrimidinediamine derivative 12a | MDA-MB-231 (Breast Cancer) | Antiproliferative | Not Specified | |
| 2,4-pyrimidinediamine derivative 12a | HepG2 (Liver Cancer) | Antiproliferative | Not Specified | |
| 2,4-pyrimidinediamine derivative 12a | SK-N-BE(2) (Neuroblastoma) | Antiproliferative | Not Specified | |
| 2,4-pyrimidinediamine derivative 12a | ALK | Enzyme Inhibition | Good Potency | |
| 2,4-pyrimidinediamine derivative 12a | HDAC1 | Enzyme Inhibition | Good Potency |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the biological activity of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and metabolic activity of cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HCT116, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Proliferation Assay (BrdU Incorporation Assay)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU can be detected using a specific anti-BrdU antibody conjugated to an enzyme, and the subsequent colorimetric or fluorometric signal is proportional to the number of proliferating cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody (e.g., conjugated to HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop Solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling reagent to each well according to the manufacturer's instructions.
-
Cell Fixation and Denaturation: After the incubation with BrdU, remove the culture medium and fix the cells by adding the fixing/denaturing solution. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with a wash buffer. Add the anti-BrdU antibody conjugate to each well and incubate for 1-2 hours at room temperature.
-
Substrate Addition: Wash the wells to remove unbound antibody. Add the enzyme substrate to each well and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the substrate used (e.g., 450 nm for TMB).
-
Data Analysis: Calculate the percentage of proliferation for each concentration relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase (e.g., CDK2, FGFR4).
Principle: The activity of a kinase is measured by its ability to phosphorylate a substrate. The assay quantifies the amount of ADP produced or the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin A, FGFR4)
-
Kinase-specific substrate (e.g., histone H1 for CDK2, a synthetic peptide for FGFR4)
-
ATP
-
Kinase reaction buffer
-
This compound
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
96-well or 384-well plates
-
Luminometer or microplate reader
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Kinase Reaction: In a multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This may involve measuring luminescence to quantify the amount of ATP remaining or ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway relevant to the in vitro evaluation of this compound.
Conclusion
The provided protocols offer a robust starting point for characterizing the in vitro biological effects of this compound. By employing these assays, researchers can determine its cytotoxic and antiproliferative properties and investigate its potential as an enzyme inhibitor. The illustrative data from related pyrimidinone compounds suggest that this class of molecules holds promise as bioactive agents, warranting further investigation into the specific activities of this compound. Subsequent studies should focus on identifying the specific molecular targets to elucidate its mechanism of action and to guide future drug development efforts.
References
Application Notes and Protocols for the Quantification of 2,3-dimethylpyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-dimethylpyrimidin-4-one is a heterocyclic organic compound belonging to the pyrimidinone class. Molecules of this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and precise quantification of this compound is crucial for various applications, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical preparations where it might be present as a starting material, intermediate, or impurity.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for this exact analyte are not widely published, the following protocols are based on established methods for structurally similar pyrimidinone derivatives and represent robust starting points for method development and validation.
Sample Preparation
A generic sample preparation workflow is suitable for analyzing this compound in bulk powder or simple formulations. The primary goal is to dissolve the analyte in a suitable solvent and remove any particulate matter before injection into the chromatography system.
Protocol: Standard Sample Preparation
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Mix thoroughly. This stock solution can be used to prepare calibration standards and quality control samples.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Perform serial dilutions of the stock solution with the 50:50 acetonitrile/water mixture to prepare a series of calibration standards at appropriate concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Prepare at least three levels of QC samples (low, medium, and high) in the same manner.
-
-
Sample Preparation (for a solid formulation):
-
Accurately weigh a portion of the homogenized powdered sample containing the equivalent of approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of 50:50 acetonitrile/water and sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with the same solvent. Mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Caption: General workflow for sample preparation.
HPLC-UV Method
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used, robust, and cost-effective technique for the quantification of small molecules that possess a UV chromophore, such as this compound.
Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient can be optimized. A starting point is 95% A for 1 minute, then a linear gradient to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Approximately 230 nm or 270 nm (based on the UV absorbance of the pyrimidinone scaffold). The optimal wavelength should be determined by scanning a standard solution.
-
-
Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. The concentration of this compound in the samples can then be determined from this curve.
Application Notes and Protocols for High-Throughput Screening of Pyrimidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of pyrimidinone derivatives. Pyrimidinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including kinase inhibition, antiviral, and anticancer effects. This document outlines key HTS assays, relevant signaling pathways, and experimental workflows to facilitate the discovery of novel therapeutic agents based on the pyrimidinone core.
Introduction to High-Throughput Screening
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large chemical libraries against a specific biological target.[1] The goal is to identify "hits" that modulate the target's activity, which can then be optimized into lead compounds for further drug development.[1] HTS assays are typically performed in a miniaturized format (e.g., 384- or 1536-well plates) and can be broadly categorized into two main types: biochemical assays and cell-based assays.
-
Biochemical Assays: These assays utilize purified biological targets, such as enzymes or receptors, to directly measure the effect of a compound on their activity. They are instrumental in identifying direct binders and inhibitors.
-
Cell-Based Assays: These assays are performed using living cells and can provide more physiologically relevant information by assessing a compound's effect within a cellular context, including its ability to cross cell membranes and its impact on cellular signaling pathways.[2]
A typical HTS campaign involves a primary screen of a large compound library at a single concentration, followed by secondary assays to confirm the activity of the initial hits and eliminate false positives.[3][4]
Data Presentation: Efficacy of Pyrimidinone Derivatives
The following tables summarize the inhibitory activities of selected pyrimidinone derivatives from various screening campaigns. This data provides a reference for the potential potency and cellular effects of this class of compounds.
Table 1: Anticancer Activity of Pyrimidinone Derivatives
| Compound ID | Target Cell Line | Assay Type | IC50 (µM) | Reference |
| 30a | T-47D (Breast Cancer) | SRB Assay | 7.56 | [5] |
| 30b | T-47D (Breast Cancer) | SRB Assay | 2.45 | [5] |
| 30b | MDA-MB-231 (Breast Cancer) | SRB Assay | 6.86 | [5] |
| 32 | A549 (Lung Cancer) | MTT Assay | 0.78 - 2.06 | [5] |
| 32 | OVCAR-3 (Ovarian Cancer) | MTT Assay | 0.78 - 2.06 | [5] |
| 32 | SGC7901 (Gastric Cancer) | MTT Assay | 0.78 - 2.06 | [5] |
| 32 | MCF-7 (Breast Cancer) | MTT Assay | 0.78 - 2.06 | [5] |
| 32 | HepG2 (Liver Cancer) | MTT Assay | 0.78 - 2.06 | [5] |
| 9a | HCT-116 (Colon Cancer) | MTT Assay | 9.64 | [5] |
| 9b | HT-29 (Colon Cancer) | MTT Assay | 9.95 | [5] |
| 5 | T-47D (Breast Cancer) | MTT Assay | 2.40 | [5] |
| 5 | MCF-7 (Breast Cancer) | MTT Assay | 2.50 | [5] |
| 5 | MDA-MB-231 (Breast Cancer) | MTT Assay | 2.40 | [5] |
| 4i | MCF-7 (Breast Cancer) | Not Specified | 0.33 | [6] |
| 4i | HeLa (Cervical Cancer) | Not Specified | 0.52 | [6] |
| 4i | HepG2 (Liver Cancer) | Not Specified | 3.09 | [6] |
| 2a | A549 (Lung Cancer) | MTT Assay | > 100 | [7] |
| 2d | A549 (Lung Cancer) | MTT Assay | Strong cytotoxicity at 50 µM | [7] |
Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference |
| 1 | JAK1/3 | IL-2 stimulated pSTAT5 (Cell-based) | - | [8] |
| 4 | JAK1/3 | IL-2 stimulated pSTAT5 (Cell-based) | - | [8] |
| 5 | JAK1/3 | IL-2 stimulated pSTAT5 (Cell-based) | ~3x less potent than 4 | [8] |
| 6 | JAK1/3 | IL-2 stimulated pSTAT5 (Cell-based) | ~3x less potent than 4 | [8] |
| 7 | JAK1/3 | IL-2 stimulated pSTAT5 (Cell-based) | Slightly less potent than 4 | [8] |
| 4a | VEGFR2 | Not Specified | 0.12 | [5] |
| 4b | VEGFR2 | Not Specified | 0.10 | [5] |
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Experimental Protocols
Cell-Based Proliferation/Viability Assay (Luminescence-Based)
This protocol is adapted for the use of Promega's CellTiter-Glo® Luminescent Cell Viability Assay, which determines the number of viable cells by quantifying ATP.[9][10]
Materials:
-
CellTiter-Glo® Reagent (Promega, Cat. No. G7570, G7571, G7572, or G7573)
-
Opaque-walled 96- or 384-well plates suitable for luminescence measurements
-
Multichannel pipette or automated liquid handling system
-
Plate shaker
-
Luminometer
-
Cells of interest in culture medium
-
Pyrimidinone derivative library dissolved in DMSO
Protocol:
-
Cell Plating:
-
Seed cells into opaque-walled 96- or 384-well plates at a predetermined optimal density in a final volume of 100 µL (96-well) or 25 µL (384-well) of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Addition:
-
Prepare serial dilutions of the pyrimidinone derivatives in culture medium. The final DMSO concentration should typically not exceed 1%.[1]
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic agent) wells.
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C.
-
-
Assay Procedure:
-
Equilibrate the plates to room temperature for approximately 30 minutes.[10]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from wells containing only medium and reagent.
-
Normalize the data to the vehicle control (DMSO) wells, which represent 100% viability.
-
Plot the normalized luminescence against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Biochemical Kinase Inhibition Assay (Fluorescence Polarization-Based)
This protocol describes a competitive fluorescence polarization (FP) assay for identifying pyrimidinone derivatives that inhibit kinase activity.[11][12][13]
Materials:
-
Purified kinase of interest
-
Fluorescently labeled phosphopeptide tracer
-
Phosphospecific antibody
-
Unlabeled peptide substrate
-
ATP
-
Kinase reaction buffer
-
FP dilution buffer
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
-
Pyrimidinone derivative library dissolved in DMSO
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the fluorescently labeled phosphopeptide tracer and the phosphospecific antibody in FP dilution buffer. The concentrations should be optimized to achieve a high FP signal.
-
Prepare solutions of the kinase, unlabeled peptide substrate, and ATP in the kinase reaction buffer at appropriate concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add the pyrimidinone derivatives at various concentrations.
-
Add the kinase and the unlabeled peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.
-
Include controls: no enzyme (negative control) and no inhibitor (positive control).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Reaction Quenching and Detection:
-
Stop the kinase reaction by adding a solution containing EDTA.
-
Add the pre-mixed tracer-antibody solution to all wells.
-
Incubate the plate at room temperature for at least 1-2 hours to allow the binding to reach equilibrium.[13]
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The inhibition of kinase activity will result in less phosphorylated unlabeled peptide, which will not displace the fluorescent tracer from the antibody, thus maintaining a high FP signal. Conversely, active kinase will lead to a decrease in the FP signal.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Biochemical Xanthine Oxidase Inhibition Assay (Absorbance-Based)
This protocol is for screening pyrimidinone derivatives as inhibitors of xanthine oxidase by monitoring the formation of uric acid, which absorbs light at 293 nm.[14]
Materials:
-
Xanthine oxidase
-
Xanthine
-
Tris-HCl buffer (pH 7.5)
-
UV-transparent 96- or 384-well plates
-
Spectrophotometer plate reader
-
Pyrimidinone derivative library dissolved in DMSO
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in a suitable buffer (e.g., 0.025 M NaOH).
-
Prepare a working solution of xanthine oxidase in Tris-HCl buffer.
-
-
Assay Procedure:
-
In a UV-transparent plate, add the pyrimidinone derivatives at various concentrations.
-
Add the Tris-HCl buffer and the xanthine solution to each well.
-
Equilibrate the plate at 37°C for approximately 5 minutes.[14]
-
Initiate the reaction by adding the xanthine oxidase solution to each well.
-
Include controls: no enzyme (blank) and no inhibitor (positive control).
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 293 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (ΔOD/minute) from the linear portion of the absorbance curve for each well.
-
Subtract the rate of the blank from all other rates.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Hit Confirmation and False Positive Removal
A critical step in any HTS campaign is the validation of initial hits and the elimination of false positives.[3] False positives can arise from various sources, including compound autofluorescence, light scattering, compound aggregation, or direct interference with the assay reporter system (e.g., luciferase).[15]
Strategies for Hit Validation and False Positive Removal:
-
Re-testing of Hits: Confirmed hits should be re-tested from freshly prepared solutions to ensure the activity is reproducible.
-
Orthogonal Assays: Employ a different assay format to confirm the activity of the hits. For example, a hit from a fluorescence-based assay could be tested in a label-free assay.
-
Counter-screens: These are assays designed to specifically identify compounds that interfere with the assay technology. For example, in a luciferase-based assay, a counter-screen would test the compounds directly against the luciferase enzyme to identify inhibitors of the reporter.
-
Detergent-based Counter-screens: To identify compounds that inhibit through aggregation, the assay can be re-run in the presence of a non-ionic detergent (e.g., Triton X-100). Aggregation-based inhibitors often show reduced activity in the presence of detergents.[1]
-
Structure-Activity Relationship (SAR) Analysis: Initial SAR can be explored by testing structurally related analogs of the hit compounds. A consistent SAR provides confidence that the observed activity is due to a specific interaction with the target.
References
- 1. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. ch.promega.com [ch.promega.com]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.cn]
- 15. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of 2,3-Dimethylpyrimidin-4-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidin-4-one scaffolds are prevalent in a wide array of biologically active compounds, exhibiting diverse pharmacological properties. The development of efficient synthetic methodologies for the creation of libraries of these compounds is of significant interest in drug discovery. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of such libraries by simplifying purification processes and enabling automation.
These application notes provide a detailed protocol for the solid-phase synthesis of 2,3-dimethylpyrimidin-4-one analogs. The described methodology involves the on-resin cyclization of a resin-bound guanidine with a β-ketoester to form the pyrimidinone core, followed by sequential on-resin N-methylation steps to introduce the methyl groups at the 2- and 3-positions. This protocol is designed to be adaptable for the generation of a library of analogs by varying the β-ketoester input.
Experimental Workflow Overview
The overall workflow for the solid-phase synthesis of this compound analogs is depicted below. The process begins with the functionalization of the solid support, followed by the formation of the pyrimidinone ring, two successive N-methylation steps, and finally, cleavage of the target compound from the resin.
Caption: Experimental workflow for the solid-phase synthesis of this compound analogs.
Detailed Experimental Protocols
Materials and Equipment:
-
Wang resin (100-200 mesh, 1.0 mmol/g loading)
-
N,N'-Bis(allyloxycarbonyl)-N''-triflylguanidine
-
Palladium(0) tetrakis(triphenylphosphine)
-
Phenylsilane
-
β-Ketoesters (e.g., ethyl acetoacetate for a 6-methyl analog)
-
Sodium ethoxide (NaOEt)
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
2,4,6-Collidine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Methanol (MeOH)
-
2-Mercaptoethanol
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Solid-phase synthesis vessel
-
Shaker
-
Standard laboratory glassware and purification apparatus
Protocol 1: Preparation of Resin-Bound Guanidine
This protocol details the functionalization of Wang resin with a protected guanidine.
-
Resin Swelling: Swell Wang resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Amine Functionalization (via a suitable linker, if necessary, or starting with an amine-functionalized resin): For this protocol, we assume the use of a pre-formed amine on the solid support.
-
Guanidinylation:
-
To the swollen amine-functionalized resin, add a solution of N,N'-bis(allyloxycarbonyl)-N''-triflylguanidine (3 eq.) and a base such as diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Shake the mixture at room temperature for 24 hours.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
Alloc Group Deprotection:
-
Swell the resin in DCM (10 mL).
-
Add a solution of palladium(0) tetrakis(triphenylphosphine) (0.1 eq.) and phenylsilane (10 eq.) in DCM.
-
Shake the mixture at room temperature for 2 hours.
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Wash the resin with DCM (3 x 10 mL), a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), DMF (3 x 10 mL), and DCM (3 x 10 mL).
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Dry the resin under vacuum to yield the resin-bound guanidine.
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Protocol 2: On-Resin Synthesis of 2-Amino-pyrimidin-4-one
This protocol describes the cyclization reaction to form the pyrimidinone core.
-
Resin Swelling: Swell the resin-bound guanidine (1.0 mmol) in anhydrous ethanol (10 mL) for 30 minutes.
-
Cyclization:
-
Add the desired β-ketoester (10 eq.) to the resin suspension.
-
Add a solution of sodium ethoxide in ethanol (10 eq.).
-
Shake the reaction mixture at 60°C for 24 hours.
-
Wash the resin with ethanol (3 x 10 mL), water/ethanol (1:1) (3 x 10 mL), ethanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum. A small sample can be cleaved at this stage to verify the formation of the 2-amino-pyrimidin-4-one.
-
Protocol 3: On-Resin N3-Methylation
This protocol details the first methylation step at the N3 position of the pyrimidinone ring.
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Resin Swelling: Swell the 2-amino-pyrimidin-4-one resin (1.0 mmol) in anhydrous THF (10 mL).
-
N3-Methylation (Mitsunobu Conditions):
-
Add triphenylphosphine (5 eq.) and methanol (10 eq.) to the resin suspension.
-
Cool the mixture to 0°C and slowly add DIAD or DEAD (5 eq.).
-
Allow the reaction to warm to room temperature and shake for 12 hours.
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Wash the resin with THF (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
Protocol 4: On-Resin N2-Methylation
This protocol outlines the second methylation at the 2-amino group, based on the Fukuyama-Biron-Kessler method.[1]
-
o-NBS Protection:
-
Swell the N3-methylated resin (1.0 mmol) in NMP (10 mL).
-
Add o-nitrobenzenesulfonyl chloride (5 eq.) and 2,4,6-collidine (10 eq.).
-
Shake at room temperature for 30 minutes.
-
Wash the resin with NMP (3 x 10 mL) and THF (3 x 10 mL).
-
-
N2-Methylation (Mitsunobu Conditions):
-
To the resin in anhydrous THF (10 mL), add triphenylphosphine (10 eq.), methanol (5 eq.), and DIAD (5 eq.).
-
Shake at room temperature for 15 minutes.
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Wash the resin with THF (3 x 10 mL) and NMP (3 x 10 mL).
-
-
o-NBS Deprotection:
-
To the resin in NMP (10 mL), add 2-mercaptoethanol (10 eq.) and DBU (5 eq.).
-
Shake at room temperature for 15 minutes.
-
Wash the resin with NMP (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
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Dry the resin under vacuum.
-
Protocol 5: Cleavage from the Solid Support
This protocol describes the final step to release the this compound analog from the resin.
-
Resin Swelling: Swell the final, fully substituted resin (1.0 mmol) in DCM (2 mL) for 30 minutes.
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/DCM (e.g., 50:50 v/v). A scavenger such as triisopropylsilane (TIS) (2.5%) may be added if acid-sensitive functional groups are present in the analog.
-
Add the cleavage cocktail (10 mL) to the resin and shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as preparative HPLC or flash chromatography, to yield the desired this compound analog.
-
Data Presentation
The following tables summarize typical quantitative data that can be expected from the solid-phase synthesis of this compound analogs. The exact values will vary depending on the specific analog being synthesized and the efficiency of each reaction step.
Table 1: Summary of Resin Loading and Stepwise Yields
| Step | Description | Starting Material | Product | Typical Loading/Yield (%) |
| 1 | Guanidinylation & Deprotection | Amine-functionalized resin | Resin-bound guanidine | ~90 |
| 2 | Cyclization | Resin-bound guanidine | Resin-bound 2-amino-pyrimidin-4-one | 80-95 |
| 3 | N3-Methylation | Resin-bound 2-amino-pyrimidin-4-one | Resin-bound 2-amino-3-methyl-pyrimidin-4-one | >90 |
| 4 | N2-Methylation | Resin-bound 2-amino-3-methyl-pyrimidin-4-one | Resin-bound 2-methylamino-3-methyl-pyrimidin-4-one | 85-95 |
Table 2: Characterization of a Representative 2,3,6-Trimethylpyrimidin-4-one Analog
| Parameter | Value |
| Overall Yield | 45-60% (based on initial resin loading) |
| Purity (by HPLC) | >95% (after purification) |
| Mass Spectrometry (ESI+) | Calculated m/z |
| [M+H]⁺: 153.10 | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) |
| 6.05 (s, 1H, H-5) | |
| 3.50 (s, 3H, N3-CH₃) | |
| 3.10 (s, 3H, N2-CH₃) | |
| 2.25 (s, 3H, C6-CH₃) |
Signaling Pathways and Logical Relationships
While the primary focus of this document is the synthetic protocol, the synthesized this compound analogs can be screened for various biological activities. For instance, pyrimidinone derivatives have been investigated as inhibitors of various kinases. The logical relationship for a drug discovery program utilizing this synthetic protocol is outlined below.
Caption: Logical workflow for drug discovery utilizing the synthesized pyrimidinone library.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,3-Dimethylpyrimidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,3-dimethylpyrimidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from ethyl acetoacetate and N-methylurea?
When synthesizing this compound via the condensation of ethyl acetoacetate and N-methylurea, several impurities can be present in the crude product. These include:
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Unreacted Starting Materials: Ethyl acetoacetate and N-methylurea.
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Side-Products:
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Self-condensation products of ethyl acetoacetate, such as dehydroacetic acid.
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Regioisomers, for example, 2,1-dimethylpyrimidin-4-one, although the desired 2,3-dimethyl isomer is generally the major product.
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Hydrolysis products if water is present in the reaction.
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Q2: What is the recommended first step in purifying the crude product?
A simple aqueous workup is often a good starting point. This can help remove water-soluble impurities like unreacted N-methylurea and salts. The crude product can be dissolved or suspended in an organic solvent (like ethyl acetate or dichloromethane) and washed with water.
Q3: Which purification technique is generally more suitable for this compound, recrystallization or column chromatography?
The choice between recrystallization and column chromatography depends on the purity of the crude product and the nature of the impurities.
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Recrystallization is often effective if the crude product is relatively pure (>85-90%) and the impurities have significantly different solubilities than the desired product. It is a simpler and often faster technique for large quantities.
-
Column chromatography is more suitable for complex mixtures with multiple impurities or when impurities have similar solubility profiles to the product. It offers higher resolution for separating components.
Q4: Are there any known stability issues with this compound during purification?
Pyrimidinones are generally stable compounds. However, prolonged exposure to strong acids or bases, or high temperatures during purification, could potentially lead to degradation. It is advisable to use neutral or mildly acidic/basic conditions where possible.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not dissolve in the hot solvent. | Incorrect solvent choice; insufficient solvent volume. | 1. Ensure the solvent is at its boiling point.2. Add more solvent in small portions until the solid dissolves.3. If a large volume of solvent is required, consider a different solvent or a solvent mixture. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product; the solution is supersaturated; impurities are present. | 1. Lower the temperature at which the solution is saturated by adding a small amount of a co-solvent in which the product is less soluble.2. Try a solvent with a lower boiling point.3. Scratch the inside of the flask with a glass rod to induce crystallization.4. Add a seed crystal of the pure product. |
| No crystals form upon cooling. | The solution is not saturated; the cooling process is too rapid. | 1. Evaporate some of the solvent to increase the concentration.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.3. Scratch the inside of the flask or add a seed crystal. |
| Low recovery of the purified product. | The product has significant solubility in the cold solvent; too much solvent was used for washing. | 1. Ensure the solution is cooled sufficiently to minimize solubility.2. Use a minimal amount of ice-cold solvent to wash the crystals.3. Try to recover a second crop of crystals from the mother liquor by concentrating it and cooling again. |
| Product purity does not improve significantly. | The chosen solvent does not effectively differentiate between the product and impurities. | 1. Perform solvent screening to find a more suitable recrystallization solvent or solvent pair.2. Consider pre-purification by another method (e.g., a quick filtration through a silica plug) before recrystallization.3. If impurities are colored, consider adding activated charcoal to the hot solution before filtration. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities (co-elution). | Inappropriate mobile phase polarity; column overloading. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product.2. Use a shallower solvent gradient during elution.3. Reduce the amount of crude material loaded onto the column. |
| Product does not elute from the column. | The mobile phase is not polar enough. | 1. Gradually increase the polarity of the mobile phase.2. If the product is still retained, consider using a more polar solvent like methanol in the mobile phase. |
| Product elutes too quickly (in the void volume). | The mobile phase is too polar. | 1. Start with a less polar mobile phase.2. Ensure proper column packing. |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the stationary phase; the compound is not fully soluble in the mobile phase; the column is overloaded. | 1. Add a small amount of a polar modifier (e.g., a few drops of acetic acid for acidic compounds, or triethylamine for basic compounds) to the mobile phase.2. Ensure the sample is fully dissolved before loading.3. Load a smaller amount of the crude product. |
| Product appears to have decomposed on the column. | The compound is sensitive to the acidic nature of silica gel. | 1. Use deactivated (neutral) silica gel.2. Consider using a different stationary phase like alumina.3. Run the column quickly to minimize contact time. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, or a mixture such as Ethyl Acetate/Hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature. Ethanol or a mixture of ethyl acetate and hexane is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue adding small portions of the hot solvent until all the solid has just dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration of the solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a moderate temperature.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)
-
Chromatography column
-
Collection tubes
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TLC plates and chamber
Methodology:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4. A mixture of hexane and ethyl acetate is a common starting point.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 90:10 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 70:30, 50:50 Hexane:Ethyl Acetate) to elute the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Purity Assessment Data (Illustrative)
The following table provides illustrative data on the purity of this compound after applying different purification methods. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield | Notes |
| Aqueous Wash | 75% | 80-85% | >95% | Effective for removing highly polar impurities. |
| Recrystallization (Ethanol) | 85% | >98% | 70-85% | Good for removing minor, less polar impurities. |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate gradient) | 75% | >99% | 60-80% | Effective for complex mixtures and achieving very high purity. |
Visual Workflow and Decision Making
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: Purification workflow for this compound.
Optimizing reaction yield for 2,3-dimethylpyrimidin-4-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2,3-dimethylpyrimidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the cyclocondensation of a β-ketoester, such as ethyl acetoacetate, with N,N'-dimethylurea. This reaction is typically catalyzed by an acid or a base.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors including incomplete reaction, formation of side products, or suboptimal reaction conditions. Key parameters to investigate are the choice of catalyst, reaction temperature, and solvent. Water content in the reactants or solvent can also be detrimental.
Q3: I am observing a significant amount of an unexpected side product. What could it be?
A3: A common side reaction is the self-condensation of the β-ketoester. Additionally, if the reaction conditions are too harsh, decomposition of the starting materials or the product can occur. In some cases, over-alkylation can lead to byproducts that are difficult to remove[1].
Q4: How can I effectively purify the final product?
A4: Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and may require some experimentation with solvents of varying polarities. For column chromatography, a silica gel stationary phase with a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a common starting point.
Q5: What analytical techniques are recommended for product characterization?
A5: Standard analytical techniques for characterizing this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the molecular weight and structure. Melting point analysis can be used to assess purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective catalyst | Screen different acid or base catalysts (e.g., HCl, H₂SO₄, p-TsOH, NaOEt, DBU). |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for product formation and decomposition. Refluxing is often necessary. | |
| Presence of water | Ensure all reactants and solvents are anhydrous. Use freshly distilled solvents and dry glassware. | |
| Formation of Multiple Products | Unoptimized reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Incorrect stoichiometry | Ensure the molar ratios of the reactants are correct. A slight excess of one reactant may be beneficial but requires optimization. | |
| Side reactions | Consider milder reaction conditions (lower temperature, less harsh catalyst). The order of addition of reactants can also influence the outcome[2]. | |
| Difficulty in Product Isolation | Product is soluble in the work-up solvent | After quenching the reaction, ensure the aqueous and organic layers are appropriate for extracting the product. Adjusting the pH of the aqueous layer can influence the product's solubility. |
| Formation of an emulsion during work-up | Add a small amount of brine to the separatory funnel to help break the emulsion. | |
| Product Purity Issues After Purification | Co-eluting impurities during column chromatography | Optimize the solvent system for column chromatography by testing different solvent polarities. |
| Incomplete removal of starting materials | Recrystallization from a suitable solvent system can help remove unreacted starting materials. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the principles of pyrimidine synthesis. Optimization of specific parameters is recommended for achieving the best results.
Materials:
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Ethyl acetoacetate
-
N,N'-Dimethylurea
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Anhydrous Ethanol
-
Sodium Ethoxide (or another suitable base/acid catalyst)
-
Hydrochloric Acid (for neutralization)
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Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser, add N,N'-dimethylurea and stir until dissolved.
-
Slowly add ethyl acetoacetate to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield
The following table summarizes the general effects of various parameters on the yield of pyrimidin-4-one synthesis, based on related literature. Optimal conditions for this compound may vary.
| Parameter | Variation | General Effect on Yield | Reference |
| Catalyst | Acidic (e.g., HCl, p-TsOH) vs. Basic (e.g., NaOEt) | Both can be effective; the optimal choice depends on the specific substrates. | [3] |
| Solvent | Protic (e.g., Ethanol) vs. Aprotic (e.g., Toluene) vs. Solvent-free | Solvent choice can significantly impact reaction rates and yields. Solvent-free conditions have been shown to be effective in some cases. | [4] |
| Temperature | Room Temperature vs. Reflux | Higher temperatures generally favor cyclization and increase reaction rates, but can also lead to side products. | [2] |
| Reaction Time | Short vs. Long | Insufficient time leads to incomplete reaction, while excessively long times can promote decomposition. | [2] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Stability of 2,3-dimethylpyrimidin-4-one in acidic or basic conditions
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the pyrimidin-4-one ring system?
A1: The pyrimidin-4-one ring is a heterocyclic aromatic compound containing a lactam (cyclic amide) functional group. Generally, the aromatic character of the pyrimidine ring imparts a degree of stability. However, the lactam group is susceptible to hydrolysis, particularly under forceful acidic or basic conditions. The rate and extent of this degradation are highly dependent on pH, temperature, and the nature of substituents on the ring.
Q2: How is 2,3-dimethylpyrimidin-4-one expected to behave in acidic conditions?
A2: Under acidic conditions, the pyrimidin-4-one ring is expected to be relatively stable, especially in dilute acids at ambient temperature. The presence of the electron-donating methyl groups at the 2- and 3-positions may slightly enhance the basicity of the ring nitrogens, making them susceptible to protonation. While some pyrimidinone nucleosides have been noted for their acid stability, strong acidic conditions (low pH) and elevated temperatures could promote acid-catalyzed hydrolysis of the lactam bond. This would lead to ring opening.
Q3: What is the likely degradation pathway for this compound in strong acid?
A3: The most probable degradation pathway under strong acidic conditions is the acid-catalyzed hydrolysis of the amide bond within the pyrimidinone ring. This would likely proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of water at the carbonyl carbon. Subsequent bond cleavage would result in the opening of the pyrimidine ring.
Q4: How is this compound expected to behave in basic conditions?
A4: this compound is expected to be more susceptible to degradation under basic conditions compared to acidic conditions. The lactam functionality is prone to base-catalyzed hydrolysis. The presence of a strong base (high pH) will facilitate the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactam, leading to ring cleavage.[1][2]
Q5: What is the likely degradation pathway for this compound in strong base?
A5: Under strong basic conditions, the degradation is anticipated to occur via base-catalyzed hydrolysis of the lactam bond. A hydroxide ion will act as a nucleophile, attacking the carbonyl carbon. This is followed by the cleavage of the C-N bond within the ring, resulting in a ring-opened product.[1][2]
Q6: Are there other potential degradation pathways besides hydrolysis?
A6: While hydrolysis is the most common degradation pathway for lactam-containing heterocycles, oxidation is another possibility, although likely under more specific conditions (e.g., presence of oxidizing agents, exposure to UV light). The pyrimidine ring itself can be susceptible to one-electron oxidation reactions.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Loss of compound during acidic workup or purification (e.g., reverse-phase HPLC with acidic mobile phase). | While generally stable in mild acid, prolonged exposure to strong acids or high temperatures during processing may cause slow hydrolysis. | - Minimize exposure time to acidic conditions.- Work at lower temperatures.- Use moderately acidic buffers (pH 3-5) instead of strong acids where possible.- Lyophilize samples promptly after purification to remove acidic mobile phases. |
| Degradation of the compound observed in a basic reaction mixture or during basic workup. | The pyrimidin-4-one ring is susceptible to base-catalyzed hydrolysis, leading to ring-opening. | - Avoid the use of strong bases (e.g., NaOH, KOH) if possible. Consider weaker bases like carbonates or organic amines.- Perform base-mediated reactions at the lowest effective temperature.- Neutralize the reaction mixture as soon as the reaction is complete.- Employ extraction techniques that minimize contact time with aqueous basic solutions. |
| Appearance of unexpected impurities over time when stored in solution. | If the solvent is not neutral or contains impurities, slow degradation via hydrolysis or other pathways can occur. The compound may also be sensitive to light or air, leading to oxidative degradation. | - Store solutions at low temperatures (-20°C or -80°C).- Use high-purity, neutral, and degassed solvents.- Protect solutions from light by using amber vials or wrapping containers in foil.- Consider storing under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
As specific experimental data for this compound is unavailable, the following are generalized protocols for assessing the stability of a compound under forced degradation conditions. These should be adapted and optimized for the specific experimental setup.
Protocol 1: Assessment of Stability in Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
Transfer a known volume of the stock solution to separate vials.
-
Remove the organic solvent under a stream of nitrogen.
-
Add a specific volume of an acidic solution (e.g., 0.1 M HCl, 1 M HCl) to achieve a final desired concentration.
-
Also prepare a control sample in purified water.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., room temperature, 40°C, 60°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching and Analysis:
-
Neutralize the aliquot with an equivalent amount of a suitable base (e.g., NaOH).
-
Dilute the sample with the mobile phase to an appropriate concentration for analysis.
-
Analyze the sample by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the remaining parent compound and identify any degradation products.
-
Protocol 2: Assessment of Stability in Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.
-
Preparation of Test Solutions:
-
Transfer a known volume of the stock solution to separate vials.
-
Remove the organic solvent under a stream of nitrogen.
-
Add a specific volume of a basic solution (e.g., 0.1 M NaOH, 1 M NaOH) to achieve the final desired concentration.
-
Also prepare a control sample in purified water.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., room temperature, 40°C, 60°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching and Analysis:
-
Neutralize the aliquot with an equivalent amount of a suitable acid (e.g., HCl).
-
Dilute the sample with the mobile phase to an appropriate concentration.
-
Analyze the sample by HPLC-UV/MS to quantify the parent compound and identify any degradants.
-
Visualizations
Caption: Proposed acid-catalyzed hydrolysis pathway.
Caption: Proposed base-catalyzed hydrolysis pathway.
Caption: Troubleshooting logic for degradation.
References
Technical Support Center: 2,3-dimethylpyrimidin-4-one Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,3-dimethylpyrimidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related pyrimidinone structures, the primary degradation routes are expected to be hydrolysis, oxidation, and photodegradation.
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Hydrolysis: The pyrimidinone ring contains an amide bond that can be susceptible to cleavage under acidic or basic conditions, potentially leading to ring-opening products.
-
Oxidation: The methyl groups at the C2 and N3 positions are potential sites for oxidative attack, which could yield hydroxylated or carboxylated derivatives. The pyrimidine ring itself may also undergo oxidation.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, possibly resulting in dimerization, isomerization, or fragmentation of the molecule.
Q2: What analytical techniques are most suitable for studying the degradation of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a highly effective method for separating and identifying this compound and its degradation products.[1][2][3] A reversed-phase HPLC method would be a good starting point for separation.[1] Mass spectrometry, particularly with a high-resolution instrument like a time-of-flight (TOF) or Orbitrap analyzer, will aid in the accurate mass determination and elemental composition assignment of the degradation products.[2][4]
Q3: How can I confirm the structure of the degradation products?
A3: Structural elucidation of degradation products typically involves a combination of techniques:
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LC-MS/MS: Tandem mass spectrometry can provide fragmentation patterns of the degradation products, offering clues about their structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to determine the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure determination, although it requires isolation of the degradation products in sufficient purity and quantity.
-
Reference Standards: If suspected degradation products are commercially available or can be synthesized, comparison of their chromatographic and spectral data with the observed degradation products provides definitive identification.
Troubleshooting Guides
Issue 1: Poor chromatographic separation of this compound and its degradation products.
| Possible Cause | Suggested Solution |
| Inappropriate column chemistry. | Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity. |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol), the pH of the aqueous component, and the gradient profile. |
| Ion-pairing reagent needed. | If degradation products are highly polar, consider adding an ion-pairing reagent to the mobile phase to improve retention and peak shape. |
| Isocratic elution is not providing enough resolution. | Develop a gradient elution method to improve the separation of compounds with different polarities. |
Issue 2: Inconsistent or non-reproducible degradation results.
| Possible Cause | Suggested Solution |
| Fluctuation in experimental conditions. | Ensure precise control of temperature, pH, light exposure, and concentration of reagents in all experiments. Use a calibrated and well-maintained incubator, pH meter, and light source. |
| Impurities in the starting material. | Characterize the purity of the this compound starting material. Impurities may degrade and interfere with the analysis. |
| Inconsistent sampling or quenching. | Standardize the sampling procedure and ensure that the degradation reaction is effectively quenched at each time point to prevent further degradation before analysis. |
| Matrix effects from the sample diluent. | Prepare all standards and samples in the same diluent to minimize variability due to matrix effects. |
Issue 3: Difficulty in identifying unknown degradation products by MS.
| Possible Cause | Suggested Solution | | Low abundance of the degradation product. | Concentrate the sample or adjust the degradation conditions to generate a higher concentration of the product. | | Ion suppression in the MS source. | Optimize the mobile phase composition to reduce ion suppression. Diluting the sample may also help. Ensure proper tuning and calibration of the mass spectrometer. | | Complex fragmentation pattern. | Utilize MS/MS experiments at different collision energies to obtain a more complete fragmentation pattern. Compare the fragmentation of the unknown with that of the parent compound. | | Isomeric degradation products. | Isomers will have the same mass. Optimize chromatographic separation to resolve them. Isomers may also have different fragmentation patterns in MS/MS. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis:
-
Add an appropriate volume of the stock solution to 0.1 M hydrochloric acid to achieve a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Add an appropriate volume of the stock solution to 0.1 M sodium hydroxide to achieve a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Add an appropriate volume of the stock solution to purified water.
-
Incubate and sample as described above.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
Protocol 2: Forced Degradation Study - Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Oxidative Degradation:
-
Add an appropriate volume of the stock solution to a 3% solution of hydrogen peroxide to achieve a final concentration of 100 µg/mL.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at specified time points.
-
Analyze the samples immediately by HPLC-UV/MS.
-
Protocol 3: Forced Degradation Study - Photodegradation
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a suitable solvent (e.g., water, acetonitrile/water).
-
Photostability Chamber: Place the solution in a photostability chamber equipped with a light source that provides both UV and visible light (e.g., a xenon lamp).
-
Control Sample: Prepare a control sample and wrap it in aluminum foil to protect it from light. Place it in the same chamber to monitor for thermal degradation.
-
Exposure and Sampling: Expose the sample to a controlled light intensity for a defined period. Withdraw aliquots at specified time points.
-
Analysis: Analyze all samples by HPLC-UV/MS.
Data Presentation
Table 1: Hypothetical Summary of Forced Degradation Results for this compound.
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 143.07 |
| 0.1 M NaOH, 60°C, 24h | 45.8 | 4 | 159.06 |
| 3% H₂O₂, RT, 24h | 28.5 | 3 | 141.05 |
| Photolytic (UV/Vis) | 62.1 | >5 | Complex Mixture |
| Thermal, 60°C, 24h | < 2.0 | 0 | - |
Visualizations
References
- 1. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photodegradation of cyprodinil under UV-visible irradiation - chemical and toxicological approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of 2,3-dimethylpyrimidin-4-one for bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dimethylpyrimidin-4-one. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your bioassays.
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Buffer
Question: My this compound, initially dissolved in an organic solvent, precipitates when I dilute it into my aqueous assay buffer. What can I do?
Answer: This is a common issue for compounds with low aqueous solubility. Here are several strategies to address this, ranging from simple adjustments to more involved formulation approaches.
Troubleshooting Steps:
-
Decrease the Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay. Determine the highest concentration that remains soluble in your final assay conditions.
-
Optimize Co-solvent Percentage: While minimizing organic solvent is ideal, a small percentage of a co-solvent can be necessary to maintain solubility.
-
Recommendation: Empirically determine the highest tolerable percentage of your organic stock solvent (e.g., DMSO, ethanol) in the final assay that does not affect the biological system. It is crucial to run a solvent tolerance control experiment.
-
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.
-
Recommendation: If your assay permits, test a range of pH values to find the optimal pH for solubility. Note that this compound is a weakly basic compound, and its solubility may increase at a lower pH.
-
-
Utilize Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility.
-
Surfactants: Non-ionic surfactants at low concentrations can aid in solubilization.
-
Issue 2: Inconsistent or Non-Reproducible Bioassay Results
Question: I am observing high variability in my bioassay results when using this compound. Could this be related to solubility?
Answer: Yes, poor solubility is a frequent cause of inconsistent results. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
Troubleshooting Steps:
-
Visual Inspection: Before use, carefully inspect your stock solution and final assay solution (under a microscope if necessary) for any signs of precipitation.
-
Sonication: Briefly sonicate your stock solution before making dilutions to help dissolve any micro-precipitates.
-
Fresh Stock Solutions: Prepare fresh stock solutions regularly. Compounds can precipitate out of solution over time, especially if stored at low temperatures.
-
Solubility Confirmation: If possible, quantify the amount of dissolved compound in your assay buffer under your experimental conditions using techniques like HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of many organic compounds, including pyrimidinone derivatives. Ethanol can also be used. The choice of solvent will depend on the specific requirements of your bioassay and the tolerance of your biological system to that solvent.
Q2: How can I improve the aqueous solubility of this compound for my experiments?
A2: Several methods can be employed to enhance the aqueous solubility of this compound. These include:
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pH modification: Adjusting the pH of the aqueous buffer can increase the solubility of ionizable compounds.[1][2][3]
-
Co-solvents: Using a water-miscible organic solvent (like DMSO or ethanol) in your final solution can help maintain solubility.[4][5]
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Cyclodextrins: Forming an inclusion complex with a cyclodextrin can significantly improve aqueous solubility.[6]
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Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can enhance its dissolution rate.[7]
Q3: Are there any known biological targets or signaling pathways for this compound?
A3: While specific data for this compound is limited, pyrimidinone derivatives have been identified as inhibitors of several important signaling pathways. These include:
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Kinase Inhibition: Various pyrimidinone-based compounds have been shown to inhibit kinases such as Rho-associated coiled-coil containing protein kinase (ROCK), Cyclin-Dependent Kinase 4 (Cdk4), and Fibroblast Growth Factor Receptor 4 (FGFR4).
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Hedgehog Signaling Pathway: Some pyrimidinone analogs have been identified as inhibitors of the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in some cancers.[1][8][9][10][11]
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Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Certain pyrimidinone and pyrimidinedione derivatives are known to be inhibitors of DPP-IV, an enzyme involved in glucose metabolism.[12][13][14][15][16]
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mM) | Notes |
| Water | 1.5 - 5.0 | 10.9 - 36.2 | Solubility is predicted to be low to moderate. Experimental verification is recommended. |
| DMSO | > 50 | > 362 | High solubility is expected. |
| Ethanol | 10 - 20 | 72.4 - 144.8 | Good solubility is predicted. |
Note: These are predicted values based on the chemical structure and may vary from experimental results. It is highly recommended to experimentally determine the solubility in your specific buffer system.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
A series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, and borate buffers)
-
HPLC system for quantification
Methodology:
-
Prepare saturated solutions of this compound in each buffer by adding an excess of the compound to a known volume of buffer.
-
Equilibrate the solutions by shaking or rotating at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Plot the solubility (in mg/mL or mM) as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
Objective: To determine the minimum percentage of a co-solvent required to maintain the solubility of this compound at a desired concentration in an aqueous buffer.
Materials:
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This compound
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DMSO or Ethanol
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Aqueous buffer of choice (relevant to the bioassay)
-
Nephelometer or UV-Vis spectrophotometer
Methodology:
-
Prepare a high-concentration stock solution of this compound in the chosen co-solvent (e.g., 50 mM in DMSO).
-
In a series of tubes or a microplate, add increasing volumes of the aqueous buffer.
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To each tube/well, add a fixed amount of the stock solution to achieve the desired final compound concentration, resulting in a gradient of co-solvent percentages.
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Mix well and incubate under the same conditions as the intended bioassay.
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Measure the turbidity of each solution using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect precipitation.
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The lowest percentage of co-solvent that results in a clear solution (no increase in turbidity/absorbance) is the minimum required for that concentration.
Protocol 3: Cyclodextrin-Mediated Solubilization
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound
-
β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water or aqueous buffer
-
Mortar and pestle
Methodology (Kneading Method):
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Weigh out equimolar amounts of this compound and the chosen cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound to the paste while continuously kneading.
-
Continue kneading for 30-60 minutes. If the mixture becomes too dry, add a very small amount of water.
-
Dry the resulting solid paste in an oven at a low temperature (e.g., 40-50 °C) or under vacuum to obtain a solid powder of the inclusion complex.
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The solubility of this complex in water or buffer can then be determined and compared to the free compound.[6]
Visualizations
Caption: Workflow for improving the solubility of this compound.
Caption: Potential inhibition of the Hedgehog signaling pathway by a pyrimidinone derivative.
Caption: General mechanism of kinase inhibition by a pyrimidinone derivative.
References
- 1. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ChEMBL data set – TargetMine [targetmine.mizuguchilab.org]
- 5. ChEMBL - Database Commons [ngdc.cncb.ac.cn]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 10. List of Hedgehog pathway inhibitors - Drugs.com [drugs.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Document: Design and synthesis of pyrimidinone and pyrimidinedione inhibitors of dipeptidyl peptidase IV. (CHEMBL1649419) - ChEMBL [ebi.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pnrjournal.com [pnrjournal.com]
- 15. pnrjournal.com [pnrjournal.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of 2,3-dimethylpyrimidin-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2,3-dimethylpyrimidin-4-one.
Frequently Asked Questions (FAQs)
Q1: My this compound is not crystallizing from solution. What are the initial troubleshooting steps?
A1: If crystallization does not occur, the solution is likely undersaturated. First, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If that fails, add a seed crystal of this compound if available. You can also try to concentrate the solution by boiling off some solvent and allowing it to cool again.[1] Lowering the temperature of the cooling bath may also induce crystallization.[1]
Q2: My compound has "oiled out," forming liquid droplets instead of solid crystals. How can I resolve this?
A2: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent to decrease the concentration, and allow it to cool more slowly.[1] Using a different solvent system may also be necessary.
Q3: The crystallization yield is very low. What are the common causes and solutions?
A3: A low yield can result from several factors. Too much solvent may have been used, causing a significant amount of the compound to remain in the mother liquor.[1] To check this, evaporate the solvent from the mother liquor; a large residue indicates substantial product loss. Other causes include premature crystallization during a hot filtration step or incomplete precipitation. Ensure you are using the minimum amount of hot solvent necessary for dissolution and that the solution is sufficiently cooled for an adequate duration.
Q4: How can I obtain larger, higher-quality crystals instead of fine needles or powder?
A4: Rapid crystallization often leads to small or impure crystals.[1] To encourage the growth of larger crystals, slow down the crystallization process. This can be achieved by reducing the rate of cooling (e.g., allowing the flask to cool to room temperature before placing it in an ice bath), using a solvent system in which the compound has slightly higher solubility, or employing techniques like vapor diffusion or slow evaporation.[2][3]
Q5: What impact do impurities have on the crystallization of this compound?
A5: Impurities can significantly hinder crystallization by interfering with the formation of the crystal lattice. They can also get incorporated into the crystals, compromising the purity of the final product.[4][5] The presence of certain impurities can also alter the crystal's shape (morphology).[4] If impurities are suspected, consider an additional purification step, such as column chromatography or treatment with activated charcoal, before attempting crystallization.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the crystallization of this compound.
Problem: No Crystal Formation
If crystals do not form upon cooling, your solution may be too dilute.
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Step 1: Induce Nucleation:
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Scratch the inner surface of the flask with a glass rod.
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Add a seed crystal if available.[1]
-
-
Step 2: Increase Concentration:
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Gently reheat the solution and evaporate a portion of the solvent.
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Allow the solution to cool again slowly.[1]
-
-
Step 3: Re-evaluate Solvent System:
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If the compound remains soluble even after concentration, the solvent may be too good.
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Consider adding an "anti-solvent" (a solvent in which the compound is insoluble but which is miscible with the primary solvent) to induce precipitation.
-
Problem: Oiling Out
This indicates that the compound's solubility was exceeded at a temperature above its melting point.
-
Step 1: Redissolve and Dilute:
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Heat the mixture to redissolve the oil.
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Add more of the primary solvent to create a more dilute solution.[1]
-
-
Step 2: Slow Cooling:
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Allow the solution to cool very slowly to ensure it becomes supersaturated at a temperature below the compound's melting point. Insulating the flask can help.
-
-
Step 3: Change Solvents:
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If oiling out persists, a different solvent system is likely required. Consult the solvent data table below for alternatives.
-
Problem: Poor Crystal Quality or Morphology
The formation of fine powders, needles, or dendrites often results from rapid crystal growth.
-
Step 1: Reduce Cooling Rate:
-
Let the flask cool to room temperature on the benchtop before transferring it to a cooling bath.
-
-
Step 2: Use Alternative Crystallization Methods:
-
Slow Evaporation: Dissolve the compound in a suitable volatile solvent and leave the container loosely covered to allow the solvent to evaporate over several hours or days.[6]
-
Vapor Diffusion: Place a concentrated solution of your compound in a small vial and place this vial inside a larger, sealed container that contains an anti-solvent. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting slow crystal growth.[2]
-
Data Presentation
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [7] |
| Molecular Weight | 124.14 g/mol | [7] |
| InChIKey | AHQSDTAPZOQQBJ-UHFFFAOYSA-N | [7] |
| Dipole Moment | 3.03 D | [7] |
| Appearance | Typically a solid at room temperature. | General Knowledge |
Table 2: Illustrative Solvent Systems for Pyrimidinone Crystallization
Note: The optimal solvent must be determined experimentally. Pyrimidinones often exhibit low solubility in common solvents.[8]
| Solvent Type | Examples | Use Case & Comments |
| Good Solvents (for Dissolving) | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Ethyl Acetate, THF, t-Butanol | Use heated to dissolve the crude product. DMF and DMSO are often effective but their high boiling points can make removal difficult.[2] |
| Anti-solvents (for Precipitation) | Water, Hexane, Cyclohexane, Diethyl Ether, Dichloromethane (DCM) | Added to a solution to decrease solubility and induce crystallization. Must be miscible with the "good solvent".[2][9] |
| Common Mixed Systems | Ethanol/Water, Methanol/Water, Hexane/Ethyl Acetate, Toluene/DCM/Ethanol, DMF/DCM | A "good solvent" is used to dissolve the compound, followed by the slow addition of an "anti-solvent" until the solution becomes turbid.[2][10] |
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To slow the process further, the flask can be insulated.
-
Crystal Growth: Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Anti-solvent / Vapor Diffusion Crystallization
This method is effective for compounds that are sparingly soluble or when high-quality crystals are desired.[2]
-
Preparation: Dissolve the compound in a minimal amount of a "good solvent" with a relatively low vapor pressure (e.g., DMF) in a small, open vial.
-
Setup: Place this vial inside a larger beaker or jar that contains a layer of an "anti-solvent" with a higher vapor pressure (e.g., Dichloromethane or Diethyl Ether).[2]
-
Sealing: Seal the outer container tightly.
-
Diffusion: Allow the setup to stand undisturbed. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, causing the compound's solubility to decrease gradually, leading to the formation of well-defined crystals over time.
-
Isolation: Once crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.
Visualizations
Diagram 1: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common crystallization outcomes.
Diagram 2: Anti-Solvent Vapor Diffusion Setup
Caption: Diagram illustrating the setup for the anti-solvent vapor diffusion technique.
Diagram 3: Impurity Impact on Crystallization
Caption: Logical relationship between impurities and resulting crystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. unifr.ch [unifr.ch]
- 4. mdpi.com [mdpi.com]
- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound [stenutz.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent Miscibility Table [sigmaaldrich.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 2,3-Dimethylpyrimidin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering issues during the synthesis of 2,3-dimethylpyrimidin-4-one. The information is presented in a question-and-answer format to directly address common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis of this compound typically involves the condensation of a β-ketoester, such as ethyl acetoacetate, with N,N'-dimethylurea. An alternative route may utilize diketene in place of ethyl acetoacetate. The reaction is generally acid-catalyzed.
Q2: What are the most common impurities observed in the synthesis of this compound?
Common impurities can be categorized as follows:
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Unreacted Starting Materials: Residual ethyl acetoacetate and N,N'-dimethylurea.
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Side Products: Byproducts arising from side reactions of the starting materials. A significant side product can be the self-condensation product of ethyl acetoacetate, known as dehydroacetic acid.
-
Hydrolysis Products: Hydrolysis of the ester group in ethyl acetoacetate can lead to the formation of acetoacetic acid, which is unstable and can further decompose to acetone and carbon dioxide.
Q3: My reaction did not go to completion, and I have a significant amount of unreacted starting materials. What could be the cause?
Incomplete reactions can be due to several factors:
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Insufficient Reaction Time or Temperature: The reaction may require longer heating or a higher temperature to proceed to completion.
-
Ineffective Catalyst: The acid catalyst may be weak or used in an insufficient amount.
-
Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to a low reaction rate.
-
Presence of Water: Moisture can hydrolyze the starting ester and interfere with the condensation reaction.
Q4: I have an unexpected byproduct that is difficult to separate from my desired product. What could it be?
An unexpected and often difficult-to-remove impurity is the self-condensation product of ethyl acetoacetate, particularly under basic conditions or with prolonged heating. This Claisen condensation product can have similar polarity to the desired pyrimidinone, making separation by simple recrystallization challenging.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction, side reactions, or product loss during workup. | Optimize reaction conditions (time, temperature, catalyst concentration). Ensure anhydrous conditions. For workup, minimize the amount of solvent used for washing to prevent product loss. |
| Product is an oil or fails to crystallize | Presence of significant impurities, residual solvent. | Try to purify a small sample by column chromatography to obtain a seed crystal. Use the seed crystal to induce crystallization in the bulk mixture. Ensure all solvent is removed under vacuum. |
| Product is discolored (yellow or brown) | Formation of colored byproducts, possibly from decomposition at high temperatures. | Treat the crude product with activated charcoal during recrystallization. Avoid excessive heating during the reaction and purification steps. |
| Broad melting point range of the final product | Presence of impurities. | Recrystallize the product from a suitable solvent system. If recrystallization is ineffective, consider purification by column chromatography. |
| Inconsistent results between batches | Variability in the quality of starting materials, reaction conditions not being precisely controlled. | Use starting materials from the same batch and of high purity. Carefully control all reaction parameters, including temperature, time, and stirring rate. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N,N'-dimethylurea (1.0 eq) and ethyl acetoacetate (1.1 eq).
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Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, ~0.1 eq).
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Heat the reaction mixture to 120-130°C and maintain for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Add a suitable solvent (e.g., ethanol) and stir to precipitate the crude product.
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Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purification by Recrystallization
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Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Perform a hot filtration to remove the activated charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to induce crystallization.
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For further crystallization, place the flask in an ice bath.
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Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway for the synthesis of this compound and potential side reactions.
General Purification Workflow
Caption: A general workflow for the purification of this compound by recrystallization.
Preventing byproduct formation in pyrimidinone synthesis
Welcome to the technical support center for pyrimidinone synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrimidinones, with a particular focus on preventing byproduct formation in the widely used Biginelli reaction.
Troubleshooting Guide: Common Issues and Solutions
This guide provides solutions to specific problems you may encounter during your pyrimidinone synthesis experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The acid catalyst (Brønsted or Lewis) may be old, hydrated, or of insufficient strength.[1][2] 2. Inappropriate Solvent: The polarity of the solvent can significantly impact reaction efficiency.[3] 3. Unfavorable Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently. 4. Impure Starting Materials: Contaminants in the aldehyde, β-ketoester, or urea/thiourea can inhibit the reaction. | 1. Catalyst Check & Replacement: Use a fresh, anhydrous catalyst. Consider screening different catalysts (e.g., HCl, H₂SO₄, Lewis acids like FeCl₃, InCl₃) to find the optimal one for your specific substrates.[4] 2. Solvent Optimization: If using a solvent, screen polar protic (e.g., ethanol, methanol) and aprotic solvents (e.g., acetonitrile, THF). In some cases, solvent-free conditions can improve yields.[3][5] 3. Temperature Adjustment: Optimize the reaction temperature. While many Biginelli reactions are run at reflux, some substrate combinations may benefit from lower or higher temperatures. 4. Starting Material Purification: Ensure the purity of your starting materials. Recrystallize or distill them if necessary. |
| Formation of a White Precipitate (Other than Product) | 1. Self-Condensation of Urea/Thiourea: Especially with certain aldehydes, urea or thiourea can self-condense to form insoluble byproducts. 2. Formation of Benzylidene Urea: The initial adduct between the aldehyde and urea can sometimes precipitate out of solution, especially at lower temperatures or with certain reactant concentrations. | 1. Staggered Addition: Instead of a one-pot reaction, try adding the urea or thiourea solution slowly to the mixture of the aldehyde and β-ketoester. 2. Temperature Control: Maintain a consistent and appropriate reaction temperature to ensure all intermediates remain in solution. |
| Presence of an Unexpected, Highly Fluorescent Spot on TLC | Hantzsch Dihydropyridine Byproduct: Under certain conditions, particularly with ammonia contamination or specific catalysts, the reaction can favor the Hantzsch pyridine synthesis pathway, leading to a dihydropyridine byproduct.[6][7][8] This is more likely if ammonium acetate is used as the nitrogen source instead of urea.[7] | 1. Ensure High-Purity Urea/Thiourea: Use high-quality urea or thiourea to minimize ammonia contamination. 2. Catalyst Selection: Avoid catalysts that may promote the Hantzsch pathway. Stick to well-established Biginelli catalysts. 3. Stoichiometry Control: Use a slight excess of urea or thiourea relative to the aldehyde and β-ketoester to favor the Biginelli pathway. |
| Oily or Difficult-to-Crystallize Product | 1. Presence of Knoevenagel Condensation Product: The initial condensation of the aldehyde and β-ketoester can form a stable, often oily, α,β-unsaturated intermediate (Knoevenagel adduct) that may not fully cyclize.[9][10] 2. Self-Condensation of β-Ketoester: The β-ketoester can undergo self-condensation, especially in the presence of a strong base or at high temperatures, leading to oily byproducts.[3][11] | 1. Drive the Reaction to Completion: Increase the reaction time or temperature to encourage the cyclization of the Knoevenagel intermediate. 2. Purification by Chromatography: If direct crystallization fails, purify the crude product using column chromatography to separate the desired pyrimidinone from the oily byproducts. 3. Optimize Reaction Conditions: To minimize self-condensation, use milder reaction conditions (e.g., lower temperature, weaker acid catalyst) and ensure the reaction is not run for an excessively long time. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Biginelli reaction?
A1: The most frequently encountered byproducts in the Biginelli reaction include:
-
Hantzsch Dihydropyridine Esters: Formed when two equivalents of the β-ketoester react with the aldehyde and a source of ammonia.[6][7][8]
-
Knoevenagel Condensation Products: The adduct formed between the aldehyde and the β-ketoester.[9][10]
-
Self-Condensation Products of the β-Ketoester: Such as dehydroacetic acid and other related compounds.[3]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of the initial aldehyde, β-ketoester, and urea/thiourea.
Q2: How can I confirm the identity of my desired pyrimidinone product and distinguish it from byproducts?
A2: A combination of spectroscopic techniques is essential for structural confirmation:
-
¹H NMR Spectroscopy: Look for the characteristic signals of the dihydropyrimidine ring protons, including a doublet for the C4-H (around 5.0-5.5 ppm) and a singlet for the NH protons (which may be broad and can exchange with D₂O).
-
¹³C NMR Spectroscopy: Confirm the presence of the carbonyl carbon of the pyrimidinone ring (around 152 ppm) and other characteristic carbons.
-
IR Spectroscopy: Identify the key functional groups, including the N-H stretches (around 3200-3400 cm⁻¹), the C=O stretch of the urea moiety (around 1650-1680 cm⁻¹), and the ester C=O stretch (around 1700-1725 cm⁻¹).
-
Mass Spectrometry: Determine the molecular weight of the product to confirm it matches the expected pyrimidinone.
By comparing the obtained spectra with literature values for the expected product and potential byproducts, you can confidently identify your compound.
Q3: Can the choice of catalyst influence the formation of byproducts?
A3: Yes, the catalyst plays a crucial role in the Biginelli reaction and can influence the product distribution.[3] While a wide range of Brønsted and Lewis acids can catalyze the reaction, the optimal catalyst is often substrate-dependent.[4] Using an inappropriate catalyst or catalyst concentration can lead to an increase in side reactions. For example, very strong acids might promote the self-condensation of the β-ketoester, while certain Lewis acids might favor the formation of the Hantzsch dihydropyridine byproduct if a source of ammonia is present. It is advisable to start with a well-documented catalyst for your specific class of substrates and then optimize the conditions if necessary.
Q4: What are some recommended purification techniques for pyrimidinones?
A4: The most common purification method for pyrimidinones is recrystallization . A hot filtration step may be necessary if insoluble impurities are present. If the product is an oil or if recrystallization is ineffective in removing byproducts, column chromatography on silica gel is a reliable alternative.
Visualizing Reaction Pathways and Workflows
To aid in understanding the chemical processes and experimental procedures, the following diagrams are provided.
Caption: The accepted reaction mechanism for the Biginelli synthesis of pyrimidinones.
Caption: Competing reaction pathways in pyrimidinone synthesis.
Caption: A logical workflow for troubleshooting pyrimidinone synthesis.
Experimental Protocols
General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aryl aldehyde (1.0 eq), the β-ketoester (1.0 eq), urea or thiourea (1.2-1.5 eq), and the chosen solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., 10-20 mol% of HCl, Yb(OTf)₃, or another suitable catalyst).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then washed with a cold solvent (e.g., cold ethanol or a mixture of ethanol and water) and can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate). If necessary, column chromatography can be employed for further purification.
Note: The optimal solvent, catalyst, temperature, and reaction time can vary depending on the specific substrates used. It is recommended to consult the literature for conditions that have been successful for similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 5. Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.usp.br [repositorio.usp.br]
- 10. Knoevenagel Condensation | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Metabolic Stability of Pyrimidinone Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the metabolic stability of pyrimidinone inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolic liabilities associated with pyrimidinone inhibitors?
A1: Pyrimidinone inhibitors, like many heterocyclic compounds, can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. While specific metabolic "hot spots" can vary depending on the overall structure of the molecule, common metabolic pathways may include:
-
Oxidation of the pyrimidinone ring: This can lead to the formation of hydroxylated metabolites.
-
Metabolism of substituents: Substituents on the pyrimidinone core are often sites of metabolic attack. For example, alkyl groups can be hydroxylated, and aromatic rings can undergo hydroxylation or epoxidation.
-
N-dealkylation: If the pyrimidinone inhibitor has alkyl groups attached to nitrogen atoms, these can be removed through N-dealkylation.
-
Uncommon biotransformations: In some cases, more complex metabolic transformations can occur, such as the conversion of a pyrimidine ring to a pyrazole.[1]
Q2: What are the general strategies to improve the metabolic stability of pyrimidinone inhibitors?
A2: Several strategies can be employed to enhance the metabolic stability of pyrimidinone inhibitors:
-
Blocking metabolic hot spots: Once a metabolic hot spot is identified, modifications can be made to that position to block metabolism. Common approaches include:
-
Bioisosteric replacement: Replacing a metabolically labile group with a bioisostere that is more resistant to metabolism can improve stability while maintaining biological activity.[1][3] For example, replacing a methoxy group with a more stable alternative.[2]
-
Scaffold hopping: In some cases, replacing the pyrimidinone core with a different heterocyclic system that has better metabolic stability can be a viable strategy.[4]
-
Modulating physicochemical properties: Properties like lipophilicity and solubility can influence metabolic stability. Sometimes, reducing lipophilicity can decrease the affinity of the compound for metabolic enzymes.
Q3: How do I choose the right in vitro metabolic stability assay for my pyrimidinone inhibitor?
A3: The choice of assay depends on the stage of your research and the specific questions you are asking:
-
Liver Microsomal Stability Assay: This is a good initial screen for Phase I metabolism, primarily mediated by CYP enzymes. It is relatively high-throughput and cost-effective.
-
Hepatocyte Stability Assay: This assay uses intact liver cells and provides a more comprehensive picture of metabolism, including both Phase I and Phase II (conjugation) pathways. It is often used for compounds that show good stability in microsomes or when non-CYP mediated metabolism is suspected.
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader assessment of metabolic pathways than microsomes alone.
Q4: My pyrimidinone inhibitor has low aqueous solubility. How might this affect my metabolic stability data?
A4: Poor aqueous solubility can significantly impact the results of in vitro metabolic stability assays.[5][6][7] It can lead to:
-
Underestimation of intrinsic clearance: If the compound precipitates in the incubation, the actual concentration available to the enzymes is lower than the nominal concentration, leading to an apparent slower rate of metabolism.
-
Variability in results: Inconsistent solubility between experiments can lead to high variability in the measured metabolic stability.
Strategies to address poor solubility include using co-solvents (though their concentration should be minimized to avoid inhibiting enzymes) or employing different formulation approaches. One study successfully improved the aqueous solubility of a pyrazolyl-pyrimidinone scaffold by disrupting the planarity of the molecule to reduce crystal packing energy.[6][7]
Q5: What is non-specific binding and how can it affect my results?
A5: Non-specific binding refers to the binding of a compound to the components of the in vitro assay system, such as proteins and lipids in microsomes or hepatocytes, rather than the metabolic enzymes themselves.[8][9][10] This reduces the free concentration of the compound available for metabolism, leading to an underestimation of the intrinsic clearance.[8] The extent of non-specific binding is often higher for lipophilic and basic compounds.[9] It is important to measure or predict the fraction of unbound compound in the incubation (fu,mic) to correct the calculated intrinsic clearance.
Troubleshooting Guides
Troubleshooting Low Metabolic Stability in Liver Microsomal Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Rapid disappearance of the parent compound (low t1/2, high CLint) | The pyrimidinone inhibitor is a substrate for CYP enzymes. | 1. Identify Metabolites: Use LC-MS/MS to identify the major metabolites and pinpoint the metabolic "hot spots".2. CYP Inhibition Studies: Use specific CYP inhibitors to identify which CYP isoforms are responsible for the metabolism.3. Structural Modifications: Based on the metabolite identification, apply strategies like fluorine substitution or deuteration at the metabolic hot spots.4. Bioisosteric Replacement: Consider replacing metabolically labile groups with more stable bioisosteres. |
| High variability between replicate experiments | 1. Poor Solubility: The compound may be precipitating in the assay medium.2. Pipetting Errors: Inaccurate pipetting can lead to variations in compound or microsome concentrations.3. Inconsistent Incubation Times: Variations in the timing of stopping the reaction can affect the results. | 1. Assess Solubility: Visually inspect for precipitation and consider using a lower compound concentration or a small amount of co-solvent.2. Verify Pipetting Accuracy: Calibrate pipettes and use careful technique.3. Standardize Procedures: Ensure consistent timing for all steps of the assay. |
| Compound is stable in the presence of microsomes but not NADPH | Chemical instability of the compound in the assay buffer. | Run a control incubation without microsomes and NADPH to assess the chemical stability of the compound under the assay conditions. |
Troubleshooting Unexpected Results in Hepatocyte Stability Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Compound is stable in microsomes but shows high clearance in hepatocytes | 1. Phase II Metabolism: The compound may be primarily cleared by conjugation reactions (e.g., glucuronidation, sulfation) that are not prominent in microsomal assays.2. Non-CYP Mediated Metabolism: Other enzyme systems present in hepatocytes (e.g., aldehyde oxidase) may be responsible for the metabolism.3. Active Uptake into Hepatocytes: The compound may be actively transported into the hepatocytes, leading to a higher intracellular concentration and faster metabolism. | 1. Metabolite Identification: Analyze for Phase II metabolites.2. Use of Enzyme Inhibitors: Use inhibitors of specific Phase II enzymes or other metabolic enzymes to identify the relevant pathways.3. Assess Transporter Involvement: Conduct uptake assays to investigate the role of transporters. |
| Low recovery of the compound at time zero | 1. Poor Solubility: The compound may be precipitating upon addition to the incubation medium.2. High Non-specific Binding: The compound may be extensively binding to the cells or the plate. | 1. Check Solubility: As with microsomal assays, assess and address solubility issues.2. Measure Non-specific Binding: Determine the fraction of the compound bound to hepatocytes and the apparatus. |
Data Presentation
Table 1: Example of Improved Metabolic Stability through Structural Modification
| Compound | Modification | t1/2 in Mouse Liver Microsomes (min) |
| Lead Pyrimidine Derivative | - | < 10 |
| Analog 169 | Addition of a specific substituent | 86 |
Data from a study on pyrimidine derivatives as A2AR antagonists, demonstrating a significant improvement in metabolic stability with structural modification.[11]
Table 2: In Vitro ADME Properties of a Pyrazolyl-Pyrimidinone Inhibitor
| Parameter | Value |
| Aqueous Solubility (µM) | 74 ± 7 |
| Human Liver Microsomal Stability (% remaining at 1 hr) | > 95% |
| Rat Liver Microsomal Stability (% remaining at 1 hr) | > 95% |
This table showcases a pyrazolyl-pyrimidinone with excellent microsomal stability and improved aqueous solubility.[7]
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a pyrimidinone inhibitor in the presence of liver microsomes.
Materials:
-
Test pyrimidinone inhibitor stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare the working solution of the test compound and positive controls by diluting the stock solution in buffer. The final concentration of organic solvent (e.g., DMSO) should be low (e.g., <0.5%) to avoid enzyme inhibition.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the test compound or control to the phosphate buffer.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a sufficient volume of cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Hepatocyte Stability Assay
Objective: To assess the metabolic stability of a pyrimidinone inhibitor in a more physiologically relevant system that includes both Phase I and Phase II enzymes.
Materials:
-
Cryopreserved hepatocytes (human, rat, etc.)
-
Hepatocyte culture medium
-
Collagen-coated plates
-
Test pyrimidinone inhibitor stock solution
-
Positive control compounds
-
Acetonitrile
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Cell Plating and Culture:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer.
-
-
Incubation:
-
Prepare the working solution of the test compound and controls in the culture medium.
-
Remove the plating medium from the hepatocytes and add the medium containing the test compound or control.
-
Incubate the plates at 37°C in a CO2 incubator.
-
At specified time points, collect aliquots of the incubation medium.
-
-
Sample Processing:
-
Terminate the reaction by adding cold acetonitrile to the collected samples.
-
Process the samples as described for the microsomal assay.
-
-
Analysis and Data Analysis:
-
Analyze the remaining parent compound concentration by LC-MS/MS and calculate t1/2 and CLint as described for the microsomal assay, normalizing to the number of hepatocytes.
-
Visualizations
Caption: Workflow for a liver microsomal stability assay.
Caption: Decision tree for troubleshooting low metabolic stability.
Caption: General metabolic pathways for pyrimidinone inhibitors.
References
- 1. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2- a]pyrimidinone Insecticides: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonspecific binding of drugs to human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Purification by Recrystallization for Pyrimidinones
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the purification of pyrimidinones by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing pyrimidinone derivatives?
A1: The choice of solvent is critical and depends on the specific pyrimidinone structure. Commonly used solvents include ethanol, methanol, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2][3][4] The ideal solvent should dissolve the pyrimidinone more readily at higher temperatures than at lower temperatures. Studies have shown that for some pyrimidine derivatives, the solubility trend is DMF > methanol > carbon tetrachloride.[2]
Q2: When should I use a single-solvent versus a multi-solvent (solvent-antisolvent) system?
A2: A single-solvent system is preferred when you can find a solvent that provides a significant difference in the solubility of your pyrimidinone at high and low temperatures. A multi-solvent system is useful when your compound is either too soluble or poorly soluble in common solvents. In this technique, the pyrimidinone is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent (antisolvent) is added to decrease the solubility and induce crystallization.[1]
Q3: How does the substitution on the pyrimidinone ring affect solvent selection?
A3: The functional groups on the pyrimidinone ring significantly influence its polarity and hydrogen bonding capabilities, thus affecting its solubility in different solvents. For example, the presence of a hydroxyl (-OH) group can increase solubility in protic solvents like methanol through hydrogen bonding.[5] The position of functional groups can also impact solubility; for instance, a chloroalkyl group at the meta position may result in higher solubility compared to the para position.[5]
Q4: My pyrimidinone is not dissolving in the hot solvent. What should I do?
A4: If your compound is not dissolving, you may not have added enough solvent. Gradually add more hot solvent until the solid dissolves. However, be mindful that adding too much solvent can lead to poor recovery (low yield).[6] If the compound still does not dissolve, you may need to select a different solvent in which it is more soluble.
Q5: How can I improve the yield of my recrystallization?
A5: A poor yield (e.g., less than 20%) can be due to several factors.[7] The most common reason is using an excessive amount of solvent, which leads to a significant amount of the compound remaining in the mother liquor.[7] To improve yield, use the minimum amount of hot solvent required to dissolve the crude product. Also, ensure the solution is cooled slowly and then chilled in an ice-water bath to maximize crystal formation before filtration.[6] You can check for dissolved product in the mother liquor by evaporating a small sample to see if a residue forms.[7]
Troubleshooting Guide
Problem 1: No Crystals Form Upon Cooling
Cause & Solution
-
Supersaturation has not been reached: The solution may be too dilute (too much solvent was used).
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.[7]
-
-
Nucleation has not initiated: Crystal growth requires a nucleation site.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide a surface for nucleation.[7]
-
Solution 2 (Seed Crystals): Add a tiny crystal of the pure pyrimidinone (a "seed crystal") to the solution. This will act as a template for crystal growth.[7]
-
Solution 3 (Evaporation): Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin crystalline residue on the rod. Re-insert the rod into the solution to introduce these small crystals.[7]
-
Problem 2: The Compound "Oils Out" Instead of Forming Crystals
Cause & Solution
-
The boiling point of the solvent is higher than the melting point of the pyrimidinone: The solid is melting before it dissolves.
-
Solution: Choose a solvent with a lower boiling point.
-
-
The solution is cooling too quickly at a temperature above the compound's melting point: This causes the compound to come out of the supersaturated solution as a liquid rather than a solid.[7]
-
High concentration of impurities: Impurities can depress the melting point of the compound.
Problem 3: Crystals Form Too Quickly ("Crashing Out")
Cause & Solution
-
The solution is too concentrated or the cooling is too rapid: Rapid crystal formation can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[7][10]
-
Solution: Reheat the solution and add a small excess of solvent (e.g., 1-2 mL for every 100 mg of solid).[7] This will keep the compound in solution for a longer period during cooling, allowing for slower, more controlled crystal growth. Ensure the solution cools to room temperature undisturbed before moving it to an ice bath.
-
Problem 4: Colored Impurities Remain in the Crystals
Cause & Solution
-
Colored impurities are co-crystallizing with the product:
-
Solution: Use activated charcoal (carbon) to remove the colored impurities. Add a small amount of charcoal to the hot, dissolved solution and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[9] Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the pyrimidinone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude pyrimidinone in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a steam bath or hot plate) while stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter funnel, followed by air drying or drying in a desiccator.
Protocol 2: Multi-Solvent Recrystallization (Solvent-Antisolvent)
-
Solvent Selection: Choose a "good" solvent that readily dissolves the pyrimidinone at room temperature and a "poor" solvent (antisolvent) in which the pyrimidinone is insoluble but is miscible with the "good" solvent.
-
Dissolution: Dissolve the crude pyrimidinone in the minimum amount of the "good" solvent at room temperature or with gentle heating.
-
Addition of Antisolvent: Slowly add the antisolvent dropwise to the dissolved solution while stirring. Continue adding the antisolvent until the solution becomes cloudy (turbid), indicating the point of saturation.
-
Re-dissolution: Add a few drops of the "good" solvent back into the solution until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solution slowly cools or as the solvent mixture slowly evaporates.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.
Data Presentation
Table 1: Solubility of Representative Pyrimidinones in Common Solvents at Different Temperatures
| Pyrimidinone Derivative | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Derivative A (Non-polar substituents) | Methanol | 25 | 0.5 |
| Methanol | 65 | 5.2 | |
| N,N-Dimethylformamide (DMF) | 25 | 8.9 | |
| N,N-Dimethylformamide (DMF) | 100 | > 20 | |
| Derivative B (Polar -OH substituent) | Methanol | 25 | 2.1 |
| Methanol | 65 | 15.8 | |
| N,N-Dimethylformamide (DMF) | 25 | > 15 | |
| N,N-Dimethylformamide (DMF) | 100 | > 30 |
Note: Data are representative and intended for illustrative purposes.
Visualizations
Caption: A flowchart of the general experimental workflow for pyrimidinone recrystallization.
References
- 1. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. achievechem.com [achievechem.com]
Validation & Comparative
Comparative Bioactivity Analysis: 2,3-dimethylpyrimidin-4-one vs. 1,3-dimethylpyrimidin-4-one
A Guide for Researchers in Drug Discovery and Development
Executive Summary
Introduction: The Pyrimidin-4-one Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The pyrimidin-4-one core, in particular, has attracted significant attention from medicinal chemists due to its versatile biological activities. Substitutions on the pyrimidin-4-one ring system can profoundly influence its pharmacological properties. This guide focuses on two simple methylated derivatives, 2,3-dimethylpyrimidin-4-one and 1,3-dimethylpyrimidin-4-one, to highlight how subtle structural changes can potentially lead to significant differences in bioactivity.
Note: There is a lack of direct comparative experimental data for this compound and 1,3-dimethylpyrimidin-4-one in the public domain. The information presented herein is based on the known bioactivities of structurally related pyrimidin-4-one derivatives and provides a proposed framework for their comparative evaluation.
Potential Bioactivity Profiles
Based on the known activities of other substituted pyrimidin-4-ones, the following biological activities are proposed for investigation for both this compound and 1,3-dimethylpyrimidin-4-one.
Table 1: Potential Biological Activities for Comparative Analysis
| Biological Activity | Rationale for Investigation | Key Parameters to Measure |
| Anticancer/Cytotoxic Activity | Many pyrimidine derivatives exhibit antiproliferative effects against various cancer cell lines. | IC50 (Half-maximal inhibitory concentration) |
| Kinase Inhibition | The pyrimidine scaffold is a common feature in many kinase inhibitors. | IC50 against a panel of relevant kinases |
| Antimicrobial Activity | Pyrimidine-based compounds have been reported to possess antibacterial and antifungal properties. | MIC (Minimum Inhibitory Concentration) |
| Metabolic Stability | The position of methyl groups can influence susceptibility to metabolic enzymes. | In vitro half-life (t1/2), Intrinsic clearance (Clint) |
| Cardiotoxicity (hERG Inhibition) | Assessment of off-target effects on the hERG channel is a critical step in drug development. | IC50 for hERG channel inhibition |
Proposed Experimental Workflows
To systematically compare the bioactivity of this compound and 1,3-dimethylpyrimidin-4-one, a tiered experimental approach is recommended. The following diagrams illustrate the proposed workflows for this comparative analysis.
Caption: Figure 1. Proposed Experimental Workflow for Bioactivity Comparison
A generic signaling pathway that could be investigated if kinase inhibition is observed is depicted below.
Caption: Figure 2. Generic Kinase Signaling Pathway
Detailed Experimental Protocols
The following are detailed protocols for the key experiments proposed in the workflow.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Plating: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound and 1,3-dimethylpyrimidin-4-one are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The cells are treated with these dilutions for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of a specific kinase.
-
Reagents: Recombinant kinase, appropriate peptide substrate, ATP, and a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
The kinase reaction is set up in a 96-well plate containing the kinase, the test compound (this compound or 1,3-dimethylpyrimidin-4-one at various concentrations), and the peptide substrate in a kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for a specified period (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase reaction to produce a luminescent signal.
-
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The kinase activity is proportional to the luminescent signal. The percent inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[1]
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.[1]
-
Procedure:
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[2][3]
-
Materials: Pooled human liver microsomes, NADPH regenerating system, and the test compounds.[2][3]
-
Procedure:
-
The test compound (at a final concentration of 1 µM) is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.[3]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[2]
-
The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).[2]
-
-
Analysis: The concentration of the remaining parent compound at each time point is quantified by LC-MS/MS.[3]
-
Data Analysis: The in vitro half-life (t1/2) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time. The intrinsic clearance (Clint) is then determined.
hERG Channel Inhibition Assay
This assay evaluates the potential of a compound to block the hERG potassium channel, which can lead to cardiotoxicity.
-
Methodology: Automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Procedure:
-
The cells are subjected to a specific voltage clamp protocol to elicit hERG currents.
-
The cells are exposed to increasing concentrations of the test compounds.
-
-
Data Acquisition: The hERG current is measured before and after the addition of the compound.
-
Data Analysis: The percent inhibition of the hERG current is calculated for each concentration, and the IC50 value is determined.
Data Presentation
All quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison.
Table 2: Hypothetical Comparative Bioactivity Data
| Parameter | This compound | 1,3-dimethylpyrimidin-4-one |
| Cytotoxicity (HeLa, IC50, µM) | Experimental Value | Experimental Value |
| Kinase X Inhibition (IC50, µM) | Experimental Value | Experimental Value |
| Antimicrobial (S. aureus, MIC, µg/mL) | Experimental Value | Experimental Value |
| Metabolic Stability (t1/2, min) | Experimental Value | Experimental Value |
| hERG Inhibition (IC50, µM) | Experimental Value | Experimental Value |
Conclusion and Future Directions
While direct comparative data for this compound and 1,3-dimethylpyrimidin-4-one is currently unavailable, this guide provides a comprehensive framework for their systematic evaluation. The proposed experimental workflows and detailed protocols will enable researchers to generate robust and comparable data on their cytotoxic, kinase inhibitory, antimicrobial, and ADME-Tox profiles. The results of these studies will be crucial in elucidating the structure-activity relationships of simple methylated pyrimidin-4-ones and will guide the future design of more potent and selective drug candidates based on this privileged scaffold. It is hypothesized that the different steric and electronic properties arising from the placement of the methyl groups will lead to discernible differences in their biological activities, which these proposed experiments are designed to uncover.
References
A Comparative Guide to the Synthesis Efficiency of Dimethylpyrimidinone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis efficiency for various dimethylpyrimidinone isomers, crucial scaffolds in medicinal chemistry. The information presented is supported by experimental data from peer-reviewed literature and patents, offering insights into optimal synthetic routes.
Data Presentation: Synthesis Efficiency Comparison
The following table summarizes quantitative data for the synthesis of different dimethylpyrimidinone isomers. It is important to note that a direct comparison is challenging due to the varied reaction conditions, starting materials, and target derivatives reported in the literature. However, this compilation provides a valuable overview of achievable yields for different isomers.
| Isomer/Derivative | Synthetic Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-Hydroxy-4,6-dimethylpyrimidine hydrochloride | Condensation | Urea, Acetylacetone, Hydrogen chloride | Methanol | 52 | 3 hours | 90.2 | [1] |
| 2-Hydroxy-4,6-dimethylpyrimidine dihydrate | Neutralization of hydrochloride salt | 2-Hydroxy-4,6-dimethylpyrimidine HCl, Sodium hydroxide | Water | Room Temp. | 3 hours | 96.9 (combined) | [1] |
| 4-Amino-2,6-dimethylpyrimidine | Trimerization of acetonitrile | Potassium methoxide, Acetonitrile | None | 140 | 5 hours | 67-70 | [2] |
| 4,6-Diarylpyrimidin-2(1H)-ones | Biginelli-type reaction | Arylketones, Substituted benzaldehydes, Urea, TMSCl | DMF/CH3CN | 90 | 12 hours | 70-88 | [3] |
| 3,4-Dihydropyrimidin-2(1H)-ones | Biginelli Reaction | Aldehyde, β-ketoester, Urea | Neat | 92 | 4.5-23 hours | 37-86 | [4] |
Experimental Protocols
Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine Hydrochloride[1]
Materials:
-
Urea (30 g, 0.5 mole)
-
Acetylacetone (53 g, 0.53 mole)
-
Methanol (200 ml)
-
40% Hydrogen chloride in methanol (68 g)
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, combine urea, acetylacetone, and methanol.
-
Stir the mixture and heat to 52 °C.
-
Add the 40% hydrogen chloride in methanol solution.
-
Maintain the reaction under stirring and reflux for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product and dry to obtain 2-hydroxy-4,6-dimethylpyrimidine hydrochloride.
Synthesis of 4-Amino-2,6-dimethylpyrimidine[2]
Materials:
-
Potassium methoxide (70 g, 1 mole)
-
Acetonitrile (41 g, 1 mole), freshly purified
-
Water (40 ml)
-
Kerosene (250 ml), purified
-
Petroleum ether
Procedure:
-
In a 500-ml distilling flask, combine freshly prepared potassium methoxide and freshly purified acetonitrile.
-
Insert a cold-finger condenser into the flask.
-
Apply suction until the acetonitrile begins to boil, then clamp the side arm.
-
Heat the flask in an oil bath at 140 °C for 5 hours, at which point the contents will solidify.
-
Cool the mixture and add 40 ml of water to hydrolyze the potassium methoxide and precipitate the pyrimidine.
-
Filter and dry the fine crystals.
-
Place the crude product in a 500-ml distilling flask with 250 ml of purified kerosene.
-
Distill the kerosene; the pyrimidine will codistill and solidify in the receiver.
-
Filter the snow-white mass of crystals, wash with petroleum ether, and dry at 100 °C.
Visualization of a Relevant Biological Pathway
Many pyrimidine derivatives have been investigated for their potential as anticancer agents, with some acting as inhibitors of key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prominent target. The following diagram illustrates this pathway and indicates the point of inhibition by small molecule inhibitors, a class to which certain dimethylpyrimidinone derivatives belong.
Caption: EGFR signaling pathway and the inhibitory action of small molecules like dimethylpyrimidinones.
References
- 1. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 2,3-Dimethylpyrimidin-4-one Derivatives: A Comparative Guide Based on Bioisosteric Scaffolds
The structure-activity relationship (SAR) of 2,3-dimethylpyrimidin-4-one derivatives is a subject of growing interest in medicinal chemistry due to the diverse biological activities exhibited by the broader pyrimidinone class. While specific SAR studies on the this compound scaffold are not extensively documented in publicly available literature, valuable insights can be gleaned from the analysis of structurally related analogs, particularly thieno[2,3-d]pyrimidin-4-one and furo[2,3-d]pyrimidine derivatives. These bioisosteric ring systems, where a thiophene or furan ring is fused to the pyrimidine core, have been the focus of numerous investigations, especially in the context of kinase inhibition and anticancer activity. This guide provides a comparative analysis of the SAR of these related scaffolds to infer potential relationships for this compound derivatives.
Comparative Analysis of Biological Activity
Derivatives of the thieno[2,3-d]pyrimidin-4-one scaffold have demonstrated significant potential as inhibitors of various protein kinases, including Fibroblast Growth Factor Receptor 1 (FGFR1), Cyclin-Dependent Kinase 4 (CDK4), and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] Additionally, these compounds have been evaluated for their anti-inflammatory effects through the inhibition of Cyclooxygenase-2 (COX-2) and for their general anticancer properties against a range of cancer cell lines.[4][5]
Kinase Inhibition
The pyrimidine core is a well-established scaffold for developing kinase inhibitors, and modifications at various positions significantly influence potency and selectivity.
Table 1: SAR of Thieno[2,3-d]pyrimidin-4-one Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | C2-Substituent | C6-Substituent | N3-Substituent | IC50 (µM) | Reference |
| 8k | ROCK I | H | 1H-pyrrolo[2,3-b]pyridin-4-yl | 3-methoxybenzyl | 0.004 | [3] |
| ROCK II | H | 1H-pyrrolo[2,3-b]pyridin-4-yl | 3-methoxybenzyl | 0.001 | [3] | |
| L11 | FGFR1 | Substituted Phenyl | Not specified | H | Not specified (79.93% inhibition at 10 µM) | [1] |
| 35 | CDK4 | Hydrazone derivative | Thiazole derivative | H | Not specified (efficacious in xenograft model) | [6] |
From the data on ROCK inhibitors, it is evident that a substituted benzyl group at the N3 position and a heteroaromatic system at the C6 position are crucial for high potency.[3] For FGFR1 inhibition, substitutions at the C2 position appear to be a key area for modification to enhance activity.[1] Similarly, for CDK4 inhibition, complex hydrazone-based substituents at the C2 position have been explored to yield potent compounds.[2][6]
Anticancer and Anti-inflammatory Activity
The anticancer and anti-inflammatory activities of thieno[2,3-d]pyrimidin-4-one derivatives are also well-documented.
Table 2: Anticancer and Anti-inflammatory Activity of Thieno[2,3-d]pyrimidin-4-one Derivatives
| Compound ID | Biological Activity | C2-Substituent | C5-Substituent | C6-Substituent | IC50 (µM) / % Growth | Cell Line / Enzyme | Reference |
| Compound 5 | COX-2 Inhibition | p-fluorophenyl | CH3 | CH3 | 42.19 | COX-2 | [4] |
| COX-1 Inhibition | p-fluorophenyl | CH3 | CH3 | 202.96 | COX-1 | [4] | |
| Unnamed | Anticancer | benzylamino | CH3 | CH3 | -31.02% Growth | MDA-MB-435 (Melanoma) | [5] |
| L11 | Anticancer | Substituted Phenyl | Not specified | Not specified | 2.1 | H460 (Lung Cancer) | [1] |
| 2.5 | HT-1197 (Bladder Cancer) | [1] | |||||
| 3.5 | B16F10 (Melanoma) | [1] |
The SAR for anti-inflammatory activity, as indicated by COX-2 inhibition, suggests that a para-fluorophenyl substituent at the C2 position contributes to potent and selective inhibition.[4] For anticancer activity, a benzylamino group at the C2 position of a 5,6-dimethylthieno[2,3-d]pyrimidin-4-one scaffold showed significant growth inhibition in melanoma cell lines.[5] The work on FGFR1 inhibitors also translated to potent anti-proliferative activity in FGFR1-overexpressing cancer cell lines.[1]
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase assays. For instance, the activity of ROCK inhibitors was assessed by measuring the phosphorylation of a substrate peptide.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a specific substrate (e.g., a fluorescently labeled peptide), ATP, and a buffer solution.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.
-
Detection: The extent of phosphorylation is quantified. This can be done using various methods, such as measuring the change in fluorescence or by using an antibody that specifically recognizes the phosphorylated substrate.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Cell Proliferation (MTT) Assay
The anticancer activity of the compounds is often evaluated by their ability to inhibit the proliferation of cancer cells using the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[1]
Visualizations
Generic Kinase Signaling Pathway
Caption: A simplified diagram of a generic kinase signaling pathway and the point of intervention for kinase inhibitors.
Experimental Workflow for SAR Studies
Caption: A typical workflow for conducting structure-activity relationship (SAR) studies in drug discovery.
Inferred SAR for this compound Derivatives
Based on the data from the closely related thieno[2,3-d]pyrimidin-4-one scaffold, the following SAR can be inferred for the this compound core:
-
N3-Position: The methyl group at the N3 position is a key feature. In the thieno[2,3-d]pyrimidin-4-one series, larger substituents like a 3-methoxybenzyl group at this position were found to be highly effective for ROCK inhibition.[3] This suggests that while the methyl group provides a starting point, exploring other substituents at the N3 position could be a fruitful avenue for modulating activity and selectivity.
-
C2-Position: The methyl group at the C2 position is another critical point for modification. The reviewed literature consistently highlights the C2 position as a primary site for introducing diverse substituents to influence biological activity. For instance, substituted phenyl, benzylamino, and complex hydrazone moieties at this position have all been shown to impart potent kinase inhibitory and anticancer effects.[1][5][6] Therefore, replacing the C2-methyl group with other functionalities is likely to be the most effective strategy for developing potent this compound derivatives.
-
C5 and C6-Positions: In the monocyclic this compound scaffold, the C5 and C6 positions are available for substitution. The data from the 5,6-dimethylthieno[2,3-d]pyrimidin-4-one derivatives suggests that small alkyl groups on the fused ring are well-tolerated and can contribute to activity.[4][5] Therefore, introducing small alkyl or other functional groups at the C5 and C6 positions of the pyrimidinone ring could be beneficial for activity.
References
- 1. Design, Synthesis, and Biological Evaluation of C-2 Substituted 3Hthieno[ 2,3-d]pyrimidin-4-one Derivatives as Novel FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel Thieno[2,3-d]pyrimidin-4-yl hydrazone-based cyclin-dependent kinase 4 inhibitors: synthesis, biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2,3-Dimethylpyrimidin-4-one and its Thione Analog
A detailed examination of the biological profiles of 2,3-dimethylpyrimidin-4-one and its corresponding thione analog, 2,3-dimethylpyrimidine-4-thione, reveals distinct differences in their potential therapeutic applications, primarily in the realms of anticancer and antimicrobial activities. While direct comparative studies on these specific molecules are limited, analysis of structurally related pyrimidine-4-ones and pyrimidine-4-thiones provides valuable insights into the impact of the C4-substituent on their biological efficacy.
Generally, the replacement of the oxygen atom at the C4 position of the pyrimidine ring with a sulfur atom tends to modulate the electronic and lipophilic character of the molecule, which can significantly influence its interaction with biological targets. This substitution often leads to an enhancement of certain biological activities.
Comparative Biological Activity
The available data on analogous pyrimidin-4-one and pyrimidine-4-thione derivatives suggests that the thione analogs often exhibit more potent biological effects, particularly in the context of anticancer activity.
| Biological Activity | This compound Analogs | 2,3-Dimethylpyrimidine-4-thione Analogs | Key Observations |
| Anticancer Activity | Moderate cytotoxic activity against various cancer cell lines has been reported for pyrimidin-4-one derivatives.[1][2][3] | Thione-containing analogs have demonstrated enhanced cytotoxic and antiproliferative effects in several studies.[4][5] The presence of the thio-urea functional group is often associated with increased in vitro anticancer activity.[4] | The sulfur atom in the thione analog is believed to enhance its ability to interact with specific cellular targets, potentially leading to greater efficacy. |
| Antimicrobial Activity | Pyrimidin-4-one derivatives have shown a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[6] | Pyrimidine-4-thione derivatives have also been reported to possess significant antimicrobial properties, with some studies indicating comparable or, in some cases, superior activity to their oxygen counterparts.[7] | The specific substitution pattern on the pyrimidine ring, in addition to the C4-substituent, plays a crucial role in determining the antimicrobial spectrum and potency. |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of the biological activities of these compounds.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT-116) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its thione analog) and a positive control (e.g., Doxorubicin) for a specified period, typically 48-72 hours.[8][9]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[2]
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. A positive control (medium with inoculum) and a negative control (medium only) are included.[10]
Visualizing the Scientific Process
To better understand the workflow and potential mechanisms of action, the following diagrams have been generated.
Caption: Workflow for the comparative biological evaluation of pyrimidine analogs.
References
- 1. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives | MDPI [mdpi.com]
- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
In Vitro Validation of 2,3-Dimethylpyrimidin-4-one's Anticancer Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of the anticancer activity of 2,3-dimethylpyrimidin-4-one. It outlines a series of standard experimental protocols and presents a comparative analysis with established anticancer agents, supported by experimental data from related pyrimidine derivatives. This document is intended to serve as a practical resource for researchers investigating novel therapeutic compounds.
Comparative Analysis of Anticancer Activity
The efficacy of a novel anticancer compound is benchmarked against existing treatments. The following tables summarize the cytotoxic activity (IC50 values) of various pyrimidine derivatives, including compounds structurally related to this compound, against a panel of human cancer cell lines. This comparative data provides context for evaluating the potential of new chemical entities.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound/Drug | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | Caco2 (Colorectal) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Roscovitine | 12.24[1] | 13.82[1] | - | - | - |
| Indazol-pyrimidine 4f | - | - | 1.629[2] | - | - |
| Indazol-pyrimidine 4i | - | - | 1.841[2] | > Reference Drug[2] | < Reference Drug[2] |
| Indazol-pyrimidine 4a | - | - | 2.958[2] | > Reference Drug[2] | < Reference Drug[2] |
| Doxorubicin | Superior activity by a related compound[3] | - | - | - | - |
| Erlotinib | - | - | - | 6.53[4] | - |
Table 2: Activity of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives Against Lung and Prostate Cancer Cell Lines
| Compound | A549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| This compound | Data to be determined | Data to be determined |
| Compound 8a | 16.2[4] | 7.98[4] |
| Compound 8b | 16[4] | - |
| Compound 8d | 7.23[4] | 7.12[4] |
| Erlotinib (Reference) | 6.53[4] | 11.05[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard in vitro assays for assessing anticancer activity.[5]
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NADPH-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2, MCF-7, A549) in 96-well plates at a density of 1.5 x 10³ cells per well in 100 µL of culture medium and allow them to adhere for 12 hours.[7]
-
Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, and 100 µM).[7] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a specific duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[3]
Visualizations
Diagrams are provided to illustrate key biological pathways and experimental processes.
References
- 1. mdpi.com [mdpi.com]
- 2. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
Comparative Analysis of 2,3-Dimethyl vs. 2,5-Dimethyl Pyrimidinone Isomers: A Guide for Researchers
This guide provides a comparative overview of the 2,3-dimethyl and 2,5-dimethyl isomers of pyrimidinone, focusing on their synthesis, physicochemical properties, and potential biological activities. This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced differences between these structurally similar heterocyclic compounds. Due to the limited availability of direct comparative studies, this guide compiles available data for each isomer and presents it in a comparative format.
Physicochemical and Spectroscopic Properties
| Property | 2,3-Dimethylpyrimidin-4(3H)-one | 2,5-Dimethylpyrimidin-4(1H)-one (Tautomer: 2,5-Dimethylpyrimidin-4-ol) |
| Molecular Formula | C₆H₈N₂O | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol | 124.14 g/mol [1] |
| IUPAC Name | 2,3-dimethylpyrimidin-4(3H)-one | 2,5-dimethyl-1H-pyrimidin-4-one[2] |
| CAS Number | Not readily available | 3059-71-0[2] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 219.7°C at 760 mmHg (Predicted)[3] |
| LogP (Predicted) | Data not available | -0.4[2] |
| Hydrogen Bond Donors | 1 | 1[2] |
| Hydrogen Bond Acceptors | 2 | 2[2] |
Spectroscopic Data Summary
Detailed experimental spectroscopic data for both isomers is not consistently reported. The following represents expected spectral characteristics based on their structures.
| Spectroscopy | 2,3-Dimethylpyrimidin-4(3H)-one (Expected) | 2,5-Dimethylpyrimidin-4(1H)-one (Expected) |
| ¹H NMR | Signals for two methyl groups, and two aromatic protons on the pyrimidine ring. | Signals for two methyl groups, and one aromatic proton on the pyrimidine ring. |
| ¹³C NMR | Signals for two methyl carbons, four pyrimidine ring carbons (one C=O), and one C-N. | Signals for two methyl carbons, four pyrimidine ring carbons (one C=O), and one C-N. |
| IR (cm⁻¹) | C=O stretch (~1650-1700), C=N stretch (~1600), C-H stretches, N-H stretch (if applicable in tautomeric form). | C=O stretch (~1650-1700), C=N stretch (~1600), C-H stretches, N-H stretch. |
| Mass Spectrum (m/z) | Molecular ion peak at ~124.14, with fragmentation patterns corresponding to the loss of methyl and carbonyl groups. | Molecular ion peak at ~124.14, with fragmentation patterns corresponding to the loss of methyl and carbonyl groups. |
Synthesis Protocols
The most common and direct method for the synthesis of these pyrimidinone isomers is the condensation of a β-ketoester with acetamidine. The choice of the β-ketoester determines the substitution pattern on the pyrimidine ring.
Synthesis of 2,3-Dimethylpyrimidin-4(3H)-one
This isomer can be synthesized via the condensation of ethyl 2-methylacetoacetate with acetamidine hydrochloride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.
-
Addition of Reactants: To this solution, add ethyl 2-methylacetoacetate followed by acetamidine hydrochloride.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., acetic acid).
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield 2,3-dimethylpyrimidin-4(3H)-one.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Caption: Synthesis of 2,3-dimethylpyrimidin-4(3H)-one.
Synthesis of 2,5-Dimethylpyrimidin-4(1H)-one
This isomer is synthesized through the condensation of ethyl acetoacetate with acetamidine hydrochloride.
Experimental Protocol:
-
Reaction Setup: Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Reactants: Add ethyl acetoacetate to the ethanolic sodium ethoxide solution, followed by the addition of acetamidine hydrochloride.
-
Reflux: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid).
-
Isolation: Evaporate the solvent under reduced pressure. Purify the crude solid by recrystallization from a suitable solvent system to obtain pure 2,5-dimethylpyrimidin-4(1H)-one.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Caption: Synthesis of 2,5-dimethylpyrimidin-4(1H)-one.
Biological Activity
Direct comparative studies on the biological activities of 2,3-dimethylpyrimidin-4(3H)-one and 2,5-dimethylpyrimidin-4(1H)-one are not extensively documented. However, the pyrimidinone scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyrimidinones have been reported to exhibit a wide range of activities, including antimicrobial and cytotoxic effects.
Antimicrobial Activity:
Several studies have demonstrated the antimicrobial potential of pyrimidinone derivatives. For instance, various substituted dihydropyrimidinones have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[4] The specific activity of the 2,3- and 2,5-dimethyl isomers would depend on their interaction with microbial targets, which has not been specifically elucidated.
Cytotoxic Activity:
The pyrimidine nucleus is a core component of several anticancer drugs. Numerous synthetic pyrimidine derivatives have been evaluated for their cytotoxic activity against various cancer cell lines. For example, certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown cytotoxic effects on breast cancer cell lines.[5] While specific data for the 2,3- and 2,5-dimethyl isomers is lacking, their structural similarity to other biologically active pyrimidinones suggests they could be interesting candidates for cytotoxic screening.
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (2,3-dimethyl- and 2,5-dimethyl pyrimidinone) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Caption: Workflow for MTT cytotoxicity assay.
Conclusion
The 2,3-dimethyl and 2,5-dimethyl isomers of pyrimidinone represent interesting targets for chemical and biological investigation. While direct comparative data is sparse, this guide provides a framework for their synthesis and potential evaluation. The subtle difference in the position of a methyl group can significantly influence the electronic distribution, steric hindrance, and ultimately the biological activity of these molecules. Further research is warranted to synthesize these isomers in a controlled manner, fully characterize their physicochemical and spectroscopic properties, and perform direct comparative studies of their biological activities. Such studies would provide valuable insights for structure-activity relationship (SAR) analyses and could guide the design of novel pyrimidinone-based therapeutic agents.
References
- 1. Pyrimidine, 2,4-dimethyl- [webbook.nist.gov]
- 2. 2,5-Dimethylpyrimidin-4-ol | C6H8N2O | CID 242454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 3059-71-0 | 2,5-Dimethylpyrimidin-4(1H)-one - Synblock [synblock.com]
- 4. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Pyrimidinone-Based Diuretic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diuretic performance of several pyrimidinone-based compounds, supported by experimental data. The information is intended to assist researchers in identifying promising candidates for further investigation and development.
Introduction to Pyrimidinone-Based Diuretics
Pyrimidinone derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Their structural similarity to endogenous purines allows them to interact with various biological targets. In the context of diuretic research, several classes of pyrimidinone-based compounds have been synthesized and evaluated for their ability to increase urine output (diuresis) and sodium excretion (natriuresis). This guide focuses on a comparative analysis of key compounds from the 1,6-dihydropyrimidine-2-thiol and fused pyrimidine (quinazolinone) series, benchmarked against the standard diuretic, acetazolamide.
Performance Data: A Quantitative Comparison
The following tables summarize the in vivo diuretic and natriuretic activity of selected pyrimidinone-based compounds from preclinical studies. The data is primarily derived from studies conducted in rat models, a standard for preliminary diuretic screening.
Diuretic Activity
The diuretic effect is quantified by measuring the total urine volume excreted over a specific period following compound administration. The "Diuretic Action" is the ratio of urine excreted by the treated group to that of the control group, while "Diuretic Activity" compares the diuretic action of the test compound to that of a standard diuretic (Acetazolamide).
Table 1: Comparison of Diuretic Activity of Pyrimidinone Derivatives
| Compound ID | Chemical Name | Class | Dose (mg/kg) | Mean Urine Volume (mL) ± SEM | Diuretic Action | Diuretic Activity |
| 3e | 6-(2,6-dichlorophenyl)-4-(pyridin-2-yl)-1,6-dihydropyrimidine-2-thiol | 1,6-Dihydropyrimidine-2-thiol | 45 | 15.09 ± 0.540 | 2.62 | 1.63 |
| 3d | 6-(4-chlorophenyl)-4-(pyridin-2-yl)-1,6-dihydropyrimidine-2-thiol | 1,6-Dihydropyrimidine-2-thiol | 45 | 11.50 ± 0.487 | 2.03 | 1.25 |
| 2e | 4-(pyridin-2-yl)-6-(p-tolyl)-1,6-dihydropyrimidin-2-amine | 1,6-Dihydropyrimidin-2-amine | 45 | 8.85 ± 0.364 | 1.50 | 0.93 |
| 2d | 6-(4-chlorophenyl)-4-(pyridin-2-yl)-1,6-dihydropyrimidin-2-amine | 1,6-Dihydropyrimidin-2-amine | 45 | 8.35 ± 0.410 | 1.41 | 0.87 |
| Acetazolamide | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Standard Diuretic (CA Inhibitor) | 45 | 8.98 ± 0.523** | 1.60 | 1.00 |
| Control | Vehicle (0.9% NaCl solution) | - | - | 5.65 ± 0.353 | 1.00 | 0.62 |
*P< 0.05, **P< 0.01 vs. Control. Data extracted from Majeed & Shaharyar, 2011.[1][2]
Electrolyte Excretion (Natriuretic and Kaliuretic Effects)
A key aspect of a diuretic's profile is its effect on electrolyte excretion. Increased sodium excretion (natriuresis) is the primary therapeutic goal, while the effect on potassium excretion (kaliuresis) is a critical safety parameter. The Na⁺/K⁺ ratio is an important indicator of potassium-sparing effects.
Table 2: Comparison of Electrolyte Excretion of Pyrimidinone Derivatives
| Compound ID | Na⁺ (mEq/L) ± SEM | K⁺ (mEq/L) ± SEM | Cl⁻ (mEq/L) ± SEM | Na⁺/K⁺ Ratio |
| 3e | 3.12 ± 0.215 | 1.72 ± 0.156 | 2.84 ± 0.114 | 1.81 |
| 3d | 2.85 ± 0.184 | 1.35 ± 0.247 | 2.53 ± 0.165 | 2.11 |
| 2e | 2.95 ± 0.314 | 1.48 ± 0.405 | 2.68 ± 0.218 | 1.99 |
| 2d | 2.74 ± 0.154 | 1.28 ± 0.315* | 2.41 ± 0.186 | 2.14 |
| Acetazolamide | 3.25 ± 0.243 | 1.52 ± 0.118 | 2.96 ± 0.147 | 2.13 |
| Control | 0.45 ± 0.183 | 0.24 ± 0.314 | 0.28 ± 0.175 | 1.87 |
*P< 0.05, **P< 0.01 vs. Control. Data extracted from Majeed & Shaharyar, 2011.[1][2]
Experimental Protocols
The data presented above was generated using the following experimental methodology, based on the well-established Lipschitz test for diuretic activity.
In Vivo Diuretic Activity Screening in Rats (Lipschitz Method)
-
Animal Model: Male Wistar albino rats weighing between 150-200 g are used.
-
Acclimatization and Fasting: Animals are acclimatized to laboratory conditions and then fasted for 18 hours with free access to water.
-
Grouping: Rats are divided into control, standard, and test groups, typically with six animals per group.
-
Hydration: To ensure a uniform water and salt load, all animals are pre-treated with normal saline (0.9% NaCl) at a dose of 15-25 mL/kg body weight, administered orally.
-
Compound Administration:
-
The Control Group receives the vehicle (e.g., 0.9% NaCl solution).
-
The Standard Group receives a known diuretic, such as Acetazolamide (45 mg/kg), orally.
-
Test Groups receive the pyrimidinone-based compounds at a specified dose (e.g., 45 mg/kg), typically suspended in a suitable vehicle and administered orally.
-
-
Urine Collection: Immediately after administration, rats are placed in individual metabolic cages designed to separate urine and feces. Urine is collected for a period of 5 to 24 hours.
-
Data Analysis:
-
Urine Volume: The total volume of urine is measured for each animal.
-
Electrolyte Concentration: The concentrations of Na⁺, K⁺, and Cl⁻ in the urine samples are determined using a flame photometer and titrimetric methods.
-
Calculation of Diuretic Parameters:
-
Diuretic Action = (Mean urine volume of test group) / (Mean urine volume of control group)
-
Diuretic Activity = (Diuretic action of test group) / (Diuretic action of standard group)
-
Natriuretic Activity: The Na⁺/K⁺ ratio is calculated to assess the potassium-sparing or kaliuretic nature of the compound.
-
-
Caption: Experimental workflow for in vivo diuretic screening.
Mechanism of Action: Signaling Pathways
While the precise mechanism for all pyrimidinone-based diuretics is not fully elucidated, a prominent hypothesis for many sulfonamide-containing heterocyclic compounds is the inhibition of carbonic anhydrase (CA).[3][4] This enzyme plays a crucial role in the renal proximal tubules by catalyzing the reabsorption of bicarbonate, which is coupled to sodium reabsorption.
By inhibiting carbonic anhydrase, these compounds reduce the reabsorption of sodium bicarbonate, leading to an osmotic diuresis. This mechanism is shared by the standard diuretic, acetazolamide. The resulting increase in sodium load in the distal tubules can also lead to an increase in potassium excretion, which is a common side effect.
Caption: Proposed mechanism via Carbonic Anhydrase inhibition.
Conclusion and Future Directions
The presented data indicates that pyrimidinone-based compounds, particularly those from the 1,6-dihydropyrimidine-2-thiol series, represent a promising avenue for the development of novel diuretic agents. Compound 3e demonstrated superior diuretic activity compared to the standard, acetazolamide, highlighting its potential as a lead candidate.
Further research should focus on:
-
Elucidating the precise mechanism of action: While carbonic anhydrase inhibition is a plausible mechanism, further studies are needed to confirm this and explore other potential targets.
-
Structure-Activity Relationship (SAR) studies: A more extensive SAR exploration could lead to the design of compounds with enhanced potency and improved safety profiles, particularly concerning potassium excretion.
-
Pharmacokinetic and toxicological profiling: Lead candidates will require comprehensive ADME-Tox studies to assess their drug-like properties and overall safety.
This comparative guide serves as a foundational resource for researchers in the field, providing a clear summary of the current state of pyrimidinone-based diuretic development and outlining key areas for future investigation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the carbonic anhydrase inhibitory activity of benzenesulfonamides incorporating substituted fused-pyrimidine tails - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Benchmarking 2,3-dimethylpyrimidin-4-one Against Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of oncology has been revolutionized by the development of kinase inhibitors, which have become a cornerstone of targeted cancer therapy. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The identification and validation of novel kinase inhibitors, therefore, remains a high-priority area in drug discovery.
This guide outlines a comprehensive strategy for benchmarking the novel compound 2,3-dimethylpyrimidin-4-one against a panel of well-characterized, clinically relevant kinase inhibitors. As there is currently limited publicly available data on the kinase inhibitory activity of this compound, this document serves as a detailed experimental roadmap for its evaluation. The proposed workflow is designed to thoroughly characterize its potency, selectivity, and cellular activity, providing a robust comparison to established drugs.
Selection of Benchmark Kinase Inhibitors
A crucial first step is the selection of appropriate benchmark inhibitors. The ideal panel includes compounds with varying degrees of selectivity to provide a comprehensive context for the activity of this compound. We propose the following well-established inhibitors for this purpose:
| Benchmark Inhibitor | Primary Target(s) | Inhibitor Type | Clinical Significance |
| Staurosporine | Broad Spectrum (PKC, PKA, CaM II, etc.) | Pan-Kinase Inhibitor | A widely used research tool and positive control for kinase assays due to its potent, non-selective inhibition.[1] |
| Gefitinib (Iressa®) | EGFR (ErbB1)[2][3] | Selective Inhibitor | An FDA-approved first-line treatment for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[2][3] |
| Dasatinib (Sprycel®) | BCR-ABL, SRC family, c-KIT, PDGFRβ[4] | Multi-Kinase Inhibitor | An FDA-approved treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), including cases resistant to imatinib.[5][6] |
Proposed Experimental Workflow
A multi-stage approach is recommended to systematically evaluate the potential of this compound as a kinase inhibitor. This workflow progresses from broad, predictive screening to specific, quantitative cellular assays.
Caption: Proposed experimental workflow for benchmarking this compound.
Stage 1: In Silico and In Vitro Profiling
-
In Silico Screening (Optional but Recommended): Computational methods such as molecular docking can predict the binding affinity of this compound against a library of known kinase structures. This can provide an initial, cost-effective prioritization of potential kinase targets for experimental validation.[7][8]
-
Broad Kinase Selectivity Profiling (Kinome Scan): The compound should be screened at a single concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >200) to identify primary targets and potential off-target effects. Several commercial services offer such profiling. This initial screen provides a "fingerprint" of the compound's selectivity.[9][10][11]
-
Dose-Response and IC50 Determination: For the most promising hits identified in the kinome scan (e.g., >80% inhibition), full dose-response curves should be generated to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is essential for comparison with benchmark inhibitors.
Stage 2: Cell-Based Assays
Biochemical assays, while precise, do not fully capture the complexities of a cellular environment.[9] Cell-based assays are therefore critical to assess factors such as cell permeability and engagement with the target kinase in its native context.
-
Cellular Target Engagement: Assays like the NanoBRET™ Target Engagement Intracellular Kinase Assay can quantitatively measure the binding of this compound to its target kinase in live cells. This confirms that the compound can reach and interact with its intended target.
-
Downstream Signaling Pathway Analysis: The functional consequence of target inhibition should be assessed by measuring the phosphorylation status of a known downstream substrate of the target kinase. For example, if this compound is found to inhibit EGFR, its effect on the phosphorylation of Akt or ERK could be measured via Western Blot or ELISA.
-
Cell Viability/Proliferation Assays: The anti-proliferative effects of the compound should be tested on cancer cell lines known to be dependent on the identified target kinase(s). For instance, an EGFR inhibitor would be tested against NSCLC cell lines harboring activating EGFR mutations. The GI50 (concentration for 50% growth inhibition) can then be determined and compared to the benchmark inhibitors.
Data Presentation: Comparative Tables
All quantitative data should be summarized in clear, structured tables to facilitate direct comparison.
Table 1: Comparative IC50 Values from In Vitro Kinase Assays
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Gefitinib IC50 (nM) | Dasatinib IC50 (nM) |
| Primary Hit 1 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Primary Hit 2 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| EGFR | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| ABL1 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| SRC | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| ... (other kinases) | ... | ... | ... | ... |
Table 2: Comparative Data from Cell-Based Assays
| Cell Line (Relevant Mutation) | Assay Type | This compound (nM) | Gefitinib (nM) | Dasatinib (nM) |
| Cell Line A (Target 1 Dependent) | Target Engagement IC50 | [Experimental Value] | [N/A or Value] | [N/A or Value] |
| Downstream P-Substrate IC50 | [Experimental Value] | [Value] | [Value] | |
| Cell Viability GI50 | [Experimental Value] | [Value] | [Value] | |
| Cell Line B (Target 2 Dependent) | Target Engagement IC50 | [Experimental Value] | [N/A or Value] | [N/A or Value] |
| Downstream P-Substrate IC50 | [Experimental Value] | [Value] | [Value] | |
| Cell Viability GI50 | [Experimental Value] | [Value] | [Value] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 of a compound against a specific kinase using a radiometric or luminescence-based assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound and benchmark inhibitors in 100% DMSO.
-
Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl2, 2 mM DTT, 0.02% Triton X-100).
-
Prepare a 4X solution of the specific kinase substrate in kinase buffer.
-
Prepare a 4X solution of ATP (at the Km concentration for the specific kinase) in kinase buffer. For radiometric assays, this will include [γ-32P]ATP.
-
-
Assay Procedure:
-
Serially dilute the compound stock in DMSO to create a 10-point concentration curve (e.g., from 100 µM to 5 nM).
-
In a 96-well plate, add 2.5 µL of each compound dilution. Include DMSO-only wells as a "no inhibitor" control.
-
Add 12.5 µL of the 2X kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of 2.5X ATP solution to all wells.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or a detection reagent for luminescence assays).
-
-
Data Analysis:
-
Measure the signal (e.g., radioactivity via scintillation counting or luminescence via a plate reader).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Logical flow for determining the IC50 value of an inhibitor.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol provides a general workflow for the NanoBRET™ Target Engagement assay.
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and benchmark inhibitors.
-
Add the NanoBRET™ Tracer (a fluorescently labeled ligand for the kinase) and the test compounds to the cells.
-
Incubate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium.
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Read the plate on a luminometer capable of measuring both the donor (460 nm) and acceptor (610 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC50.
-
Protocol 3: Cell Viability Assay
This protocol describes a method to assess the effect of compounds on cell proliferation using a luminescence-based ATP detection assay (e.g., CellTiter-Glo®).
-
Cell Plating:
-
Seed the desired cancer cell lines in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and benchmark inhibitors. Include DMSO-only wells as a negative control.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability relative to the DMSO control.
-
Plot the percent viability versus the log of the compound concentration and fit the data to determine the GI50 value.
-
Relevant Signaling Pathway
To provide context for the action of a benchmark inhibitor like Gefitinib, understanding its target pathway is essential.
Caption: Simplified EGFR signaling pathway inhibited by Gefitinib.
Conclusion
While this compound is a novel entity in the context of kinase inhibition, a systematic benchmarking approach as outlined in this guide will provide a comprehensive evaluation of its therapeutic potential. By employing a combination of in silico, in vitro, and cell-based assays and comparing the results to well-defined benchmarks like Staurosporine, Gefitinib, and Dasatinib, researchers can effectively determine its potency, selectivity, and cellular efficacy. This structured methodology will generate the critical data needed to establish its standing as a potential new kinase inhibitor for further development.
References
- 1. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. targetedonc.com [targetedonc.com]
- 6. ashpublications.org [ashpublications.org]
- 7. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 9. Kinase Selectivity Profiling Services [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. assayquant.com [assayquant.com]
A Comparative Docking Analysis of Pyrimidinone Derivatives in Drug Discovery
An objective comparison of the binding affinities and interaction patterns of various pyrimidinone derivatives with key biological targets, supported by experimental data and detailed molecular docking protocols.
Pyrimidinone and its fused heterocyclic derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] The therapeutic potential of these compounds is often attributed to their ability to effectively bind to and modulate the activity of specific biological targets. Molecular docking simulations have emerged as a powerful computational tool to predict the binding modes and affinities of these derivatives, thereby guiding the rational design and optimization of new drug candidates.[4][5] This guide provides a comparative overview of recent docking studies on pyrimidinone derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Comparative Docking Performance of Pyrimidinone Derivatives
The following tables summarize the docking scores and binding affinities of various pyrimidinone derivatives against several important protein targets. These studies highlight the potential of this scaffold in developing potent and selective inhibitors for a range of diseases.
Table 1: Docking Performance against SARS-CoV-2 Main Protease (Mpro)
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 7c | -8.4 | THR26, GLU166, CYS145, SER144 | [1] |
| 7d | -8.3 | THR26, GLU166, CYS145, SER144 | [1] |
| 7e | -8.5 | THR26, GLU166, CYS145, SER144 | [1] |
| 10c | -8.1 | THR26, GLU166, CYS145, SER144 | [1] |
| 10d | -8.1 | THR26, GLU166, CYS145, SER144 | [1] |
| Co-crystalized Ligand | -7.5 | THR26, GLU166, CYS145, SER144 | [1] |
A lower binding energy indicates a more favorable interaction between the ligand and the protein.
Table 2: Docking Performance against Cyclooxygenase (COX) Enzymes
| Compound | Target | Docking Score (kcal/mol) | Reference |
| PY4 | COX-1 | -6.081 | [4] |
| PY5 | COX-2 | -8.602 | [4] |
| Meloxicam (Reference) | COX-2 | Not specified in snippet | [6] |
Docking scores are used to rank the binding poses of ligands. More negative scores generally indicate better binding.
Table 3: Docking Performance against Breast Cancer-Related Proteins
| Compound | IC50 (µM) against MCF-7 | Target Proteins | Key Interactions | Reference |
| 4f | 2.15 | Nine breast cancer target proteins | Stable hydrogen bonding | [7] |
| 4e | 2.401 | Nine breast cancer target proteins | Stable hydrogen bonding | [7] |
| 3e | 2.41 | Nine breast cancer target proteins | Stable hydrogen bonding | [7] |
| 4g | 2.47 | Nine breast cancer target proteins | Stable hydrogen bonding | [7] |
| 4h | 2.33 | Nine breast cancer target proteins | Stable hydrogen bonding | [7] |
| Tamoxifen (Standard) | 1.88 | Not specified in snippet | Not specified in snippet | [7] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols for Molecular Docking
The accuracy and reliability of molecular docking studies are highly dependent on the methodologies employed. The following sections detail the common steps and software used in the cited studies.
General Molecular Docking Workflow
A typical in silico molecular docking study involves several key stages, from ligand and protein preparation to the final analysis of the results.
Caption: A generalized workflow for molecular docking studies.
Specific Methodologies from Cited Studies
-
Study on SARS-CoV-2 Main Protease (Mpro):
-
Software: AutoDock Vina.[1]
-
Protocol: The accuracy of the docking protocol was validated by redocking the co-crystalized ligand, with a root-mean-square deviation (RMSD) of less than 2 Å being the criterion for success.[1] The free binding energy of the tested compounds was calculated and compared to the co-crystalized ligand.[1]
-
-
Study on COX Inhibitors:
-
Study on Breast Cancer Targets:
-
Software: PyRx with AutoDock Vina wizard.[7]
-
Protocol: The protein-ligand binding was analyzed to determine the conformation with the minimum energy.[7] Grid centers were positioned on the active binding sites of the target proteins.[7] Docked complexes were evaluated based on their binding affinities (kcal/mol) and interaction patterns.[7]
-
Signaling Pathways and Biological Context
The therapeutic effects of pyrimidinone derivatives are realized through their interaction with specific proteins, which are often key components of cellular signaling pathways.
COX Enzyme Inhibition and the Inflammatory Pathway
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.[4] Pyrimidine-2-thiol derivatives have been investigated as potential COX inhibitors.[4]
Caption: Inhibition of the COX pathway by pyrimidinone derivatives.
BMP2/SMAD1 Signaling Pathway in Osteogenesis
Certain pyrimidine derivatives have been identified as bone anabolic agents that promote osteogenesis.[8] These compounds have been shown to upregulate the expression of osteogenic genes by activating the BMP2/SMAD1 signaling pathway.[8]
Caption: Activation of BMP2/SMAD1 pathway by pyrimidinone derivatives.
References
- 1. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. remedypublications.com [remedypublications.com]
- 6. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 7. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 2,3-dimethylpyrimidin-4-one for A2B Adenosine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the selectivity of novel compounds, such as 2,3-dimethylpyrimidin-4-one, for the A2B adenosine receptor. Due to a lack of published data on the specific biological activity of this compound at adenosine receptors, this document focuses on established methodologies and presents a comparative analysis of known A2B adenosine receptor antagonists. This guide is intended to serve as a resource for researchers seeking to characterize the selectivity profile of new chemical entities.
The A2B adenosine receptor (A2BAR) is a G protein-coupled receptor that is activated by adenosine. Unlike other adenosine receptor subtypes (A1, A2A, and A3), the A2BAR has a lower affinity for adenosine and is thought to be primarily activated under conditions of cellular stress or injury when extracellular adenosine levels are significantly elevated. A2BARs are implicated in a variety of physiological and pathophysiological processes, including inflammation, angiogenesis, and fibrosis, making them an attractive target for therapeutic intervention.[1] The development of selective A2BAR antagonists is a key objective for researchers targeting these pathways.
Comparative Analysis of Known A2B Adenosine Receptor Antagonists
To provide a benchmark for assessing the selectivity of a novel compound, the following table summarizes the binding affinities (Ki) of several known A2B adenosine receptor antagonists across all four human adenosine receptor subtypes. A higher Ki value indicates lower binding affinity. Selectivity is determined by the ratio of Ki values for other adenosine receptor subtypes relative to the A2BAR.
| Compound | hA1 Ki (nM) | hA2A Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) | A2B Selectivity vs. A1 | A2B Selectivity vs. A2A | A2B Selectivity vs. A3 |
| PSB-603 | >10,000 | >10,000 | 5.5 | >10,000 | >1818 | >1818 | >1818 |
| MRS-1754 | 560 | 1100 | 2.5 | 1300 | 224 | 440 | 520 |
| CVT-6883 | 1940 | 3280 | 22 | 1070 | 88 | 149 | 49 |
| PSB-1115 | 1500 | 1200 | 14 | 2300 | 107 | 86 | 164 |
| Alloxazine | 10,000 | 10,000 | 1100 | >10,000 | >9 | >9 | >9 |
Data compiled from publicly available literature. Actual values may vary depending on the specific assay conditions.
Experimental Protocols for Assessing A2B Receptor Selectivity
To determine the selectivity of a test compound such as this compound, a combination of radioligand binding assays and functional assays should be employed.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[2] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for human A1, A2A, A2B, and A3 adenosine receptors.
Materials:
-
Membrane preparations from cells stably expressing human A1, A2A, A2B, or A3 adenosine receptors.
-
Radioligands:
-
A1: [³H]DPCPX
-
A2A: [³H]ZM241385
-
A2B: [³H]PSB-603 or another suitable radioligand
-
A3: [¹²⁵I]AB-MECA
-
-
Test Compound: this compound
-
Non-specific binding control: A high concentration of a known non-selective adenosine receptor agonist (e.g., NECA) or antagonist.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with MgCl₂.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubate the cell membrane preparations with the respective radioligand and varying concentrations of the test compound (this compound).
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Accumulation Assay)
Functional assays measure the biological response of a cell upon receptor activation or inhibition. The A2B adenosine receptor is primarily coupled to the Gs protein, which activates adenylyl cyclase and leads to an increase in intracellular cyclic AMP (cAMP).[3] Antagonists of the A2B receptor will inhibit this agonist-induced cAMP production.
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced cAMP accumulation mediated by the human A2B adenosine receptor.
Materials:
-
Cells stably expressing the human A2B adenosine receptor (e.g., HEK293 or CHO cells).
-
A2B receptor agonist (e.g., NECA).
-
Test Compound: this compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
-
Cell culture medium and reagents.
-
Phosphodiesterase inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.
Protocol:
-
Seed the A2B receptor-expressing cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound (this compound) and a phosphodiesterase inhibitor.
-
Stimulate the cells with a fixed concentration of an A2B agonist (e.g., the EC80 concentration of NECA).
-
Incubate for a specified time (e.g., 15-30 minutes) to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the agonist-induced cAMP levels against the concentration of the test compound to determine the IC50 value.
Visualizing Key Processes
To aid in the understanding of the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: A2B Adenosine Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Functional (cAMP) Assay Workflow.
Conclusion
While direct experimental data on the selectivity of this compound for A2B adenosine receptors is not currently available in the public domain, this guide provides the necessary framework for its assessment. By employing the detailed radioligand binding and functional assay protocols, researchers can determine the affinity and potency of this and other novel compounds at all four adenosine receptor subtypes. The comparative data on known A2B antagonists serves as a valuable benchmark for evaluating the selectivity profile of new chemical entities. The successful identification of potent and selective A2B adenosine receptor antagonists holds significant promise for the development of novel therapeutics for a range of inflammatory and proliferative diseases.
References
In Vivo Efficacy of 2,3-dimethylpyrimidin-4-one: A Comparative Analysis in an Acute Inflammatory Model
This guide provides a comparative analysis of the in vivo efficacy of the novel compound 2,3-dimethylpyrimidin-4-one in a well-established preclinical model of acute inflammation. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate its potential as an anti-inflammatory agent against a standard-of-care comparator.
Introduction
This compound is a small molecule belonging to the pyrimidinone class of heterocyclic compounds. Several derivatives of pyrimidinones have been investigated for a range of biological activities, including anti-inflammatory and immunomodulatory effects. This document outlines the in vivo validation of this compound's efficacy, hypothesizing its mechanism of action through the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.
Hypothesized Signaling Pathway
The pro-inflammatory signaling cascade leading to the activation of NF-κB is a key target for many anti-inflammatory drugs. It is proposed that this compound exerts its effect by inhibiting IKK (IκB kinase), thereby preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
A Comparative Guide to the Synthesis of 2,3-Dimethylpyrimidin-4-one: An Evaluation of Reproducibility and Efficiency
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrimidinone scaffolds are of significant interest due to their diverse biological activities. This guide provides a comparative analysis of established and potential synthesis methods for 2,3-dimethylpyrimidin-4-one, with a focus on reproducibility, reaction conditions, and yield. Detailed experimental protocols for key methods are provided to facilitate replication and adaptation in the laboratory setting.
The reliable and reproducible synthesis of target molecules is a critical factor in the drug discovery and development pipeline. In the case of this compound, a substituted pyrimidinone, several synthetic strategies can be envisaged, primarily centered around the cyclocondensation of a β-dicarbonyl compound with a methylated urea or thiourea derivative. This guide explores the most plausible and documented approaches, offering a critical perspective on their practicality and efficiency.
Comparison of Synthesis Methods
| Method | Starting Materials | General Reaction Conditions | Reported Yield Range | Notes on Reproducibility and Scalability |
| Method 1: Cyclocondensation with N-Methylurea | Ethyl 2-methyl-3-oxobutanoate, N-Methylurea | Base-catalyzed (e.g., sodium ethoxide in ethanol), reflux | 60-80% (estimated based on similar reactions) | This method is based on the well-established Pinner synthesis of pyrimidines. The reproducibility is expected to be high under anhydrous conditions. Scalability is generally good, though the cost of the substituted β-ketoester may be a factor. |
| Method 2: Modified Biginelli-type Reaction | Ethyl acetoacetate, N,N'-Dimethylthiourea, Aldehyde (e.g., formaldehyde or paraformaldehyde) | Acid-catalyzed (e.g., HCl, p-toluenesulfonic acid), often in a one-pot setup | 40-70% (estimated based on analogous reactions) | The Biginelli reaction is a robust and widely used multicomponent reaction. However, yields can be variable depending on the specific substrates and catalyst used. Reproducibility can be influenced by the purity of reagents and precise control of reaction parameters. The one-pot nature makes it attractive for library synthesis. |
Experimental Protocols
Method 1: Cyclocondensation of Ethyl 2-methyl-3-oxobutanoate with N-Methylurea
This method represents a direct and logical approach to the target molecule, leveraging the classical pyrimidine synthesis.
Materials:
-
Ethyl 2-methyl-3-oxobutanoate
-
N-Methylurea
-
Sodium metal
-
Absolute Ethanol
-
Diethyl ether
-
Hydrochloric acid (for neutralization)
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, N-methylurea (1.1 eq) is added, and the mixture is stirred until the solid dissolves.
-
Ethyl 2-methyl-3-oxobutanoate (1.0 eq) is then added dropwise to the reaction mixture at room temperature.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with dilute hydrochloric acid to precipitate the crude product.
-
The solid is collected by filtration, washed with cold water and diethyl ether, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Logical Workflow for Synthesis Method Selection
The choice of a particular synthetic route often depends on various factors such as the availability of starting materials, desired scale, and the importance of yield. The following diagram illustrates a logical workflow for selecting a synthesis method for this compound.
Caption: Workflow for selecting a synthesis method.
Discussion on Reproducibility
The reproducibility of pyrimidinone synthesis is generally considered to be good, particularly for well-established methods like the Pinner synthesis. Key factors influencing reproducibility include:
-
Purity of Reagents: The presence of impurities in starting materials, especially water in the case of base-catalyzed reactions, can significantly impact yields and lead to side product formation.
-
Reaction Conditions: Strict control over temperature, reaction time, and stoichiometry is crucial for consistent results.
-
Work-up and Purification: The method of product isolation and purification can affect the final yield and purity. Consistent procedures are essential for reproducibility.
For the methods outlined above, Method 1 is anticipated to be more reproducible due to its straightforward nature and fewer components. Method 2, being a multicomponent reaction, can be more sensitive to the balance and purity of the reactants and the efficiency of the catalyst. Researchers aiming for high reproducibility should prioritize the use of pure, anhydrous reagents and maintain consistent reaction parameters.
Safety Operating Guide
Proper Disposal of 2,3-dimethylpyrimidin-4-one: A Safety and Operations Guide
Hazard Profile and Safety Precautions
Based on data from analogous pyrimidine compounds, 2,3-dimethylpyrimidin-4-one should be handled as a hazardous substance. Primary hazards include potential skin, eye, and respiratory tract irritation, and it may be harmful if swallowed.[1][2]
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if there is a risk of splashing, additional protective clothing.
-
Respiratory Protection: In cases of poor ventilation or when handling powders that may become airborne, a NIOSH-approved respirator is recommended.
Handling and Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Quantitative Data Summary
The following table summarizes key data points for this compound and a closely related pyrimidine derivative. This information is crucial for a comprehensive understanding of the compound's physical characteristics.
| Property | This compound (or analogue) | Source |
| Molecular Formula | C₆H₈N₂O | - |
| Molecular Weight | 124.14 g/mol | - |
| Appearance | Expected to be a solid | General |
| Melting Point | 150 - 154 °C (for 2-Amino-4,6-dimethylpyrimidine) | [2] |
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Workflow
The proper disposal of this compound is a critical step in the laboratory workflow to ensure environmental protection and regulatory compliance. The following diagram outlines the necessary steps for its disposal as a hazardous chemical waste.
Caption: Disposal workflow for this compound.
Regulatory Compliance
The disposal of this compound must be carried out in strict accordance with all applicable federal, state, and local regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure that the chemical waste is properly characterized, labeled, and managed from "cradle to grave."[3] This includes using a licensed hazardous waste disposal company for transportation and final disposal.
References
Essential Safety and Operational Guide for 2,3-Dimethylpyrimidin-4-one
This guide provides immediate safety, handling, and disposal protocols for 2,3-dimethylpyrimidin-4-one, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to prevent potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. All personnel must be familiar with the information on the Safety Data Sheet (SDS) before handling this compound.
Summary of Required Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Respiratory Protection | Air-purifying respirator | Government-approved (e.g., NIOSH-approved) with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of dust or vapors, which can cause respiratory irritation.[1] |
| Hand Protection | Chemical-resistant gloves | Compatible with pyrimidinone derivatives (e.g., Nitrile rubber). Gloves must be inspected before use. | To avoid skin contact, which may cause irritation.[1] |
| Eye and Face Protection | Safety goggles or face shield | Government-approved eye and face protection (e.g., ANSI Z87.1). | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Body Protection | Laboratory coat or protective clothing | Standard laboratory coat. Protective boots may be required depending on the scale of handling.[1] | To prevent contamination of personal clothing and skin. |
Step-by-Step Handling Protocol: In Vitro Cell Viability Assay
This protocol outlines the use of this compound as a test compound in a typical in vitro cell viability assay (e.g., MTT assay) on a cancer cell line. This is a common application for novel chemical entities in drug discovery research.
Experimental Objective: To determine the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with supplements (e.g., Fetal Bovine Serum, penicillin-streptomycin)
-
Phosphate-buffered saline (PBS, sterile)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., acidic isopropanol)
-
96-well cell culture plates
-
Standard laboratory equipment (incubator, centrifuge, multichannel pipette, plate reader)
Procedure:
-
Stock Solution Preparation:
-
In a chemical fume hood, wearing all required PPE, accurately weigh a precise amount of this compound.
-
Dissolve the compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes for storage at -20°C.
-
-
Cell Seeding:
-
Culture the selected cancer cell line to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell density to the desired concentration (e.g., 5,000 cells per well).
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the assay.
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the test compound.
-
Include appropriate controls: untreated cells (vehicle control with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT reagent to each well and incubate for a further 2-4 hours.
-
During this time, the viable cells will metabolize the MTT into formazan crystals.
-
Add the solubilizing agent to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Measure the absorbance of the solution at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Workflow Diagram for Handling this compound
The following diagram illustrates the procedural flow for the safe handling and experimental use of this compound.
Caption: Workflow for Handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Container | Disposal Procedure |
| Unused Solid Compound | Original container or a clearly labeled, sealed waste container. | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Liquid Waste (Stock solutions, treated media) | Labeled, leak-proof hazardous waste container. | Collect all liquid waste containing the compound. Do not pour down the drain. Arrange for pickup by a licensed hazardous waste disposal company. |
| Contaminated Solid Waste (Gloves, pipette tips, plates) | Labeled biohazard or chemical waste bag/container. | Segregate from general waste. Dispose of as hazardous solid waste. |
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
